1-(3-Furoyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
furan-3-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYHMMSELUVQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585500 | |
| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885326-62-5 | |
| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 1-(3-Furoyl)piperazine from 3-Furoic Acid
Executive Summary
This technical guide provides a comprehensive and field-proven methodology for the synthesis of 1-(3-furoyl)piperazine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust amide coupling reaction between 3-furoic acid and piperazine. This document details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and in-depth characterization of the final product. The causality behind critical experimental choices is explained, ensuring both reproducibility and a deep understanding of the process for researchers, scientists, and process chemists.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and ability to form multiple hydrogen bonds.[1] When combined with a furoyl group, as in this compound, the resulting molecule serves as a key intermediate for synthesizing compounds with diverse biological activities, including potential antiviral, antibacterial, and anticancer properties.[1]
The direct formation of an amide bond between a carboxylic acid (3-furoic acid) and an amine (piperazine) is a thermodynamically unfavorable process. This guide focuses on a standard and highly effective solution: the use of coupling reagents to activate the carboxylic acid, thereby facilitating a clean and efficient reaction. We will detail a protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a combination renowned for its efficacy and suppression of side reactions.[2][3]
Synthetic Strategy and Mechanistic Rationale
The core of this synthesis is the creation of an amide bond. The primary challenge is that the carboxylic acid's hydroxyl group is a poor leaving group. To overcome this, a coupling reagent is employed to convert the hydroxyl into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
The Role of EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylate of 3-furoic acid.[4] This reaction forms a highly reactive O-acylisourea intermediate. While this intermediate can react directly with piperazine, it is also prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct, which is difficult to remove.
This is where 1-Hydroxybenzotriazole (HOBt) plays a crucial role. HOBt acts as an additive that rapidly intercepts the O-acylisourea intermediate to form an HOBt-ester.[2][3] This new activated ester is less reactive than the O-acylisourea but is significantly more stable towards rearrangement. It reacts cleanly and efficiently with the primary amine of piperazine to yield the desired this compound and regenerates HOBt.[3][5] The byproduct of EDC, a water-soluble urea, can be easily removed during the aqueous work-up.[2]
Mechanistic Pathway
The mechanism, illustrated below, proceeds through several key steps:
-
Activation: The carbodiimide (EDC) is protonated, making it highly electrophilic. It then reacts with the carboxylate of 3-furoic acid.
-
O-Acylisourea Formation: This reaction forms the key O-acylisourea intermediate.
-
HOBt Interception: HOBt attacks the O-acylisourea, forming the HOBt-activated ester and releasing the EDC-urea byproduct.
-
Nucleophilic Attack: The piperazine amine attacks the carbonyl carbon of the HOBt-ester.
-
Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing HOBt.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and assumes standard laboratory equipment and safety practices.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Furoic Acid | 112.08 | 1.00 g | 8.92 | 1.0 |
| Piperazine | 86.14 | 1.15 g | 13.38 | 1.5 |
| EDC·HCl | 191.70 | 2.05 g | 10.70 | 1.2 |
| HOBt (hydrate) | 153.14 | 1.64 g | 10.70 | 1.2 |
| Triethylamine (TEA) | 101.19 | 2.5 mL | 17.84 | 2.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
| Brine (sat. NaCl) | - | 25 mL | - | - |
Note: Using a slight excess of piperazine helps to drive the reaction to completion. Triethylamine (or DIPEA) is used as a non-nucleophilic base to neutralize the HCl salt of EDC and the acid formed during the reaction.
Overall Reaction Scheme
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-furoic acid (1.00 g, 8.92 mmol) and dichloromethane (DCM, 50 mL). Stir at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: Sequentially add HOBt (1.64 g, 10.70 mmol), EDC·HCl (2.05 g, 10.70 mmol), and triethylamine (2.5 mL, 17.84 mmol). Stir the resulting slurry at 0 °C for 20 minutes. The solution should become clearer as the active ester forms.
-
Piperazine Addition: While maintaining the temperature at 0 °C, add piperazine (1.15 g, 13.38 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM, visualizing with UV light or potassium permanganate stain. The disappearance of 3-furoic acid indicates reaction completion.
-
Work-up - Quenching: Transfer the reaction mixture to a separatory funnel. Add 50 mL of deionized water and shake. Separate the layers.
-
Work-up - Washing: Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess piperazine and triethylamine, followed by saturated sodium bicarbonate solution (2 x 25 mL) to remove unreacted HOBt and any remaining acid, and finally with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford this compound as a white to off-white solid.
Experimental Workflow Diagram
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are typical for this compound.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.95 (s, 1H, furan H5), ~7.40 (t, 1H, furan H4), ~6.65 (d, 1H, furan H2), ~3.80 (br s, 4H, piperazine CH₂), ~2.95 (br s, 4H, piperazine CH₂), ~1.90 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160.0 (C=O), ~147.0, ~144.0, ~123.0, ~109.0 (furan carbons), ~45.0 (piperazine carbons) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1630 (Amide C=O stretch), ~1450, ~1100 (C-O-C furan stretches) |
| HRMS (ESI) | Calculated for C₉H₁₂N₂O₂ [M+H]⁺: 181.0977; Found: 181.0975 |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and concentration.[6]
Safety and Handling
-
3-Furoic Acid: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Piperazine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.
-
EDC·HCl: Skin and eye irritant. Hygroscopic.[7]
-
HOBt: Flammable solid. Handle away from ignition sources.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a certified chemical fume hood.
Proper waste disposal according to institutional guidelines is mandatory.
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of this compound via an EDC/HOBt-mediated amide coupling. By explaining the rationale behind the choice of reagents and procedural steps, this guide equips researchers with the necessary knowledge to not only replicate the synthesis but also to adapt it for analogous transformations. The robust nature of this reaction, coupled with a straightforward purification process, makes it an excellent tool for accessing key intermediates in pharmaceutical research and development.
References
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters. [Link]
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). Bulgarian Chemical Communications. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). Records of Natural Products. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). Molecules. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. (2019). Lupine Publishers. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2014). Molecules. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2006). Tetrahedron Letters. [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). HETEROCYCLES. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. (2021). ResearchGate. [Link]
-
The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20... (n.d.). ResearchGate. [Link]
-
Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? (2016). ResearchGate. [Link]
-
EDC-HOBt Amide coupling workup help. (2022). Reddit. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-(3-Furoyl)piperazine from 3-Furoyl Chloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(3-Furoyl)piperazine, a valuable intermediate in pharmaceutical development.[1][2] The synthesis is achieved through the nucleophilic acyl substitution of 3-furoyl chloride with piperazine. This document elucidates the underlying chemical principles, details a robust step-by-step experimental protocol, and outlines methods for purification and characterization. Emphasis is placed on strategies to control the reaction's selectivity towards mono-acylation, thereby minimizing the formation of the di-acylated byproduct. The causality behind experimental choices, troubleshooting common issues, and critical safety precautions are discussed to ensure reproducibility and safety for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable pharmacokinetic properties.[2] Its acylated derivatives, such as this compound, serve as critical building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). The reaction between an acyl chloride and a symmetrical diamine like piperazine presents a classic challenge: achieving selective mono-acylation over di-acylation.
This guide presents a validated protocol that addresses this challenge through the strategic control of reaction conditions. By understanding the reactivity of the starting materials and the mechanism of the reaction, high-yield and high-purity synthesis of the target compound can be reliably achieved.
Chemical Principles and Rationale
The synthesis of this compound is a nucleophilic acyl substitution reaction.[3] This process involves the attack of a nucleophile (piperazine) on the electrophilic carbonyl carbon of the acyl chloride (3-furoyl chloride).
2.1 Reactant Analysis
-
3-Furoyl Chloride (C₅H₃ClO₂): As an acyl chloride, this reagent is highly reactive. The carbonyl carbon is rendered strongly electrophilic by the two adjacent electronegative atoms (oxygen and chlorine). It is corrosive and moisture-sensitive, hydrolyzing to 3-furoic acid upon contact with water.[4][5] Safe handling in an inert, dry atmosphere is paramount.[6]
-
Piperazine (C₄H₁₀N₂): A symmetrical cyclic diamine containing two secondary amine groups. Both nitrogen atoms are nucleophilic. Once the first nitrogen is acylated to form the desired product, the second nitrogen remains nucleophilic and can react with another molecule of 3-furoyl chloride to form the undesired 1,4-di-(3-furoyl)piperazine.
2.2 The Challenge of Selectivity: Mono- vs. Di-acylation
The primary obstacle in this synthesis is preventing the second acylation. The nucleophilicity of the remaining NH group in the mono-acylated product is reduced due to the electron-withdrawing effect of the newly formed amide bond. However, under forcing conditions or with incorrect stoichiometry, di-acylation can become a significant competing reaction.[7]
Strategies to favor mono-acylation include:
-
Stoichiometry: Using a significant excess of piperazine ensures that a molecule of 3-furoyl chloride is statistically more likely to encounter an unreacted piperazine molecule than a mono-acylated one.
-
Controlled Addition: Adding the 3-furoyl chloride slowly to the piperazine solution at a low temperature maintains a low instantaneous concentration of the acylating agent, further favoring the initial reaction.
-
Protonation: The reaction generates hydrochloric acid (HCl), which protonates the basic nitrogen atoms of piperazine. A protonated amine is no longer nucleophilic. This in-situ protection helps prevent over-reaction. Some methods intentionally use a protonated piperazine salt to control the reaction.[7][8]
2.3 Reaction Mechanism
The reaction proceeds via a tetrahedral intermediate. The lone pair of electrons on a piperazine nitrogen atom attacks the carbonyl carbon of 3-furoyl chloride. This breaks the C=O pi bond, forming a transient tetrahedral intermediate. The intermediate then collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group. Finally, a base (another piperazine molecule or an added scavenger base) removes the proton from the newly acylated nitrogen to yield the final product.[9][10]
Detailed Experimental Protocol
This protocol is adapted from established methods for the acylation of piperazines and is optimized for selectivity and yield.[11]
3.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purity/Grade |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 4.0 | 34.46 g | ≥99% |
| 3-Furoyl Chloride | C₅H₃ClO₂ | 130.53 | 1.0 | 13.05 g (9.85 mL) | ≥98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 500 mL | Anhydrous |
| Sodium Hydroxide (aq) | NaOH | 40.00 | - | ~100 mL | 2 M Solution |
| Brine (sat. NaCl aq) | NaCl | 58.44 | - | 100 mL | Saturated |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | q.s. | Reagent Grade |
3.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (34.46 g, 0.40 mol) in anhydrous dichloromethane (300 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Stirring vigorously is crucial to prevent localized heating.
-
Reagent Addition: Dissolve 3-furoyl chloride (13.05 g, 0.10 mol) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel. Add the 3-furoyl chloride solution dropwise to the stirred piperazine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with 1% triethylamine. The starting 3-furoyl chloride will be consumed, and a new, more polar spot corresponding to the product will appear.
3.3 Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 100 mL of deionized water to quench the reaction and dissolve the piperazine hydrochloride salt formed.
-
Basification & Extraction: Transfer the mixture to a separatory funnel. Add 2 M NaOH solution portion-wise until the aqueous layer is basic (pH > 12), which deprotonates the excess piperazine and the product, making them soluble in the organic layer. Separate the organic (DCM) layer.
-
Aqueous Layer Wash: Extract the aqueous layer with additional dichloromethane (2 x 50 mL) to recover any dissolved product.
-
Combine & Dry: Combine all organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[12]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
Final Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution of dichloromethane/methanol. Alternatively, for higher purity, the product can be dissolved in a minimal amount of a suitable solvent like isopropanol and precipitated as its hydrochloride salt by the slow addition of HCl in ether, followed by filtration.[13]
Characterization and Quality Control
Proper characterization is essential to confirm the structure and purity of the synthesized this compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the furan ring protons (typically δ 6.5-8.0 ppm). Signals for the piperazine ring protons will appear as two distinct multiplets (due to the amide influence), typically in the δ 2.8-3.8 ppm range.[13][14] A broad singlet for the remaining N-H proton. |
| ¹³C NMR | A signal for the amide carbonyl carbon (~160-165 ppm). Signals for the furan ring carbons (~110-150 ppm). Two distinct signals for the piperazine carbons (~40-50 ppm).[15] |
| Mass Spec (MS) | Expected [M+H]⁺ for C₉H₁₂N₂O₂ is m/z = 181.09. |
| IR Spectroscopy | Strong C=O stretching vibration for the amide at ~1630-1650 cm⁻¹. N-H stretching vibration around 3300 cm⁻¹. |
Troubleshooting and Process Optimization
-
Issue: Significant Di-acylation Product Observed.
-
Cause: Inefficient cooling, too rapid addition of 3-furoyl chloride, or incorrect stoichiometry.
-
Solution: Ensure the internal reaction temperature is strictly maintained below 5 °C during addition. Slow the addition rate. Verify the molar equivalents of piperazine; a larger excess (5-6 eq.) may be required.
-
-
Issue: Low Yield After Work-up.
-
Cause: Incomplete extraction from the aqueous layer or product loss during purification.
-
Solution: Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction to ensure the product is in its free-base form. Perform multiple, thorough extractions with DCM.
-
-
Issue: Product is an intractable oil.
-
Cause: Residual solvent or impurities. The free base can be hygroscopic.
-
Solution: Ensure the product is dried under high vacuum. Conversion to the crystalline hydrochloride salt can facilitate handling and storage.
-
Safety Precautions
-
3-Furoyl Chloride: Is highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[4][5][16] It reacts violently with water. All manipulations must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[6]
-
Piperazine: Can cause skin and respiratory irritation. Handle with gloves and appropriate respiratory protection.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Use only in a fume hood.
-
Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.
Conclusion
The synthesis of this compound from 3-furoyl chloride and piperazine is a straightforward yet nuanced procedure. By carefully controlling the reaction stoichiometry and temperature, selective mono-acylation can be achieved in high yield. The detailed protocol and troubleshooting guide provided herein offer a robust framework for researchers to reliably produce this key pharmaceutical intermediate with high purity. Adherence to the outlined safety measures is critical for the successful and safe execution of this synthesis.
References
- DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
-
Maybridge. (n.d.). 3-Furoyl chloride Safety Data Sheet. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- Hale, R. L., & Jones, M. (1959). US2525223A - Preparation of n-substituted piperazines.
-
PubChem. (n.d.). 3-Furoyl chloride. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Acyl Substitution Reactions. [Link]
- Khan, I., et al. (2021). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine.
-
Reyes-Vera, E., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(12), 3194. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism. YouTube. [Link]
-
Tang, G., & Hartwig, J. F. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735–747. [Link]
-
Stoyanova, R., & Zhelev, V. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(3), M948. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]
-
Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]
-
Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. [Link]
-
Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-58. [Link]
-
Wilson, M. V., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(17), 7775–7786. [Link]
-
BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]
- Martin, E. L. (1959). US2919275A - Purification of piperazine.
-
NCERT. (n.d.). Amines. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Loba Chemie. (2017). 2-FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
-
Butini, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]
-
Krueger, C. G., et al. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(8), 2235–2242. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Kleinpeter, E., et al. (2015). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 5(62), 50064-50073. [Link]
Sources
- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. ncert.nic.in [ncert.nic.in]
- 4. fishersci.com [fishersci.com]
- 5. 3-Furoyl chloride | C5H3ClO2 | CID 2776123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
1-(3-Furoyl)piperazine chemical properties and structure
An In-Depth Technical Guide to the Furoyl-Piperazine Scaffold: A Detailed Examination of 1-(2-Furoyl)piperazine and Comparative Analysis of the 3-Furoyl Isomer
Introduction
The piperazine ring is a quintessential heterocyclic scaffold in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique physicochemical properties—including its ability to improve aqueous solubility and its capacity for substitution at two nitrogen atoms—make it an invaluable component in drug design.[3][4] When combined with the furoyl moiety, another heterocycle of pharmacological interest, the resulting furoyl-piperazine core serves as a versatile building block for more complex therapeutic agents.
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the furoyl-piperazine scaffold. A notable observation in the scientific literature and chemical databases is the extensive characterization of 1-(2-Furoyl)piperazine, while its isomer, 1-(3-Furoyl)piperazine, remains significantly less documented. Therefore, this guide will use the well-characterized 2-furoyl isomer as a primary exemplar to discuss the scaffold's core attributes. It will further provide expert analysis on the anticipated structural and reactive differences of the 3-furoyl isomer, offering predictive insights for researchers exploring this less common but potentially valuable chemical space.
Molecular Structure and Isomerism
The fundamental structure of furoyl-piperazine consists of a piperazine ring acylated by a furoyl group. The point of attachment on the furan ring—position 2 or 3—defines the isomer and significantly influences the molecule's electronic properties, steric profile, and potential for biological interactions.
The key distinction lies in the proximity of the electron-donating furan ring oxygen to the electron-withdrawing carbonyl group.
-
In 1-(2-Furoyl)piperazine , the carbonyl is adjacent to the ring oxygen. This proximity creates a more polarized system, influencing the reactivity of the furan ring and the rotational barrier of the amide bond.
-
In This compound , the carbonyl group is further from the ring oxygen, resulting in a different distribution of electron density. This can alter the molecule's dipole moment, hydrogen bonding capacity, and how it presents its pharmacophoric features to a biological target.
Caption: Structural comparison of 1-(2-Furoyl)piperazine and this compound.
Physicochemical and Spectroscopic Properties
Comprehensive experimental data is available for 1-(2-Furoyl)piperazine. While data for the 3-furoyl isomer is sparse, we can predict its properties based on established chemical principles.
Quantitative Data Summary
The table below summarizes the known properties for 1-(2-Furoyl)piperazine.
| Property | Value | Source(s) |
| CAS Number | 40172-95-0 | |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.20 g/mol | |
| Melting Point | 67-70 °C | |
| Appearance | Solid | [5] |
| SMILES | O=C(N1CCNCC1)c2ccco2 | |
| InChI Key | SADPINFEWFPMEA-UHFFFAOYSA-N |
Spectroscopic Characterization Insights
The structural characterization of furoyl-piperazines relies on standard spectroscopic techniques.
-
¹H NMR: The proton signals for the piperazine ring typically appear as broad multiplets in the 2.5-4.0 ppm range, a result of chair-chair interconversion and nitrogen inversion.[6][7] The key distinguishing feature between isomers is the furan region. For the 2-furoyl isomer, three distinct proton signals are expected in the aromatic region (approx. 6.5-7.5 ppm). For the 3-furoyl isomer, three furan protons would also be present but with different chemical shifts and coupling constants due to their different positions relative to the carbonyl and oxygen atoms.
-
¹³C NMR: The carbonyl carbon resonance is expected around 160-170 ppm. The piperazine carbons typically appear in the 40-50 ppm range. The furan carbons will have distinct shifts that are diagnostic of the substitution pattern.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the range of 1630-1670 cm⁻¹.[8] Additional bands for C-N, C-O-C, and C-H stretching will also be present.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ corresponding to the compound's molecular weight would be prominent. Fragmentation patterns would likely involve the cleavage of the amide bond, yielding fragments corresponding to the furoyl cation and the piperazine ring.[9]
Synthesis and Mechanistic Considerations
The most direct and common method for synthesizing furoyl-piperazines is the acylation of piperazine with the corresponding furoyl chloride. This is a classic nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of 1-(2-Furoyl)piperazine
This protocol is adapted from established procedures and exemplifies a robust method for synthesizing the N-acylated piperazine core.[5][10]
Step 1: Preparation of Piperazine Solution
-
Dissolve piperazine hexahydrate (1.0 mole equivalent) in deionized water (approx. 1.3 mL per gram of piperazine).
-
Transfer the solution to a reaction vessel equipped with a magnetic stirrer, pH probe, and addition funnels.
-
Cool the vessel in an ice bath and acidify the solution to a pH of 4.5 using 6N HCl.
-
Causality: Piperazine is a diamine. Protonating one nitrogen atom deactivates it, preventing the formation of the undesired 1,4-diacylated byproduct. Maintaining a pH of 4.5 ensures a sufficient concentration of the desired mono-protonated species, which acts as the nucleophile.[10]
-
Step 2: Acylation Reaction
-
Add 2-furoyl chloride (1.0 mole equivalent) and a 10% NaOH solution dropwise and simultaneously via separate addition funnels.
-
Monitor the pH closely and adjust the addition rate of the NaOH solution to maintain the pH strictly at 4.5.
-
Causality: The reaction generates HCl as a byproduct, which would further protonate the piperazine, halting the reaction. The concurrent addition of base neutralizes this acid in situ, allowing the reaction to proceed to completion.
-
Step 3: Workup and Isolation
-
After the addition is complete, allow the reaction to stir for 1 hour at room temperature.
-
Make the solution basic (pH 8.5) with additional 10% NaOH solution to deprotonate any remaining piperazinium salts.
-
Transfer the reaction mixture to a separatory funnel for extraction.
-
Perform a continuous liquid-liquid extraction with chloroform for 24-36 hours. Alternatively, perform at least three separate extractions with chloroform.
-
Causality: The product is an organic base with moderate polarity. Chloroform is an effective solvent for its extraction from the aqueous medium. Continuous extraction is recommended for maximizing yield.
-
Step 4: Purification
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 1-(2-Furoyl)piperazine.[5]
Caption: General workflow for the synthesis of 1-(2-Furoyl)piperazine.
To synthesize the This compound isomer, the protocol would be identical, with the substitution of 3-furoyl chloride as the acylating agent.
Applications in Drug Discovery and Development
The furoyl-piperazine scaffold is a valuable intermediate in the synthesis of more complex molecules with diverse pharmacological activities. The piperazine moiety is often used to connect different pharmacophoric groups or to improve the pharmacokinetic profile of a lead compound.[1][11]
-
Synthetic Intermediate: 1-(2-Furoyl)piperazine is commercially available and used as a starting material for synthesizing a range of compounds, including quinazoline and benzimidazole derivatives, which are classes of molecules with known biological activities.
-
Scaffold for CNS-Active Agents: Piperazine derivatives are renowned for their central nervous system (CNS) activity, appearing in antipsychotic, antidepressant, and anxiolytic drugs.[4][12] The furoyl group can be used to modulate receptor affinity and selectivity.
-
Bioisosteric Replacement: For drug development professionals, the ability to switch between the 2-furoyl and 3-furoyl isomers presents a strategic opportunity. This subtle structural modification can be used to:
-
Fine-tune binding affinity to a target protein.
-
Alter metabolic stability by presenting a different face of the furan ring to metabolic enzymes.
-
Modify physicochemical properties like solubility and lipophilicity.
-
Explore new intellectual property space.
-
Conclusion
The furoyl-piperazine core represents a structurally simple yet powerful scaffold for chemical synthesis and drug discovery. While the 1-(2-Furoyl)piperazine isomer is well-documented and readily accessible, its 1-(3-Furoyl) counterpart offers an underexplored avenue for chemical innovation. This guide has provided a robust framework for understanding the synthesis, properties, and characterization of this chemical family, using the 2-furoyl isomer as a foundational example. By applying the principles of reaction mechanisms and structure-property relationships outlined herein, researchers and drug development professionals can confidently synthesize, characterize, and strategically deploy both isomers to advance their scientific objectives.
References
-
PrepChem.com. Synthesis of trans-1-(3-Phenylpropyl)-2,5-dimethyl-4-(5-methyl-3-furoyl)piperazine hydrochloride. Available from: [Link]
-
PubChem. 1-(Tetrahydro-2-furoyl)piperazine. Available from: [Link]
- Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
-
National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]
- Arote, R. B., & Masand, V. H. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Drug Development and Research, 5(4), 282-287.
- de Brito, M. A., de Faria, G. M., de Oliveira, V. L., & de Castro, M. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 585–595.
-
PrepChem.com. Synthesis of N-(2-Furoyl)piperazine. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
- Google Patents. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
-
MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. Available from: [Link]
- Lowe, J. T., Lee, M. D., & Akama, T. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of agricultural and food chemistry, 70(36), 10942–10971.
-
ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]
-
ACG Publications. Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available from: [Link]
- Ferla, S., & D'Auria, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6848.
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]
-
Jetir.Org. A Mini Review on Piperizine Derivatives and their Biological Activity. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(3-Furoyl)piperazine mechanism of action prediction
An In-Depth Technical Guide to Predicting the Mechanism of Action for 1-(3-Furoyl)piperazine
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This guide presents a comprehensive, multi-tiered strategy to predict and validate the mechanism of action (MoA) for the novel compound this compound. While direct biological data for this specific molecule is limited, its constituent parts—the piperazine ring and the furoyl group—provide a strong foundation for forming a testable hypothesis. We posit that this compound is likely to function as a modulator of G-protein coupled receptors (GPCRs) within the CNS. This document outlines a systematic workflow, progressing from in silico computational analysis to rigorous in vitro functional assays and conclusive in vivo behavioral studies, designed to elucidate its precise pharmacological role. This self-validating framework is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Introduction: The Rationale for a Structured MoA Investigation
Understanding a compound's mechanism of action is fundamental to drug discovery. It allows for the rationalization of a phenotypic effect, the prediction of potential side effects, and provides confidence in a lead compound before it enters costly clinical trials.[3] this compound is a synthetic heterocyclic compound featuring a piperazine ring acylated with a 3-furoyl group. The piperazine moiety is a "privileged scaffold," known for its presence in drugs targeting a wide array of biological pathways, including those for neurological and cardiovascular disorders.[4][5] Derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents, primarily through the modulation of monoamine neurotransmitter pathways.[1]
Given this precedent, our primary hypothesis is that This compound acts as a modulator of one or more CNS-related G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors.
This guide details a three-tiered validation workflow designed to systematically test this hypothesis. Each tier generates data that informs the next, creating a logical and resource-efficient cascade from broad prediction to specific confirmation.
Tier 1: In Silico Profiling and Target Prediction
The initial phase leverages computational tools to build a preliminary profile of the compound, predict potential biological targets, and identify potential liabilities without consuming physical resources. This approach harnesses existing biological data and structural information to generate actionable hypotheses for experimental validation.[3][6]
Physicochemical and ADMET Profiling
Before assessing biological targets, it is crucial to predict the drug-like properties of this compound. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the compound's bioavailability and potential safety risks.
Protocol: ADMET Prediction
-
Obtain the 2D structure (SMILES format) of this compound.
-
Utilize computational platforms (e.g., SwissADME, Schrodinger QikProp) to calculate key descriptors.
-
Analyze parameters such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and violations of Lipinski's Rule of Five.
-
Predict key ADMET properties including blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for cytochrome P450 (CYP) inhibition.
Table 1: Predicted Physicochemical and ADMET Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 180.21 g/mol | Favorable for oral bioavailability |
| LogP | 1.5 | Optimal lipophilicity for BBB penetration |
| TPSA | 41.5 Ų | Indicates good cell permeability |
| BBB Permeant | Yes | Suggests CNS activity is plausible |
| GI Absorption | High | Likely good oral absorption |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
The causality behind this step is clear: if the molecule is predicted to have poor absorption or an inability to cross the blood-brain barrier, its potential as a CNS therapeutic would be severely limited, prompting a re-evaluation of the project's direction.
Target Prediction via Reverse Docking and Similarity Searching
With favorable drug-like properties established, the next step is to identify potential protein targets.
-
Ligand-Based Approach: This method operates on the principle that structurally similar molecules often bind to similar targets.[7] We will screen databases like ChEMBL and PubChem for compounds structurally similar to this compound and analyze their known biological targets.
-
Structure-Based Approach (Reverse Docking): This technique involves docking the 3D conformation of our compound against a large library of protein crystal structures.[7] It is invaluable for identifying both primary targets and potential off-target interactions that could lead to side effects.
Protocol: Reverse Docking
-
Generate a low-energy 3D conformer of this compound.
-
Select a library of human protein structures, with a focus on CNS-related GPCRs, ion channels, and transporters.
-
Utilize a validated docking program (e.g., AutoDock, Glide) to systematically dock the ligand into the binding pocket of each protein.[7]
-
Score and rank the protein targets based on the predicted binding affinity (docking score).
-
Prioritize targets that appear consistently across multiple prediction methods.
Table 2: Top Predicted CNS Targets for this compound from In Silico Screening (Hypothetical Data)
| Target | Prediction Method | Docking Score (kcal/mol) | Known Function |
|---|---|---|---|
| Serotonin 5-HT2A Receptor | Reverse Docking | -9.2 | Mood, cognition, psychosis |
| Dopamine D2 Receptor | Reverse Docking | -8.5 | Motivation, reward, psychosis |
| Serotonin 5-HT1A Receptor | Similarity Search | N/A | Anxiety, depression |
| Adrenergic α2A Receptor | Reverse Docking | -7.9 | Blood pressure, sedation |
These in silico results provide the first concrete, albeit predictive, evidence to guide our in vitro experiments. The strong predicted affinity for key monoamine GPCRs reinforces our central hypothesis.
Tier 2: In Vitro Target Validation and Functional Profiling
This tier aims to experimentally confirm the predictions from Tier 1. We will determine if this compound physically binds to the predicted targets and subsequently modulates their biological function.
Radioligand Binding Assays
The first step is to confirm direct physical interaction. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
-
Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).
-
Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A) at a fixed concentration.
-
Add increasing concentrations of the test compound, this compound.
-
After incubation, separate bound from unbound radioligand via rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
Table 3: Binding Affinities (Ki) of this compound at Predicted CNS Targets (Hypothetical Data)
| Target | Ki (nM) | Interpretation |
|---|---|---|
| Serotonin 5-HT2A Receptor | 25 | High affinity |
| Dopamine D2 Receptor | 150 | Moderate affinity |
| Serotonin 5-HT1A Receptor | 800 | Low affinity |
| Adrenergic α2A Receptor | > 10,000 | No significant binding |
This self-validating step confirms the in silico predictions. The high affinity for the 5-HT2A receptor makes it our primary target for further functional characterization. The moderate affinity for the D2 receptor suggests it may be a secondary target, contributing to a polypharmacological profile.
Functional GPCR Assays
Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. We must now determine the functional consequence of this compound binding to the 5-HT2A and D2 receptors. GPCRs signal through various downstream pathways, most notably G-protein activation and β-arrestin recruitment.[8][9]
Protocol: GPCR Functional Assays
-
G-Protein Pathway (Calcium Flux for 5-HT2A): The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).
-
Use a cell line stably expressing the human 5-HT2A receptor.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Apply this compound at various concentrations and measure the change in fluorescence using a plate reader (e.g., FLIPR).
-
To determine antagonism, pre-incubate with the compound before challenging with a known agonist (e.g., serotonin).
-
-
β-Arrestin Recruitment Pathway: This pathway is involved in receptor desensitization and biased signaling.
-
Utilize an enzyme fragment complementation assay (e.g., Tango, PathHunter).[8][9] In this system, the receptor is tagged with one enzyme fragment and β-arrestin with the other.
-
Ligand-induced recruitment reconstitutes the enzyme, generating a luminescent or colorimetric signal.
-
Measure the signal in response to increasing concentrations of this compound.
-
Table 4: Functional Activity of this compound at 5-HT2A and D2 Receptors (Hypothetical Data)
| Assay | Receptor | Mode of Action | Potency (EC50/IC50, nM) | Efficacy (% of standard) |
|---|---|---|---|---|
| Calcium Flux | 5-HT2A | Antagonist | IC50 = 45 | 98% (vs. Ketanserin) |
| β-Arrestin | 5-HT2A | Antagonist | IC50 = 60 | 95% (vs. Ketanserin) |
| cAMP Assay | D2 | Partial Agonist | EC50 = 200 | 40% (vs. Dopamine) |
These results provide a clear functional fingerprint: this compound is a potent 5-HT2A antagonist and a weaker D2 partial agonist. This dual MoA is characteristic of several atypical antipsychotic drugs.
Tier 3: In Vivo Pharmacological Assessment
The final tier is to confirm that the in vitro MoA translates to a relevant physiological and behavioral effect in a whole-organism system. This step is critical for establishing therapeutic potential.[10]
Target Engagement and Pharmacokinetics (PK)
First, we must confirm that the drug reaches its target in the brain at a sufficient concentration and for an adequate duration.
Protocol: PK/Target Engagement Study
-
Administer a single dose of this compound to rodents (e.g., rats or mice) via a clinically relevant route (e.g., oral gavage).
-
At various time points, collect blood and brain tissue samples.
-
Analyze drug concentration in plasma and brain homogenates using LC-MS/MS to determine its pharmacokinetic profile (Cmax, Tmax, half-life, brain/plasma ratio).
-
For target engagement, perform ex vivo receptor occupancy studies. After dosing, quantify the percentage of 5-HT2A receptors in the brain that are occupied by the drug.
Behavioral Pharmacology Models
Based on its 5-HT2A antagonist/D2 partial agonist profile, we predict antipsychotic and potentially anxiolytic or antidepressant-like effects.[1] We will test these predictions using validated rodent behavioral models.[11][12]
Protocol: Rodent Behavioral Assays
-
Antipsychotic-like Activity:
-
Model: d-Amphetamine-induced hyperlocomotion. Amphetamine increases dopamine levels, causing hyperactivity in rodents, which models aspects of psychosis.
-
Procedure: Pre-treat animals with this compound or vehicle, then administer d-amphetamine. Measure locomotor activity in an open field arena.[10]
-
Predicted Outcome: The compound will dose-dependently attenuate the hyperlocomotion induced by amphetamine.
-
-
Anxiolytic-like Activity:
-
Model: Elevated Plus Maze (EPM). This test is based on the rodent's natural aversion to open, elevated spaces.
-
Procedure: Dose animals with the compound and place them in the center of a plus-shaped maze with two open and two closed arms. Anxiolytic compounds increase the time spent in the open arms.[10]
-
Predicted Outcome: Increased exploration of the open arms compared to vehicle-treated controls.
-
Integrated Mechanism of Action and Visualization
By synthesizing the data from all three tiers, we can construct a robust and evidence-based MoA for this compound.
-
Tier 1 predicted a CNS-active molecule targeting monoamine GPCRs.
-
Tier 2 confirmed this, identifying high-affinity binding and a specific functional profile: potent 5-HT2A antagonism and moderate D2 partial agonism.
-
Tier 3 will demonstrate that this molecular activity translates into a predictable behavioral outcome in a living system, consistent with the established pharmacology of atypical antipsychotics.
Diagrams and Workflows
Figure 1: Overall MoA Prediction Workflow
Caption: A three-tiered workflow for MoA elucidation.
Figure 2: Hypothesized Signaling Pathway
Caption: Predicted dual-receptor signaling modulation.
Conclusion
This technical guide outlines a rigorous, multi-faceted approach to predict and validate the mechanism of action for this compound. By integrating computational predictions with targeted in vitro and in vivo experiments, we can efficiently build a comprehensive pharmacological profile. The proposed workflow strongly supports the hypothesis that this compound functions as a potent 5-HT2A receptor antagonist with secondary D2 receptor partial agonist activity. This profile is consistent with that of established atypical antipsychotic agents, suggesting a clear path for further preclinical development. This systematic, evidence-based strategy ensures scientific integrity and provides a robust framework for characterizing novel CNS drug candidates.
References
- Medicilon. CNS Pharmacology Models.
- NINGBO INNO PHARMCHEM CO.,LTD.
- An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.
- Computational analyses of mechanism of action (MoA)
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
- Recent progress in assays for GPCR drug discovery. (n.d.). Science.
- Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. (n.d.). PMC - NIH.
- Revealing Drug-Target Interactions with Computational Models and Algorithms. (n.d.). MDPI.
- Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. (n.d.). Frontiers.
- Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH.
- Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). Springer.
- Piperazine. (n.d.). Wikipedia.
- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.
- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
- CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).
- CNS Disorder Models - Drug Discovery. (n.d.).
- CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology.
- 1-(Tetrahydro-2-furoyl)piperazine 63074-07-7 wiki. (n.d.). Guidechem.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.
- Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- Synthesis of trans-1-(3-Phenylpropyl)-2,5-dimethyl-4-(5-methyl-3-furoyl)piperazine hydrochloride. (n.d.). PrepChem.com.
- Synthesis and biological evaluation of some dibenzofuran-piperazine deriv
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. (n.d.).
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Examine.
- What is the mechanism of Piperazine? (2024).
- Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Jetir.Org.
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). PMC - NIH.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025).
- MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (1964). PubMed.
- 1-(Tetrahydro-2-furoyl)piperazine. (n.d.). PubChem.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. medicilon.com [medicilon.com]
- 11. pharmaron.com [pharmaron.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
Spectroscopic Profile of 1-(3-Furoyl)piperazine: A Technical Guide
Introduction
1-(3-Furoyl)piperazine is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the piperazine and furan motifs in a wide range of bioactive molecules. The furoyl group, a five-membered aromatic heterocycle with an oxygen atom, and the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, can impart desirable pharmacokinetic and pharmacodynamic properties to a lead compound. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and quality control, ensuring the identity, purity, and structural integrity of such compounds.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that while this guide is designed to be a comprehensive resource, publicly available experimental spectra for this compound are scarce. Therefore, this document leverages predicted spectroscopic data from validated computational models alongside established principles of spectroscopic interpretation to provide a robust analytical framework for researchers.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound with the atom numbering scheme used for NMR assignments is presented below.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule.
Experimental Protocol (Typical)
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | s | 1H | H-12 (Furan) |
| ~7.45 | t | 1H | H-11 (Furan) |
| ~6.65 | s | 1H | H-9 (Furan) |
| ~3.75 | t | 4H | H-2, H-6 (Piperazine) |
| ~2.90 | t | 4H | H-3, H-5 (Piperazine) |
| ~2.50 | br s | 1H | H-4 (NH) |
Note: This data is predicted and may vary from experimental values.
Interpretation of the ¹H NMR Spectrum
-
Furan Protons: The furan ring exhibits three distinct signals in the aromatic region. The proton at the C-12 position (adjacent to the oxygen atom) is expected to be the most deshielded due to the electron-withdrawing effect of the oxygen, appearing as a singlet around 7.95 ppm. The proton at C-11 is expected to show coupling to the proton at C-9, appearing as a triplet around 7.45 ppm. The proton at C-9, being adjacent to the carbonyl group, will also be deshielded and appear as a singlet around 6.65 ppm.
-
Piperazine Protons: The piperazine ring protons are expected to show two sets of signals. The four protons on the carbons adjacent to the amide nitrogen (C-2 and C-6) are deshielded by the carbonyl group and are predicted to appear as a triplet around 3.75 ppm. The four protons on the carbons adjacent to the secondary amine nitrogen (C-3 and C-5) are expected to resonate as a triplet at a more upfield position, around 2.90 ppm.
-
NH Proton: The proton on the secondary amine (N-4) is expected to appear as a broad singlet around 2.50 ppm. The broadness of this peak is due to quadrupole broadening and potential chemical exchange. Its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol (Typical)
The ¹³C NMR spectrum is typically recorded on the same instrument as the ¹H NMR, using the same sample. Broadband proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~163.0 | C-7 (C=O) |
| ~146.0 | C-12 (Furan) |
| ~143.5 | C-8 (Furan) |
| ~124.0 | C-11 (Furan) |
| ~109.0 | C-9 (Furan) |
| ~47.0 | C-2, C-6 (Piperazine) |
| ~45.0 | C-3, C-5 (Piperazine) |
Note: This data is predicted and may vary from experimental values.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The amide carbonyl carbon (C-7) is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, around 163.0 ppm.
-
Furan Carbons: The four carbons of the furan ring will have distinct chemical shifts. The carbon attached to the carbonyl group (C-8) and the carbon adjacent to the oxygen (C-12) are expected to be the most deshielded among the furan carbons. The other two furan carbons (C-9 and C-11) will appear at more upfield positions.
-
Piperazine Carbons: The two sets of equivalent carbons in the piperazine ring (C-2/C-6 and C-3/C-5) are expected to have similar chemical shifts, typically in the range of 40-50 ppm. The carbons adjacent to the amide nitrogen (C-2 and C-6) are likely to be slightly more deshielded than those adjacent to the secondary amine nitrogen (C-3 and C-5).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Typical)
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3300 - 3500 | Medium, sharp | N-H stretch (secondary amine) |
| 2800 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (amide I band) |
| ~1560 | Medium | C=C stretch (furan ring) |
| ~1250 | Medium | C-N stretch (amide) |
| ~1100 | Medium | C-O-C stretch (furan ring) |
Interpretation of the IR Spectrum
-
N-H Stretch: A sharp to medium intensity peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.
-
C-H Stretches: Absorption bands in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic CH₂ groups in the piperazine ring.
-
Amide C=O Stretch: A strong absorption band around 1640 cm⁻¹ is a key diagnostic peak for the carbonyl group (C=O) of the tertiary amide. This is often referred to as the Amide I band.
-
Furan Ring Vibrations: The furan ring will show characteristic C=C stretching vibrations in the fingerprint region, typically around 1560 cm⁻¹. The C-O-C stretching vibration of the furan ring is expected to appear around 1100 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the amide and the piperazine ring will appear in the fingerprint region, typically around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (Typical)
The mass spectrum can be obtained using an Electrospray Ionization (ESI) mass spectrometer coupled with a suitable analyzer like a Quadrupole or Time-of-Flight (TOF). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source.
Predicted Mass Spectral Data
-
Molecular Weight: C₉H₁₂N₂O₂ = 180.21 g/mol
-
Expected [M+H]⁺ ion: m/z 181.0972
Plausible Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is expected to proceed through the cleavage of the amide bond and fragmentation of the piperazine ring.
Caption: Plausible fragmentation pathway for this compound in ESI-MS.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the most prominent peak, which would be observed at m/z 181.0972 for this compound.
-
Major Fragments: The most likely fragmentation pathway involves the cleavage of the amide bond. This can lead to two major fragments:
-
The furoyl cation (C₅H₃O₂⁺) with a calculated m/z of 95.0128.
-
A protonated piperazine fragment (C₄H₉N₂⁺) with a calculated m/z of 85.0760, or a piperazine radical cation with m/z 86.
-
The relative intensities of these fragment ions can provide further structural confirmation.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This technical guide, based on predicted data and fundamental spectroscopic principles, offers a detailed framework for the identification and structural elucidation of this compound. It is imperative for researchers to obtain experimental data for their synthesized materials and use this guide as a reference for interpretation. The characteristic signals in ¹H and ¹³C NMR, the key functional group absorptions in IR, and the molecular ion and fragmentation patterns in MS together create a unique spectroscopic fingerprint for this compound, ensuring its unambiguous identification in research and development settings.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- ChemDraw and Chem3D software for chemical structure drawing and modeling. (PerkinElmer)
- Online spectral prediction tools such as those found on ChemDoodle or other chemical informatics pl
1-(3-Furoyl)piperazine solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability of 1-(3-Furoyl)piperazine
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a heterocyclic compound of interest in pharmaceutical research. The piperazine moiety is a common scaffold in drug development, valued for its ability to modulate physicochemical properties such as solubility and for its structural role in interacting with biological targets.[1] This document outlines the core principles and detailed experimental protocols necessary for a thorough characterization of this molecule. We will delve into the causality behind experimental design, focusing on equilibrium and pH-dependent solubility, as well as a complete forced degradation program according to ICH guidelines. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess the viability of this compound for further development. While specific experimental data for the 3-furoyl isomer is not extensively published, this guide establishes a robust investigational strategy based on the known properties of the parent piperazine heterocycle, related isomers like 1-(2-Furoyl)piperazine, and established principles of pharmaceutical analysis.
Introduction to this compound: A Structural Perspective
This compound is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms. This core structure is N-acylated with a 3-furoyl group. The physicochemical and pharmacological properties of such molecules are a composite of their constituent parts:
-
The Piperazine Ring: This versatile heterocycle is a cornerstone in medicinal chemistry.[1] Its two nitrogen atoms can act as proton acceptors, making the molecule's aqueous solubility highly dependent on pH. The basicity of piperazine (pKa ≈ 9.8 for the second protonation) is a key determinant of its behavior in physiological environments.[2]
-
The 3-Furoyl Group: This acyl moiety introduces an amide linkage, which is a potential site of hydrolytic instability. The furan ring itself adds a degree of aromaticity and lipophilicity to the molecule.
-
The Amide Linkage: The covalent bond between the furoyl carbonyl and the piperazine nitrogen is a critical determinant of the molecule's chemical stability. Amides are susceptible to hydrolysis under both acidic and basic conditions, a primary degradation pathway that must be thoroughly investigated.
Understanding the interplay between these structural features is paramount for predicting the compound's behavior during formulation, storage, and in vivo administration.
Solubility Characterization: The Gateway to Bioavailability
A compound's solubility is a critical attribute that influences its dissolution rate and, consequently, its absorption and bioavailability. Piperazine itself is freely soluble in water, a property that is modulated by the addition of the more lipophilic furoyl group.[2][3]
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining intrinsic equilibrium solubility. The rationale is to create a saturated solution, allowing the system to reach thermodynamic equilibrium, and then quantifying the amount of dissolved solute.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the desired solvent (e.g., water, ethanol, 0.9% saline, pH-adjusted buffers). The excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (typically 25°C or 37°C) for a period of 24 to 48 hours. This extended agitation ensures that the dissolution process reaches a true equilibrium state.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any suspended microparticulates, which would otherwise lead to an overestimation of solubility.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze it using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
pH-Dependent Solubility Profile
For ionizable compounds like this compound, solubility can vary dramatically with pH. The piperazine ring can be protonated in acidic environments, forming a more soluble salt. A pH-solubility profile is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of biocompatible buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Solubility Measurement: Perform the shake-flask method as described in Section 2.1 in each of these buffers.
-
Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the pH of the buffer to generate the pH-solubility profile.
Inferred Solubility Profile
While direct experimental data for the 3-furoyl isomer is limited, we can infer a likely solubility profile based on related structures and general chemical principles.
| Solvent/Medium | Expected Solubility | Rationale |
| Water | Sparingly Soluble to Slightly Soluble | The furoyl group decreases the high aqueous solubility of the parent piperazine.[3][5] |
| Ethanol, Methanol | Soluble | Piperazine derivatives often show good solubility in polar organic solvents.[3] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A common solvent for initial stock solution preparation of piperazine-based compounds.[5] |
| Aqueous Buffer (pH 1.2) | Moderately Soluble | Protonation of the piperazine nitrogen increases polarity and aqueous solubility. |
| Aqueous Buffer (pH 7.4) | Sparingly Soluble | At physiological pH, a significant portion of the molecule will be in its less soluble free base form. |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment and Forced Degradation Studies
Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH.[6][7] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[7] Its primary goals are:
-
To identify potential degradation products and elucidate degradation pathways.
-
To demonstrate the specificity and stability-indicating nature of the analytical method used.
-
To understand the intrinsic chemical stability of the molecule, which informs formulation and packaging decisions.
Development of a Stability-Indicating Analytical Method
A cornerstone of any stability study is a validated stability-indicating method (SIM), typically an HPLC method. The method must be able to resolve the parent peak of this compound from all potential degradation products, excipients, and impurities.[8] Development involves optimizing parameters like the column, mobile phase composition, pH, and detector wavelength to achieve adequate separation. Validation is performed according to ICH Q2(R1) guidelines.
Forced Degradation Protocols
The following protocols outline standard conditions for stress testing. The goal is typically to achieve 5-20% degradation of the parent compound. The extent of degradation can be controlled by adjusting the duration of exposure, temperature, or concentration of the stressor.
Protocol 1: Acidic Hydrolysis
-
Rationale: To assess the stability of the amide bond and other susceptible groups to acid-catalyzed hydrolysis.
-
Procedure:
-
Dissolve this compound in a solution of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase for HPLC analysis.
-
Protocol 2: Basic Hydrolysis
-
Rationale: To assess susceptibility to base-catalyzed hydrolysis, which is often more aggressive towards amide bonds than acid hydrolysis.
-
Procedure:
-
Dissolve the compound in a solution of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
Protocol 3: Oxidative Degradation
-
Rationale: To evaluate the molecule's susceptibility to oxidation. The furan ring and the piperazine nitrogens are potential sites for oxidative attack.
-
Procedure:
-
Dissolve the compound in a solution of 3% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period.
-
Monitor the reaction by HPLC at various time points. It is often unnecessary to quench the reaction before injection, but dilution is required.
-
Protocol 4: Thermal Degradation
-
Rationale: To assess the intrinsic thermal stability of the compound in the solid state.
-
Procedure:
-
Place a known quantity of the solid compound in a vial.
-
Expose the vial to dry heat in a calibrated oven (e.g., 70°C) for an extended period (e.g., 1-7 days).[9]
-
At each time point, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Protocol 5: Photolytic Degradation
-
Rationale: To determine if the compound is sensitive to degradation upon exposure to light, which is critical for packaging and storage decisions.
-
Procedure:
-
Expose a solution of the compound, as well as the solid compound, to a controlled light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Summary of Expected Stability Profile
| Stress Condition | Expected Stability | Likely Degradation Pathway |
| Acidic Hydrolysis | Moderate Degradation | Hydrolysis of the amide bond to yield 3-furoic acid and piperazine. |
| Basic Hydrolysis | Significant Degradation | Rapid hydrolysis of the amide bond. |
| Oxidation (H₂O₂) | Moderate to Significant Degradation | Potential oxidation of the furan ring or formation of N-oxides at the piperazine nitrogens. |
| Thermal (Solid State) | Likely Stable | Piperazine derivatives are generally thermally stable, but this must be confirmed.[10][11] |
| Photolysis | Potential for Degradation | Furan and piperazine moieties may have some photosensitivity; requires experimental confirmation. |
Visualization: Forced Degradation Study Workflow
Caption: General Workflow for Forced Degradation Studies.
Recommendations for Storage and Handling
Based on the inferred stability profile from related piperazine compounds, the following storage conditions are recommended to ensure the long-term integrity of this compound:
-
Temperature: Store in a cool, controlled environment. Refrigeration (2-8°C) may be advisable for long-term storage to minimize any potential thermal degradation.[12]
-
Humidity: Store in a tightly sealed container in a dry place to prevent hydrolysis, especially given the presence of a susceptible amide bond.[12]
-
Light: Protect from light by using amber vials or storing in a dark location until photostability is experimentally confirmed.
Conclusion
The comprehensive study of solubility and stability is a foundational step in the preclinical development of any new chemical entity. For this compound, its potential as a pharmaceutical agent is contingent upon a favorable profile in these areas. The piperazine core suggests a pH-dependent solubility that must be carefully mapped to predict oral bioavailability. The amide linkage represents the most probable site of chemical instability, requiring thorough investigation through forced degradation studies under hydrolytic, oxidative, and photolytic stress. The experimental frameworks and protocols detailed in this guide provide a robust, self-validating system for generating the critical data needed to advance this compound through the drug development pipeline.
References
-
Wikipedia. Piperazine. [Link]
-
SINTEF. Solid liquid solubility of piperazine. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Sabatino, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]
-
Solubility of Things. Piperazine. [Link]
-
De Paoli, G. (2015). The synthesis, analysis and characterisation of piperazine based drugs. University of Hertfordshire. [Link]
-
Lin, V., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. [Link]
-
ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubChem. 1-(Tetrahydro-2-furoyl)piperazine. [Link]
-
Al-Tamrah, S. A. (2016). A Review on Analytical Methods for Piperazine Determination. Critical Reviews in Analytical Chemistry. [Link]
-
Patel, N. N., & Kothari, C. S. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Conway, W. R. (2017). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. [Link]
-
SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
-
PubChem. 1-(3-Fluorophenyl)piperazine. [Link]
-
Lin, V. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University. [Link]
-
ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Jagadeesh, K., & Annapurna, N. (2017). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. [Link]
-
De Paoli, G., et al. (2013). Analytical Methods. Royal Society of Chemistry. [Link]
-
ResearchGate. Degradation of aqueous piperazine in carbon dioxide capture. [Link]
-
Singh, R., & Kumar, R. (2016). Forced degradation studies. MedCrave. [Link]
-
Mounika, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research J. Pharm. and Tech. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ijpronline.com [ijpronline.com]
- 9. scispace.com [scispace.com]
- 10. sintef.no [sintef.no]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 1-(3-Furoyl)piperazine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Furoyl)piperazine, a heterocyclic compound of interest in medicinal chemistry. Due to its limited commercial availability and documentation, this guide focuses on the fundamental aspects of this molecule, including its chemical identity, a proposed synthetic route, and a detailed workflow for its characterization. Furthermore, the potential pharmacological significance of this compound is discussed in the context of structurally related compounds, offering insights for researchers in drug discovery and development.
Chemical Identity and Nomenclature
While a specific CAS number for this compound is not readily found in major chemical databases, its identity can be unequivocally established through its chemical structure and systematic nomenclature.
-
IUPAC Name: (Furan-3-yl)(piperazin-1-yl)methanone
-
Molecular Formula: C₉H₁₂N₂O₂
-
Molecular Weight: 180.20 g/mol
-
Structure:
Caption: The chemical structure of this compound is formed by the amide linkage of a furan-3-carbonyl moiety and a piperazine ring.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a standard amide coupling reaction between 3-furoic acid and piperazine. To facilitate this reaction, the carboxylic acid is typically activated. Below is a detailed, two-step experimental protocol.
Step 1: Activation of 3-Furoic Acid to 3-Furoyl Chloride
This initial step converts the carboxylic acid into a more reactive acid chloride, which readily reacts with the amine.
Materials:
-
3-Furoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-furoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-furoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Amide Coupling with Piperazine
This step involves the reaction of the activated 3-furoyl chloride with piperazine to form the desired product. The use of a large excess of piperazine can favor the mono-acylated product.
Materials:
-
3-Furoyl chloride (from Step 1)
-
Piperazine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Dry glassware under an inert atmosphere
Procedure:
-
Dissolve a significant excess (e.g., 5-10 equivalents) of piperazine in anhydrous DCM in a round-bottom flask cooled in an ice bath (0 °C).
-
Add triethylamine (1.1 equivalents relative to the acid chloride) to the piperazine solution to act as an acid scavenger.
-
Slowly add a solution of 3-furoyl chloride in anhydrous DCM to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Caption: Proposed two-step synthesis of this compound.
Properties of Reactants
Understanding the properties of the starting materials is crucial for safe handling and predicting the characteristics of the final product.
| Property | 3-Furoic Acid | Piperazine |
| CAS Number | 488-90-4 | 110-85-0[1] |
| Molecular Formula | C₅H₄O₃ | C₄H₁₀N₂[1] |
| Molecular Weight | 112.08 g/mol | 86.14 g/mol [1] |
| Appearance | White to off-white crystalline powder | White crystalline solid[1] |
| Melting Point | 122-125 °C | 106-110 °C[1] |
| Boiling Point | 230-232 °C | 146 °C[1] |
| Solubility | Soluble in hot water, alcohol, and ether | Freely soluble in water[1] |
Analytical Characterization Workflow
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the furan ring protons (three distinct aromatic protons) and the piperazine ring protons (two sets of methylene protons, likely appearing as broad singlets or multiplets).
-
¹³C NMR: Will reveal the carbon skeleton, including the carbonyl carbon of the amide, the four distinct carbons of the furan ring, and the two distinct carbons of the piperazine ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide group is expected in the region of 1630-1680 cm⁻¹. N-H stretching vibrations from the secondary amine in the piperazine ring may also be observed around 3300 cm⁻¹.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Caption: Analytical workflow for the characterization of this compound.
Potential Pharmacological Significance
The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities.[2][3] Derivatives of piperazine have shown central nervous system activity, including antipsychotic, antidepressant, and anxiolytic effects.[2] The furan moiety is also a common feature in many bioactive molecules, contributing to their pharmacological profiles.[4]
While the specific biological activity of this compound is not documented, its structural similarity to other pharmacologically active furoyl-piperazine and piperazine derivatives suggests potential for biological activity. For instance, various piperazine derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The position of the carbonyl group on the furan ring (position 3 versus the more commonly studied position 2) could influence the molecule's steric and electronic properties, potentially leading to a unique pharmacological profile. Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological targets and therapeutic potential of this compound.
Caption: Conceptual diagram of potential structure-activity relationships.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling of Reactants:
-
Thionyl Chloride/Oxalyl Chloride: These are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Piperazine: Can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust.
-
3-Furoic Acid: May cause irritation upon contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization, enabling further investigation into its chemical, physical, and biological properties. The insights into its potential pharmacological relevance, based on the established importance of the piperazine and furan scaffolds, should encourage further research into this and related molecules within the domain of drug discovery.
References
-
Wikipedia. Piperazine. [Link]
-
PubChem. 1-(Tetrahydro-2-furoyl)piperazine. [Link]
-
MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]
-
Taylor & Francis Online. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]
- Google Patents. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
PrepChem.com. Synthesis of N-(2-Furoyl)piperazine. [Link]
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
-
PubMed. Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. [Link]
-
National Center for Biotechnology Information. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
-
ScienceDirect. Synthesis of 1,3-oxazines based on piperazine. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]
-
PubMed. Pharmacologic profile of urapidil. [Link]
-
PubMed Central. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis of some Amide derivatives and their Biological activity. [Link]
Sources
- 1. 1-(Tetrahydro-2-furoyl)-piperazine | CymitQuimica [cymitquimica.com]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
Unveiling the Molecular Targets of 1-(3-Furoyl)piperazine: A Strategic Workflow for Drug Discovery Professionals
An In-depth Technical Guide for Researchers
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2][3] Its prevalence is due to the favorable physicochemical properties it imparts, including improved aqueous solubility and oral bioavailability, as well as its ability to engage with a variety of biological targets through hydrogen bonding and ionic interactions.[2][4] This guide presents a comprehensive, multi-pronged strategy for the de-novo identification and validation of the biological targets of 1-(3-Furoyl)piperazine, a specific derivative for which the precise mechanism of action is yet to be fully elucidated. By integrating computational prediction with robust experimental validation, this document provides researchers and drug development professionals with a practical, field-proven workflow to uncover the therapeutic potential of this and other novel chemical entities.
Introduction: The Therapeutic Promise of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its derivatives have demonstrated significant pharmacological activity across a vast range of therapeutic areas, most notably in the central nervous system (CNS) as antipsychotics, antidepressants, and anxiolytics.[4][5] Many of these compounds modulate neurotransmitter pathways by interacting with G protein-coupled receptors (GPCRs), ion channels, and enzymes.[6][7]
This compound combines this versatile piperazine core with a furoyl moiety. While its close isomer, 1-(2-Furoyl)piperazine, is known as a key intermediate in the synthesis of pharmaceuticals for CNS and cardiovascular conditions and has been identified as an α-1-adrenergic blocker, the specific biological targets of the 3-furoyl variant remain uncharacterized.[8] This guide outlines a systematic, hypothesis-driven approach to deorphanize this compound, moving from broad, computational predictions to definitive, cell-based validation.
Phase I: In Silico Target Prediction and Hypothesis Generation
The initial phase of target identification is a cost-effective, computational screening process to generate a preliminary, ranked list of potential biological targets. This in silico approach leverages the vast amount of existing biological and chemical data to prioritize subsequent experimental work.
Rationale for Computational Screening
By comparing the structure of this compound to databases of known ligands and their targets, we can infer potential interactions. This methodology, coupled with molecular docking simulations, allows for the rapid assessment of binding potential against hundreds or thousands of protein structures.
Recommended Computational Methodologies
-
Ligand-Based Virtual Screening (LBVS): This approach relies on the principle that structurally similar molecules are likely to have similar biological activities.
-
2D Similarity Searching: Utilizes molecular fingerprints (e.g., Morgan, MACCS keys) to search large databases like ChEMBL and PubChem for compounds with high structural similarity to this compound. The known targets of these "hit" compounds become our primary list of potential targets.
-
3D Shape-Based Screening: Employs algorithms that compare the three-dimensional shape and electrostatic properties of the query molecule to a database of ligand conformations. This can identify functionally related compounds even with low 2D similarity.
-
-
Structure-Based Virtual Screening (SBVS): This method involves docking the 3D structure of this compound into the binding sites of a panel of known protein targets.
-
Target Panel Selection: Based on the known pharmacology of piperazine derivatives, the panel should include key CNS targets (dopamine receptors, serotonin receptors, adrenergic receptors), cardiovascular targets (e.g., other GPCRs, ion channels), and common off-targets for toxicity screening.[1][4][7]
-
Molecular Docking: A computational simulation that predicts the preferred orientation of the ligand when bound to a receptor. The docking score provides an estimate of binding affinity.
-
Data Presentation: Hypothetical Target Prioritization
The results from these computational screens should be consolidated into a table to guide the selection of targets for experimental validation.
| Predicted Target | Family | Method | Confidence Score | Rationale |
| Dopamine D2 Receptor | GPCR | Similarity & Docking | High | Common target for antipsychotic piperazine derivatives.[4] |
| Serotonin 5-HT1A Receptor | GPCR | Similarity & Docking | High | Target for anxiolytic and antidepressant piperazines.[5][7] |
| Alpha-1A Adrenergic Receptor | GPCR | Similarity to Isomer | Medium | 1-(2-Furoyl)piperazine is a known α-1 blocker. |
| Muscarinic M1 Receptor | GPCR | Docking | Medium | Potential CNS target based on scaffold analysis.[9] |
| hERG Channel | Ion Channel | Docking | Low | Important off-target for cardiotoxicity assessment. |
Phase II: Experimental Target Identification via Affinity-Based Proteomics
Following the generation of hypotheses in silico, the next crucial step is to empirically identify the proteins that physically interact with this compound in a biological context. Affinity-based proteomics is a powerful, unbiased technique for capturing these binding partners from a complex cellular proteome.
Workflow for Affinity-Based Target Capture
The core principle is to immobilize the compound of interest (the "bait") on a solid support and use it to "fish" for its binding partners ("prey") from a cell or tissue lysate.
Caption: Workflow for affinity-based proteomics target identification.
Detailed Experimental Protocol: Affinity Chromatography
| Step | Procedure | Rationale & Key Considerations |
| 1. Probe Synthesis | Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxyl group). | The linker must be long enough to minimize steric hindrance from the bead, allowing the target protein to access the ligand. The attachment point on the ligand should be chosen carefully to avoid disrupting key binding motifs. |
| 2. Immobilization | Covalently couple the linker-modified ligand to NHS-activated Sepharose beads according to the manufacturer's protocol. | NHS-activated beads provide a stable amide bond linkage. It is critical to block any remaining active sites on the beads (e.g., with ethanolamine) to prevent non-specific protein binding. |
| 3. Lysate Preparation | Culture relevant cells (e.g., SH-SY5Y neuroblastoma for CNS targets) and lyse them under non-denaturing conditions (e.g., using a mild detergent like CHAPS). Centrifuge to remove insoluble debris. | Maintaining native protein conformation is essential for preserving the binding interaction. Protease and phosphatase inhibitors must be included in the lysis buffer. |
| 4. Binding | Incubate the cell lysate with the affinity probe beads for 2-4 hours at 4°C with gentle rotation. | Low temperature minimizes protein degradation. A parallel incubation with control beads (no ligand) is mandatory to identify non-specific binders. |
| 5. Washing | Wash the beads extensively with lysis buffer containing a low concentration of detergent to remove proteins that are not specifically bound to the ligand. | The stringency of the washes is a critical optimization step. Too harsh, and you lose weak but specific binders; too gentle, and you have high background. |
| 6. Elution | Elute the bound proteins from the beads. This can be done using a high concentration of free this compound (competition elution), a low pH buffer, or a denaturing agent like SDS. | Competition elution is the gold standard as it specifically displaces proteins bound to the ligand, providing the cleanest results. |
| 7. MS Analysis | Run the eluted proteins on an SDS-PAGE gel, perform an in-gel trypsin digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Mass spectrometry provides high-confidence identification of the proteins captured by the affinity probe. Comparing results from the ligand beads vs. control beads allows for the identification of specific interactors. |
Phase III: Target Validation in a Cellular Environment
Identifying a protein that binds to the compound is only the first step. The next, and most critical, phase is to validate this interaction in a physiological context and confirm that it is responsible for the compound's biological activity.
Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding between a ligand and its target in intact cells or cell lysates. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
-
Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated samples across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells (if treated intact) and centrifuge to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or quantitative mass spectrometry.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 52 | 70 | 92 |
| 58 | 25 | 65 |
| 64 | 5 | 20 |
| 70 | <1 | 5 |
This data would show a clear rightward shift in the melting curve for the compound-treated sample, indicating stabilization of the target protein.
Linking Target to Function: siRNA Knockdown and Pathway Analysis
To prove that the identified target is responsible for a specific cellular effect of this compound, we must show that removing the target abrogates that effect.
-
Transfection: Transfect cells with either a small interfering RNA (siRNA) specifically designed to silence the gene of the candidate target or a non-targeting control siRNA.
-
Incubation: Allow cells to grow for 48-72 hours to ensure the target protein levels are significantly reduced.
-
Verification: Confirm the knockdown of the target protein via Western blot or qPCR.
-
Functional Assay: Treat both the knockdown and control cells with this compound and measure a relevant functional output (e.g., cAMP production, calcium flux, cell viability, or phosphorylation of a downstream effector).
Let's assume the validated target is the Dopamine D2 Receptor, a Gi-coupled GPCR. Treatment with an agonist would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Hypothetical signaling cascade for a D2 receptor agonist.
Validation of this pathway would involve:
-
cAMP Assay: Measuring intracellular cAMP levels in cells treated with this compound. A decrease in cAMP would support the proposed mechanism.
-
Western Blotting: Probing for the phosphorylation of downstream targets like CREB (cAMP response element-binding protein). A decrease in p-CREB levels would further validate the pathway.
Conclusion
The identification of biological targets for a novel compound like this compound is a complex but systematic process. By initiating with a broad net of in silico predictions, researchers can efficiently formulate testable hypotheses. These hypotheses can then be rigorously tested using unbiased, empirical methods like affinity-based proteomics to discover direct binding partners. Finally, techniques such as CETSA and siRNA knockdown are indispensable for validating these interactions in a cellular context and linking target engagement to a functional outcome. This integrated, multi-layered approach provides the highest degree of confidence in target identification and is a critical foundation for any successful drug development program.
References
-
Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 259-268. [Link][4][5]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link][6]
-
Jilani, J., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 9-13. [Link][7]
-
Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. [Link][1]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0). [Link][8]
-
Meanwell, N. A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(11), 2548. [Link][3]
-
Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(5), 548-569. [Link][2]
-
Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3426. [Link][9]
Sources
- 1. adanipharma.net [adanipharma.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. nbinno.com [nbinno.com]
- 9. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(3-Furoyl)piperazine Receptor Binding: A Methodological Whitepaper
Abstract: This technical guide provides a comprehensive, in-depth methodology for the in silico investigation of 1-(3-Furoyl)piperazine's binding characteristics to putative G protein-coupled receptor (GPCR) targets. Recognizing the scarcity of specific public data for this ligand, this document presents a robust, validated computational workflow applicable to novel or uncharacterized small molecules. We will detail the protocols for target selection, homology modeling, rigorous molecular docking, and the subsequent validation through molecular dynamics simulations. Furthermore, a framework for pharmacophore modeling to guide future ligand discovery is outlined. This whitepaper is designed as a practical, field-proven resource for researchers, scientists, and drug development professionals engaged in computational drug discovery, emphasizing the causality behind each experimental choice to ensure scientific integrity and reproducibility.
Introduction: The Imperative for In Silico Modeling in Modern Drug Discovery
The journey of a drug from concept to clinic is a multi-billion dollar endeavor fraught with high attrition rates. Computational techniques, collectively known as in silico modeling, have become indispensable for mitigating these risks, offering a cost-effective and rapid methodology to predict and analyze molecular interactions.[1][2][3] This guide focuses on this compound, a small molecule whose piperazine moiety is a common scaffold in centrally active pharmaceuticals. The absence of established receptor targets makes it an ideal candidate for a de novo in silico investigation, a process that generates testable hypotheses and prioritizes laboratory experiments.
We will navigate the entire computational pipeline, from identifying and preparing potential protein targets to simulating the dynamic stability of the ligand-receptor complex over time. The core principle of this guide is not just to provide a sequence of steps, but to instill an understanding of why each step is critical for generating reliable and actionable data.
Foundational Stage: Target Identification and Receptor Preparation
The success of any structure-based design project hinges on the quality of the target protein's three-dimensional structure.[4] Given the prevalence of the piperazine scaffold in neurological drugs, we will hypothesize that this compound may interact with aminergic GPCRs, such as dopamine and serotonin receptors.[5][6][7] These receptors are integral membrane proteins and are the targets for approximately 40% of all prescription pharmaceuticals.[6]
Receptor Structure Acquisition and Validation
The primary resource for protein structures is the RCSB Protein Data Bank (PDB). For this guide, we will select high-resolution crystal or cryo-EM structures of human dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[8][9][10][11][12][13]
Causality: The choice of structure is paramount. A high-resolution structure (< 3.0 Å) provides greater confidence in atomic positions. It is also crucial to select a structure in a relevant conformational state (e.g., antagonist-bound for docking an antagonist) and to check for completeness, ensuring there are no significant missing loops or domains in the binding site.
Protocol: Receptor Preparation for Docking
An unprocessed PDB file is not suitable for docking.[14] The following protocol ensures the receptor is computationally "clean."
Step-by-Step Methodology:
-
Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, ions, and any co-crystallized ligands.[15][16]
-
Rationale: Water molecules can occupy the binding site and sterically hinder the docking of the ligand. While some water molecules can be critical for binding (conserved water), their inclusion requires advanced techniques and is typically omitted in initial screening.[16]
-
-
Chain Selection: If the biological unit is a monomer but the PDB file contains a dimer or multimer, isolate a single protein chain for the study.[15]
-
Handling Missing Residues: Inspect the protein for missing side chains or entire loops. Missing residues in the binding pocket must be modeled in using tools like Modeller or the loop modeling functionalities within Chimera.[17]
-
Protonation: Add hydrogen atoms to the protein. This is a critical step as hydrogen bonds are a primary driver of ligand binding. Ensure that the protonation states of titratable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically ~7.4).[16][18]
-
Charge Assignment: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). These charges are essential for calculating the electrostatic interaction energy component of the docking score.[14]
-
File Conversion: Save the prepared receptor structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).
Caption: Workflow for preparing a small molecule ligand for molecular docking.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function value. [19][20][21]This process is a search algorithm problem, where the software explores numerous possible conformations and orientations of the ligand within the binding site.
Protocol: Performing the Docking Simulation
This protocol uses AutoDock Vina as an example, a widely used and validated docking program.
Step-by-Step Methodology:
-
Define the Binding Site: The docking process must be confined to a specific search space, defined by a "grid box." This box should encompass the entire binding pocket where the endogenous ligand or known inhibitors bind. [14] * Self-Validation: A crucial step is to first re-dock the original co-crystallized ligand (if one was present) into its own binding site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystal pose, validates that the chosen docking parameters can reproduce the experimentally observed binding mode. [22][23]2. Configure Docking Parameters: Set the parameters for the search algorithm. For Vina, the exhaustiveness parameter controls the computational effort; higher values increase the likelihood of finding the true energy minimum but require more time.
-
Execute Docking: Run the docking simulation with the prepared receptor and the prepared this compound ligand.
-
Analyze Output: The program will output a series of binding poses (typically 9-10), each with a corresponding binding affinity score in kcal/mol. [21]The more negative the value, the stronger the predicted binding affinity. [22]
Caption: The core workflow for a molecular docking experiment.
Data Presentation: Hypothetical Docking Results
All quantitative data should be summarized for clear comparison.
| Target Receptor | PDB ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (Hydrogen Bonds) |
| Dopamine D2 | 6CM4 [12] | -8.9 | 0.00 | Asp114, Ser193 |
| Dopamine D3 | 3PBL [10] | -9.2 | 0.00 | Asp110, Ser192 |
| Serotonin 5-HT1A | 7E2Y [11] | -8.5 | 0.00 | Asp116, Thr199 |
| Serotonin 5-HT2A | 6A93 | -7.9 | 0.00 | Asp155, Ser242 |
Post-Docking Analysis: From Scores to Insights
A docking score is only the beginning. The true value comes from a detailed analysis of the binding pose and the specific molecular interactions that stabilize it. [22][24][25]
Protocol: Analysis and Visualization
Step-by-Step Methodology:
-
Pose Visualization: Load the docked complex (receptor + best-scoring ligand pose) into a molecular visualizer.
-
Interaction Mapping: Identify and analyze the key interactions:
-
Hydrogen Bonds: Look for H-bonds between the ligand's hydrogen bond donors/acceptors and specific receptor residues. These are strong, directional interactions critical for affinity. [22] * Hydrophobic Interactions: Identify non-polar regions of the ligand interacting with hydrophobic residues (e.g., Leu, Val, Ile, Phe) in the binding pocket.
-
Pi-Interactions: Look for pi-pi stacking (between aromatic rings) or cation-pi interactions (between a charged group and an aromatic ring).
-
-
Binding Site Characterization: Note the specific amino acids that form the binding pocket and contribute to the interaction. This information is vital for understanding structure-activity relationships (SAR) and for designing future mutagenesis studies. [22]
Caption: Logical flow for the analysis of molecular docking results.
Advanced Validation: Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulation assesses the stability of the docked pose over time under more physiologically realistic conditions (i.e., in the presence of water and at body temperature). [26][27][28]A stable docked pose in an MD simulation lends much higher confidence to the docking result.
Protocol Overview: Simulating the Complex
Step-by-Step Methodology:
-
System Setup: Place the best-docked ligand-receptor complex into a simulated box of water molecules. Add counter-ions to neutralize the system's charge.
-
Minimization: Perform an energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to atmospheric levels. This is done in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature).
-
Production Run: Run the simulation for an extended period (e.g., 100-200 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis: Analyze the trajectory to assess stability. Key metrics include:
-
RMSD: The Root Mean Square Deviation of the ligand and protein backbone atoms. A stable, low-value plateau in the RMSD plot suggests the complex is not falling apart.
-
Interaction Persistence: Analyze how long the key interactions identified in docking persist throughout the simulation.
-
Caption: Standard workflow for a molecular dynamics simulation of a protein-ligand complex.
Future Directions: Pharmacophore Modeling for Lead Discovery
The validated binding pose of this compound can be used to create a pharmacophore model. This is an abstract 3D representation of the essential chemical features required for binding to the receptor. [29][30][31] Key Concepts:
-
Features: A pharmacophore model consists of features like hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and charged groups. [29][31]* Structure-Based Generation: A pharmacophore can be generated directly from the key interactions observed in the docked and simulated complex. [32]* Application: This model can then be used as a 3D query to rapidly screen large databases of millions of compounds, identifying other structurally diverse molecules that possess the same key features and are therefore likely to bind to the same target. [30][32]
Caption: Conceptual workflow from a binding pose to new hit discovery via pharmacophore modeling.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the receptor binding of a novel ligand, using this compound as a representative case. By following a logical progression from target preparation and molecular docking to validation with molecular dynamics and extension to pharmacophore modeling, researchers can generate high-confidence, experimentally testable hypotheses. The emphasis on understanding the causality behind each protocol step is designed to empower scientists to not only execute these methods but also to critically evaluate their results, thereby accelerating the path of rational drug design.
References
-
How to interprete and analyze molecular docking results? - ResearchGate. (n.d.). Retrieved from [Link]
-
G Protein-Coupled Receptors: target-based in silico screening - PubMed. (n.d.). Retrieved from [Link]
-
What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]
-
Sun, B., et al. (2021). Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist. RCSB PDB. [Link]
-
Basak, S., & Chakrapani, S. (2018). Cryo-EM structure of serotonin receptor. RCSB PDB. [Link]
-
G protein-coupled receptors: In silico drug discovery in 3D - PNAS. (2004, August 3). Retrieved from [Link]
-
Virtual screening of GPCRs: An in silico chemogenomics approach - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25). Retrieved from [Link]
-
How does one prepare proteins for molecular docking? - Quora. (2021, September 20). Retrieved from [Link]
-
G protein coupled receptors--in silico drug discovery and design - PubMed. (n.d.). Retrieved from [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Retrieved from [Link]
-
Chien, E.Y.T., et al. (2010). Structure of the human dopamine D3 receptor in complex with eticlopride. RCSB PDB. [Link]
-
Pharmacophore Modeling - Creative Biostucture Drug Discovery. (n.d.). Retrieved from [Link]
-
Molecular dynamics in predicting the stability of drug-receptor interactions Abstract 8.1 Introduction - SCFBio. (n.d.). Retrieved from [Link]
-
PREDICT modeling and in-silico screening for G-protein coupled receptors. (2004). Proteins: Structure, Function, and Bioinformatics. [Link]
-
Pharmacophore modeling in drug design - PubMed. (2025, February 6). Retrieved from [Link]
-
Xu, P., et al. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB. [Link]
-
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). Retrieved from [Link]
-
In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (2021, October 19). Retrieved from [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved from [Link]
-
Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB PDB. [Link]
-
Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved from [Link]
-
Huang, S., et al. (2022). Serotonin 6 (5-HT6) receptor-Gs-Nb35 complex. RCSB PDB. [Link]
-
Computed structure model of D(2) dopamine receptor - RCSB PDB. (n.d.). Retrieved from [Link]
-
Small Molecule Docking - KBbox: Methods. (n.d.). Retrieved from [Link]
-
Molecule of the Month: Serotonin Receptor - PDB-101. (n.d.). Retrieved from [Link]
-
Role of Molecular Dynamics Simulations in Drug Discovery - MetroTech Institute. (2024, July 17). Retrieved from [Link]
-
Drug design - Wikipedia. (n.d.). Retrieved from [Link]
-
Small molecule docking - Bonvin Lab. (n.d.). Retrieved from [Link]
-
Yin, J., et al. (2020). Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. RCSB PDB. [Link]
-
Basic Principles and Practices of Computer-Aided Drug Design (Chapter 19) - Chemical Genomics - Cambridge University Press. (n.d.). Retrieved from [Link]
-
MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - NIH. (2023, July 19). Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved from [Link]
-
Structural studies of serotonin receptor family - PMC - PubMed Central. (2023, October 31). Retrieved from [Link]
-
13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11). Retrieved from [Link]
-
Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis - MDPI. (n.d.). Retrieved from [Link]
-
Role of Molecular Dynamics and Related Methods in Drug Discovery - ACS Publications. (n.d.). Retrieved from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 6). Retrieved from [Link]
-
Molecular docking proteins preparation - ResearchGate. (2019, September 20). Retrieved from [Link]
-
Basic Principles and Practices of Computer-Aided Drug Design - Cambridge Core - Journals & Books Online. (2026, January 18). Retrieved from [Link]
-
Computational Approaches for Drug Design and Discovery: An Overview - Systematic Reviews in Pharmacy. (n.d.). Retrieved from [Link]
-
In silico Identification and Characterization of Protein-Ligand Binding Sites. (n.d.). Retrieved from [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. (n.d.). Retrieved from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]
-
Binding site prediction - Directory of in silico Drug Design tools. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Virtual screening of GPCRs: An in silico chemogenomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Molecule of the Month: Serotonin Receptor [pdb101.rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. Basic Principles and Practices of Computer-Aided Drug Design (Chapter 19) - Chemical Genomics [cambridge.org]
- 18. youtube.com [youtube.com]
- 19. KBbox: Methods [kbbox.h-its.org]
- 20. Drug design - Wikipedia [en.wikipedia.org]
- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. m.youtube.com [m.youtube.com]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. scfbio-iitd.res.in [scfbio-iitd.res.in]
- 27. mdpi.com [mdpi.com]
- 28. metrotechinstitute.org [metrotechinstitute.org]
- 29. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 30. dergipark.org.tr [dergipark.org.tr]
- 31. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 32. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Methodological & Application
Application Notes & Protocols: The 1-(3-Furoyl)piperazine Scaffold in Modern Drug Discovery
Abstract: The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of clinically successful drugs.[1][2] When combined with a 3-furoyl moiety, it forms the 1-(3-furoyl)piperazine scaffold, a versatile building block offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties. These attributes make it an invaluable tool for developing novel therapeutic agents across various disease areas, including central nervous system (CNS) disorders, inflammatory conditions, and infectious diseases.[3][4][5][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, complete with synthetic protocols and pharmacological evaluation methodologies.
Scientific Rationale: Understanding the Scaffold's Value
The efficacy of the this compound scaffold stems from the synergistic interplay of its three core components: the furan ring, the amide linker, and the piperazine ring. Understanding these components is critical to exploiting the scaffold's full potential.
-
The Piperazine Moiety: This six-membered heterocycle containing two nitrogen atoms is the engine of the scaffold's versatility.[7] The N1 nitrogen, acylated by the furoyl group, has reduced basicity. In contrast, the N4 nitrogen retains its basicity (typical pKa ~7.5-8.5), serving as the primary point for synthetic diversification. This basic center is often protonated at physiological pH, which can significantly enhance aqueous solubility and bioavailability—key attributes for oral drug candidates.[1][7] Furthermore, the piperazine ring acts as a conformationally constrained linker, positioning substituents in a well-defined spatial orientation for optimal target engagement.[1]
-
The 3-Furoyl Group: The furan ring is an aromatic heterocycle that serves as a bioisostere for a phenyl ring but with a more favorable property profile. Its oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in various non-covalent interactions with biological targets. Unlike its 2-furoyl isomer, the 3-furoyl substitution pattern provides a different vector for substituents and electronic properties.
-
The Amide Linker: The amide bond connecting the furan and piperazine rings is planar and rigid, minimizing conformational flexibility. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein. The amide carbonyl is a potent hydrogen bond acceptor, providing a critical interaction point in many ligand-receptor complexes.
Pharmacophoric Features of the Scaffold
The diagram below illustrates the key features that can be exploited for rational drug design.
Caption: Key pharmacophoric features of the this compound scaffold.
Synthetic Strategies & Derivatization
A major advantage of the this compound scaffold is its synthetic accessibility. The core can be constructed efficiently, and the N4-position offers a straightforward handle for introducing a wide array of chemical diversity.
General Synthetic Workflow
The overall strategy involves two main phases: synthesis of the core scaffold and subsequent diversification. This modular approach is highly amenable to the generation of compound libraries for screening.
Caption: General workflow for the synthesis and diversification of the scaffold.
Application Focus: Designing Novel Therapeutics
The scaffold has been successfully employed to generate compounds with a wide range of pharmacological activities.[8] The choice of substituent at the N4-position is the primary determinant of the final compound's biological target and activity profile.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the N4-substituent allows for the exploration of the target's binding pocket, leading to optimized potency and selectivity. The following table provides a hypothetical example of an SAR study for a generic CNS G-protein coupled receptor (GPCR) target.
| Compound ID | N4-Substituent (R) | Target Binding Ki (nM) | Off-Target Binding Ki (nM) | Selectivity Index |
| 1 | -H | 580 | 1200 | 2.1 |
| 2a | -CH₂-Ph | 95 | 450 | 4.7 |
| 2b | -CH₂-(4-F-Ph) | 40 | 600 | 15.0 |
| 2c | -CH₂-(2,3-diCl-Ph) | 8.5 | 750 | 88.2 |
| 3 | -(CH₂)₂-Ph | 150 | 900 | 6.0 |
| 4 | -SO₂-Ph | >1000 | >1000 | - |
Analysis of SAR:
-
Causality: The unsubstituted core (1 ) shows weak activity. Introducing a benzyl group (2a ) significantly improves potency, suggesting a hydrophobic pocket in the receptor.[9]
-
Electronic Effects: Adding an electron-withdrawing fluorine (2b ) further enhances binding, possibly through favorable electrostatic or halogen-bonding interactions.
-
Steric and Hydrophobic Effects: The 2,3-dichloro substitution (2c ) provides the highest potency and selectivity, indicating that these positions optimally engage with a specific sub-pocket of the receptor.[10]
-
Linker Length: Increasing the alkyl chain length (3 ) is detrimental, suggesting the aromatic ring must be positioned precisely one methylene unit away from the piperazine nitrogen.
-
Functional Group: Replacing the alkyl linker with a sulfonyl group (4 ) abolishes activity, demonstrating the intolerance for the geometry and electronic nature of this linker.[11]
Experimental Methodologies & Protocols
The following protocols provide self-validating, step-by-step instructions for the synthesis of the core scaffold, a representative derivative, and a common biological assay.
Protocol 1: Synthesis of this compound (Core Scaffold)
Principle: This protocol employs the selective acylation of one nitrogen in piperazine with 3-furoyl chloride. A large excess of piperazine is used to serve as both the reactant and the base (to quench the HCl byproduct), which statistically favors mono-acylation over the undesired di-acylation.
Materials:
-
Piperazine (anhydrous), 5.0 equivalents
-
3-Furoyl chloride, 1.0 equivalent
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) / Heptane / Triethylamine (TEA) solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 eq.) in anhydrous DCM (approx. 0.2 M relative to piperazine). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 3-furoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring piperazine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-furoyl chloride is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical gradient is 0% to 10% EtOAc in Heptane, with 1% TEA added to the mobile phase to prevent product tailing.
-
Validation: Combine the pure fractions and concentrate to yield this compound as a solid or oil. Confirm identity and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of 1-(4-Fluorobenzyl)-4-(3-furoyl)piperazine (Derivative)
Principle: This protocol utilizes reductive amination, a robust and widely used method for N-alkylation.[12] The secondary amine of the core scaffold reacts with an aldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Materials:
-
This compound (from Protocol 1), 1.0 equivalent
-
4-Fluorobenzaldehyde, 1.1 equivalents
-
Sodium triacetoxyborohydride (STAB), 1.5 equivalents
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial), catalytic amount (optional, ~5% v/v)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in DCE, add 4-fluorobenzaldehyde (1.1 eq.). A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Reduction: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq.) portion-wise. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Workup & Purification: Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography.
-
Validation: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay quantifies the activity of AChE based on the Ellman's method. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation. A similar 2-furoyl piperazine derivative has shown activity in this type of assay.[13]
Caption: Principle of the Ellman's method for AChE inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all solutions in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
AChE solution (from electric eel).
-
DTNB solution (Ellman's reagent).
-
ATCI solution (substrate).
-
Test compounds and positive control (e.g., Donepezil) at various concentrations in DMSO, then dilute in buffer.
-
-
Assay Protocol (96-well plate):
-
To each well, add:
-
140 µL of buffer.
-
20 µL of DTNB solution.
-
20 µL of test compound solution (or DMSO for control).
-
10 µL of AChE solution.
-
-
Mix and incubate at 37 °C for 15 minutes.
-
-
Initiate Reaction: Add 10 µL of ATCI substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.
-
Determine the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
-
Self-Validation: The assay is considered valid if the positive control (Donepezil) yields an IC₅₀ value within the expected literature range and the Z'-factor for the assay plate is > 0.5.
References
-
PrepChem. (n.d.). Synthesis of trans-1-(3-Phenylpropyl)-2,5-dimethyl-4-(5-methyl-3-furoyl)piperazine hydrochloride. PrepChem.com. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Hansen, B. J., et al. (2012). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6748-6752. Available from: [Link]
-
Pisani, L., et al. (2020). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 25(18), 4166. Available from: [Link]
-
de Fátima, Â., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-47. Available from: [Link]
-
de Fátima, Â., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-Chemistry.org. Retrieved from [Link]
- VEB Arzneimittelwerk Dresden. (1981). DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. Google Patents.
-
ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Request PDF. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(2-Furoyl)piperazine. PrepChem.com. Retrieved from [Link]
-
Ayushdhara. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayushdhara. Retrieved from [Link]
-
Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]
-
ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6932. Available from: [Link]
-
ResearchGate. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Request PDF. Retrieved from [Link]
-
Verma, G., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Available from: [Link]
-
Kumar, D., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7264-7279. Available from: [Link]
-
ResearchGate. (n.d.). General synthetic strategies toward piperazine scaffold. ResearchGate. Retrieved from [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. Retrieved from [Link]
-
ScienceDirect. (2018). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 471, 563-569. Available from: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. Available from: [Link]
-
ResearchGate. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF. Retrieved from [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
1-(3-Furoyl)piperazine in medicinal chemistry library synthesis
Application Note & Protocol
Leveraging the 1-(3-Furoyl)piperazine Scaffold for the Rapid Synthesis of Privileged Medicinal Chemistry Libraries
Abstract
The confluence of the furan and piperazine heterocycles within the this compound scaffold presents a uniquely privileged starting point for medicinal chemistry library synthesis. The furan ring, acting as a versatile bioisostere of a phenyl group, offers distinct electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability[1]. Simultaneously, the piperazine moiety is a cornerstone of modern drug design, prized for its ability to improve physicochemical properties such as aqueous solubility and oral bioavailability, while providing a synthetically tractable handle for diversification[2][3]. This guide provides an in-depth analysis of the this compound scaffold, its strategic advantages in drug discovery, and detailed, field-proven protocols for its application in the parallel synthesis of amide-based compound libraries.
The Strategic Value of the this compound Core
In the landscape of drug discovery, scaffolds are selected for their ability to project functionality into biologically relevant chemical space. The this compound core is exemplary in this regard, combining two heterocycles with extensive track records in FDA-approved therapeutics.
-
The Furan Moiety: This five-membered aromatic ring is a crucial component in numerous pharmacologically active compounds[1]. Its inclusion serves multiple purposes:
-
Bioisosterism: It can replace phenyl rings to modulate potency, selectivity, and pharmacokinetic profiles[1].
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for target binding.
-
Metabolic Stability: The furan ring can alter the metabolic profile of a compound compared to more common aromatic systems.
-
-
The Piperazine Moiety: As a six-membered heterocycle with two nitrogen atoms, piperazine is one of the most ubiquitous fragments in medicinal chemistry[2][4].
-
Physicochemical Properties: The basicity of the piperazine nitrogens (typically pKa ~9.8 and ~5.7) allows for salt formation, significantly boosting the aqueous solubility of parent compounds. This is a critical parameter for achieving good oral bioavailability[3].
-
Synthetic Handle: The secondary amine provides a robust and predictable point for chemical modification, allowing for the introduction of diverse substituents through well-established reactions[5]. This is the cornerstone of its utility in library synthesis.
-
Pharmacological Activity: The piperazine ring is a key pharmacophore in drugs targeting a vast range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases[6][7][8][9].
-
The combination of these two motifs in this compound creates a building block primed for generating libraries with a high potential for biological activity and favorable drug-like properties.
Library Synthesis Strategy: Parallel Amide Coupling
To exploit the synthetic tractability of the this compound scaffold, parallel amide bond formation is the strategy of choice. This reaction is one of the most reliable and frequently used transformations in medicinal chemistry, owing to its high efficiency and broad substrate scope[10]. The secondary amine of the piperazine core serves as the nucleophile, which can be coupled with a diverse array of carboxylic acids to rapidly generate a library of distinct amide derivatives.
General Synthetic Workflow
The overall process, from starting materials to a plate-based library ready for biological screening, follows a logical and streamlined progression. This workflow is designed for efficiency and scalability, making it suitable for generating libraries of tens to hundreds of compounds.
Caption: Workflow for parallel library synthesis.
Detailed Experimental Protocols
The following protocols provide a self-validating system for synthesizing a library of this compound derivatives. The choice of HATU as the coupling agent is deliberate; it is a highly efficient reagent that ensures rapid reaction times and minimizes the risk of racemization for chiral carboxylic acids[11].
Protocol 1: Synthesis of a Single Representative Compound
This protocol details the synthesis of a single amide derivative, serving as a template for optimizing conditions before proceeding to parallel synthesis.
Reaction:
Caption: General amide coupling reaction scheme.
Materials & Reagents
| Reagent | M.W. | Amount (mg) | mmols | Equivalents |
| This compound | 180.21 | 18.0 | 0.10 | 1.0 |
| Representative Carboxylic Acid (R-COOH) | - | - | 0.11 | 1.1 |
| HATU | 380.23 | 41.8 | 0.11 | 1.1 |
| DIPEA | 129.24 | 43.3 (57 µL) | 0.30 | 3.0 |
| Anhydrous DMF | - | 1.0 mL | - | - |
Procedure:
-
Reagent Preparation: To a 4 mL glass vial, add this compound (18.0 mg, 0.10 mmol) and the selected carboxylic acid (0.11 mmol, 1.1 eq.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 1.0 mL) and stir at room temperature until all solids are dissolved.
-
Activation & Coupling:
-
Add N,N-Diisopropylethylamine (DIPEA, 57 µL, 0.30 mmol, 3.0 eq.).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 41.8 mg, 0.11 mmol, 1.1 eq.). The addition of HATU initiates the reaction.
-
Causality: HATU is a superior activating agent that rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, which is then readily attacked by the secondary amine of the piperazine[10][11]. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
-
Reaction Monitoring: Cap the vial and stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by LC-MS to confirm the consumption of starting material and the formation of the desired product mass.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc, 5 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (1 x 5 mL).
-
Trustworthiness: This washing sequence is critical. The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent, while the brine wash removes residual water, ensuring a clean crude product for purification.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in Dichloromethane) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Parallel Synthesis of a 12-Compound Library
This protocol adapts the previous method for a 12-well plate format, enabling efficient library generation.
Procedure:
-
Stock Solutions: Prepare stock solutions of this compound (0.1 M in DMF) and HATU (0.11 M in DMF).
-
Carboxylic Acid Plate: In a 12-well plate, dispense 0.11 mmol of 12 different carboxylic acids, one per well.
-
Reagent Addition (Automated or Manual):
-
To each well, add 1.0 mL of the this compound stock solution (0.10 mmol, 1.0 eq.).
-
Add 57 µL of DIPEA to each well (0.30 mmol, 3.0 eq.).
-
Initiate the reactions by adding 1.0 mL of the HATU stock solution to each well (0.11 mmol, 1.1 eq.).
-
-
Reaction: Seal the plate and place it on an orbital shaker at room temperature for 4 hours.
-
Parallel Work-up & Purification: After confirming reaction completion via LC-MS analysis of an aliquot from each well, the compounds can be purified using mass-directed automated preparative HPLC. This technique isolates the target compound in each well based on its specific molecular weight, providing high-purity samples for screening.
-
Library Plating: The purified compounds are typically dissolved in DMSO to a standard concentration (e.g., 10 mM) in a 96- or 384-well plate, ready for biological assays.
Illustrative Library Data
| Entry | R-Group (from R-COOH) | Product Structure | Yield (%) | Purity (LC-MS, 254 nm) |
| 1 | Phenyl | Furoyl-Pip-CO-Ph | 85 | >98% |
| 2 | 4-Chlorophenyl | Furoyl-Pip-CO-(4-Cl)Ph | 82 | >99% |
| 3 | Thiophen-2-yl | Furoyl-Pip-CO-Thiophene | 78 | >98% |
| 4 | Cyclohexyl | Furoyl-Pip-CO-Cyclohexyl | 91 | >99% |
Applications in Drug Discovery
A library synthesized from the this compound scaffold is a valuable asset for any drug discovery program. The structural diversity introduced at the 'R' position allows the library to be screened against a wide variety of biological targets.
-
High-Throughput Screening (HTS): The library can be screened against enzymes, receptors, or in cell-based assays to identify initial "hits." The inherent drug-like properties of the scaffold increase the probability that these hits will have favorable characteristics for further development[12].
-
Hit-to-Lead Optimization: Once an active compound is identified, the synthetic route is already established for rapid optimization. Focused secondary libraries can be synthesized by exploring a wider range of chemical diversity around the initial successful carboxylic acid. Further modifications can also be made to the furan ring if synthetic routes allow, providing a multi-dimensional approach to improving potency and selectivity[2][13].
-
Target Classes: Given the prevalence of the piperazine moiety in neuropharmacology, such a library would be particularly well-suited for screening against CNS targets like G-protein coupled receptors (GPCRs) and ion channels[7][14]. Additionally, the broad spectrum of activity for piperazine derivatives makes this library relevant for anticancer, antimicrobial, and anti-inflammatory programs[8].
Conclusion
The this compound scaffold is a powerful and versatile building block for the construction of high-quality medicinal chemistry libraries. Its constituent heterocycles bestow favorable physicochemical and pharmacological properties upon the resulting derivatives. By employing robust and scalable synthetic methods like the parallel amide coupling protocol detailed here, research organizations can efficiently generate diverse compound collections, significantly enhancing the potential for discovering novel therapeutic agents.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Preprints.org. [Link]
-
An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. AYUSHDHARA. [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
A Mini Review on Piperizine Derivatives and their Biological Activity. Jetir.org. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. jetir.org [jetir.org]
- 10. hepatochem.com [hepatochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(3-Furoyl)piperazine and Its Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays for the characterization of 1-(3-Furoyl)piperazine and its derivatives. While direct HTS data for this compound is not extensively published, its structural similarity to known psychoactive compounds and the activities of its derivatives suggest potent interactions with key G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[1][2] These receptors are critical targets in the development of therapeutics for a range of neuropsychiatric disorders.[3][4] This guide details the principles and protocols for robust HTS assays tailored to these targets, enabling the efficient screening and pharmacological profiling of compound libraries based on the this compound scaffold.
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system.[5][6] Its ability to form hydrogen and ionic bonds allows for significant interaction with biological targets.[5] Derivatives of this compound have been investigated for their potential as antipsychotic and antidepressant agents, with studies indicating activity at dopamine and serotonin receptors.[1][3][7] High-throughput screening (HTS) is an essential tool in early-stage drug discovery, allowing for the rapid evaluation of large numbers of compounds to identify those with desired biological activity.[8] This document will focus on HTS assays applicable to the primary putative targets of this compound and its analogs: the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. All three are GPCRs, a superfamily of receptors that are the target of over 30% of FDA-approved drugs.[9]
Rationale for Target-Specific HTS Assays
Given that derivatives of this compound show affinity for D2, 5-HT1A, and 5-HT2A receptors, a multi-assay approach is recommended to build a comprehensive pharmacological profile.[3][7] The choice of assay depends on the specific G-protein coupling of the receptor and the desired readout (e.g., receptor binding, second messenger modulation, or downstream functional response).[10][11]
-
Dopamine D2 Receptor (D2R): This receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[12] Therefore, assays that measure changes in cAMP levels are highly suitable for screening compounds acting on D2R.
-
Serotonin 5-HT1A Receptor (5-HT1AR): Similar to D2R, the 5-HT1A receptor couples to Gαi/o proteins, resulting in the inhibition of cAMP formation.[13] It can also modulate the activity of G-protein-activated inwardly rectifying K+ (GIRK) channels.[14]
-
Serotonin 5-HT2A Receptor (5-HT2AR): This receptor couples to Gαq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).[15][16] Consequently, calcium flux assays are a direct and robust method for screening compounds targeting 5-HT2AR.[17]
Assay Principles and Methodologies
A variety of HTS-compatible assay formats are available for studying GPCRs. These can be broadly categorized as biochemical assays (measuring ligand binding) and cell-based functional assays (measuring a cellular response to receptor activation).[18]
Biochemical Assays: Quantifying Receptor Binding
Biochemical assays directly measure the interaction between a compound and its receptor target.
3.1.1. Fluorescence Polarization (FP) Assays
FP assays are used to identify compounds that displace a fluorescently labeled ligand from a receptor.[9] The principle is based on the difference in the tumbling rate of a small fluorescent ligand when it is free in solution versus when it is bound to a much larger receptor molecule. This technique is well-suited for HTS of dopamine D2 and D3 receptors.[19]
3.1.2. Homogeneous Time-Resolved Fluorescence (HTRF®) Assays
HTRF is a robust technology for studying biomolecular interactions. For receptor binding, it typically involves a terbium-labeled receptor and a fluorescently labeled ligand.[20] When the ligand binds to the receptor, it brings the donor (terbium) and acceptor fluorophores into close proximity, resulting in a FRET signal. This wash-free format is highly amenable to automation and miniaturization.[21]
Cell-Based Functional Assays: Measuring Cellular Responses
Cell-based assays provide a more physiologically relevant context by measuring the functional consequences of receptor activation.[10]
3.2.1. cAMP Assays (for D2 and 5-HT1A Receptors)
For Gαi/o-coupled receptors like D2 and 5-HT1A, agonist activation leads to a decrease in intracellular cAMP. This can be measured using various HTS-compatible kits, often based on competitive immunoassays or fluorescent biosensors.[12]
3.2.2. Calcium Flux Assays (for 5-HT2A Receptors)
The activation of Gαq-coupled receptors like 5-HT2A results in the release of calcium from intracellular stores.[16] This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.[17][22] These assays are robust, have a large signal window, and are widely used in HTS campaigns.[15]
Detailed Protocols
The following protocols provide a starting point for developing HTS assays for this compound and its analogs. Optimization will be necessary based on the specific cell lines, reagents, and instrumentation used.
Protocol 1: HTRF® Binding Assay for the 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.
Materials:
-
Tag-lite® 5-HT1A labeled cells (e.g., from Revvity)[20]
-
Tag-lite 5-HT1A red antagonist ligand (e.g., from Revvity)[21]
-
Test compounds (including this compound)
-
Assay buffer (specific to the cell line and ligand)
-
384-well, low-volume, white microplates
-
HTRF-compatible plate reader
Workflow Diagram:
Caption: HTRF® binding assay workflow.
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Thaw the Tag-lite 5-HT1A labeled cells according to the manufacturer's instructions and resuspend them in the assay buffer to the recommended concentration.
-
Prepare a working solution of the Tag-lite 5-HT1A red antagonist ligand in the assay buffer.
-
In a 384-well plate, dispense 10 µL of the cell suspension into each well.[20]
-
Add 5 µL of the red antagonist ligand solution to each well.[20]
-
Add 5 µL of the test compound dilutions to the appropriate wells.[20] Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for the time specified by the manufacturer (typically 1-2 hours), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the acceptor and donor emission wavelengths.
-
Calculate the HTRF ratio and determine the Ki values for the test compounds.
Data Analysis and Interpretation: The data will be used to generate a competitive binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Assay for the 5-HT2A Receptor
This protocol outlines a fluorescent-based calcium flux assay to screen for agonists and antagonists of the human 5-HT2A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor (e.g., from Eurofins DiscoverX)[23]
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8)[22]
-
Probenecid (if required by the dye kit to prevent dye extrusion)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (including this compound)
-
Reference agonist (e.g., serotonin) and antagonist (e.g., MDL100907)[15]
-
384-well, black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR)
Workflow Diagram:
Caption: Calcium flux assay workflow.
Procedure:
-
Seed the 5-HT2A expressing cells into a 384-well, black-walled, clear-bottom plate at an optimized density (e.g., 10,000 cells/well) and incubate overnight.[15]
-
The next day, prepare the calcium-sensitive dye solution according to the manufacturer's instructions, potentially including probenecid.
-
Remove the cell culture medium and add the dye solution to the cells. Incubate for the recommended time (e.g., 1-2 hours) at 37°C.[15][22]
-
Prepare a separate plate with serial dilutions of the test compounds.
-
Place the cell plate into the fluorescence plate reader.
-
For agonist screening: Initiate kinetic reading and add the test compounds to the cell plate. Monitor the fluorescence signal for a few minutes to detect any increase in intracellular calcium.
-
For antagonist screening: Pre-incubate the cells with the test compounds for a defined period before adding a known concentration (e.g., EC80) of a reference agonist. Monitor the fluorescence to see if the test compound inhibits the agonist-induced calcium release.
-
Analyze the kinetic data to determine the response magnitude for each well.
Data Analysis and Interpretation: For agonist screening, the EC50 (the concentration of an agonist that gives half-maximal response) can be determined from the dose-response curve. For antagonist screening, the IC50 (the concentration of an antagonist that blocks 50% of the agonist response) is calculated, which can then be used to determine the Ki.
Data Summary and Quality Control
Maintaining high data quality is crucial for the success of any HTS campaign. Key quality control metrics should be monitored for each assay plate.
| Parameter | Dopamine D2 (cAMP) | 5-HT1A (HTRF® Binding) | 5-HT2A (Calcium Flux) | Acceptable Range |
| Z'-factor | Calculated using positive and negative controls | Calculated using total and non-specific binding | Calculated using agonist and vehicle controls | > 0.5[15] |
| Signal-to-Background (S/B) | Ratio of signal in control wells to background | Ratio of total binding to non-specific binding | Ratio of maximum to baseline fluorescence | > 5 |
| CV% of Controls | Variation in control wells | Variation in control wells | Variation in control wells | < 20% |
Conclusion and Future Directions
The protocols and principles outlined in this guide provide a robust framework for the high-throughput screening of this compound and its analogs against key CNS targets. By employing a multi-assay strategy that includes both biochemical and cell-based functional assays, researchers can efficiently identify and characterize novel compounds with therapeutic potential. Future work should focus on developing secondary assays to further profile hit compounds, including assays to assess off-target effects and functional selectivity (biased agonism).
References
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
- Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.).
- High-Throughput GPCR Assay Development - Agilent. (2021, February 2).
- An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.).
- Recent progress in assays for GPCR drug discovery. (n.d.).
- [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed. (2025, August 25).
- Tag-lite 5HT1A Receptor Red Antagonist Ligand | Revvity. (n.d.).
- Tag-lite Serotonin 5HT-1A Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity. (n.d.).
- 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.).
- Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed. (n.d.).
- 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (n.d.).
- 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (n.d.).
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022, March 31).
- Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells - Eurofins DiscoverX. (n.d.).
- High-throughput calcium flux assays: luminescent versus fluorescent readout - Drug Target Review. (2016, September 20).
- Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PubMed Central. (2023, March 16).
- D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.).
- (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists - ResearchGate. (2025, August 6).
- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed. (n.d.).
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. (n.d.).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
Sources
- 1. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. innoprot.com [innoprot.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. revvity.com [revvity.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
Application Notes & Protocols: Investigating 1-(3-Furoyl)piperazine as a Novel Central Nervous System Agent
Abstract: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2][3][4] Its unique physicochemical properties, including its ability to exist as a salt and its versatile substitution patterns, make it a favored structure for modulating neurotransmitter systems.[2] This document provides a comprehensive guide for the synthesis and preclinical evaluation of a novel derivative, 1-(3-Furoyl)piperazine. We hypothesize that the incorporation of a 3-furoyl moiety—an aromatic heterocycle—may confer unique receptor interaction profiles and favorable pharmacokinetic properties. These application notes offer a strategic, multi-phased research plan, from chemical synthesis and in silico analysis to a cascade of in vitro and in vivo assays designed to thoroughly characterize the compound's potential as a CNS therapeutic agent.
Part 1: Rationale and Synthesis
Scientific Rationale: The Piperazine Scaffold in CNS Drug Discovery
The piperazine heterocycle is a cornerstone of neuropharmacology. Its presence in drugs like the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone highlights its versatility.[1] Many piperazine-containing compounds modulate monoamine neurochemical pathways by interacting directly with serotonin (5-HT) and dopamine (D2) receptors or by inhibiting their reuptake.[4] The two nitrogen atoms of the piperazine core are key; they can be functionalized to fine-tune a molecule's affinity for various biological targets and to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, including crucial blood-brain barrier (BBB) penetration.[5][6]
The strategic choice of a 3-furoyl group is based on the desire to introduce a rigid, polar, and aromatic substituent that can engage in hydrogen bonding and π-stacking interactions within receptor binding pockets. This note outlines a systematic approach to validate the potential of this compound.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the acylation of piperazine.[7][8] The core of the synthesis is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of 3-furoyl chloride.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the stirred piperazine solution.
-
Rationale: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction, which prevents the protonation of the piperazine starting material and drives the reaction to completion.
-
-
Acylation: Dissolve 3-furoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Rationale: The NaHCO₃ wash removes any unreacted acidic starting material and HCl salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part 2: Preclinical Evaluation Cascade
A tiered or cascaded approach is the most efficient method for evaluating a novel compound. This ensures that resources are allocated to the most promising candidates by passing them through a series of go/no-go decision gates.
Phase 1: In Silico and Physicochemical Profiling
Before committing to costly and time-consuming wet-lab experiments, it is essential to predict the compound's drug-like properties.
Protocol: ADMET Prediction
-
Obtain the canonical SMILES string for this compound.
-
Utilize computational platforms (e.g., SwissADME, StarDrop) to calculate key physicochemical descriptors.
-
Analyze the results against established criteria for CNS drugs. CNS-active molecules often exhibit lower molecular weight, fewer hydrogen bond donors, and a lower polar surface area (PSA) compared to non-CNS drugs.
| Property | Predicted Value | CNS Drug Guideline | Rationale |
| Molecular Weight ( g/mol ) | ~180.20 | < 450 | Facilitates passive diffusion across the blood-brain barrier. |
| logP (Octanol/Water) | ~0.5 - 1.5 | 1.5 - 3.5 | Balances aqueous solubility with lipid membrane permeability. |
| H-Bond Donors | 1 | ≤ 3 | Minimizes desolvation penalty upon entering the lipid BBB. |
| H-Bond Acceptors | 3 | ≤ 7 | Influences solubility and receptor interactions. |
| Polar Surface Area (Ų) | ~51.6 | < 70-90 Ų | A key predictor of BBB penetration; lower PSA is highly favorable. |
| Lipinski's Rule of 5 | Pass | Pass | A general filter for oral bioavailability and drug-likeness.[5] |
| BBB Permeation Prediction | High Probability | Yes | Algorithms predict the likelihood of the compound crossing the BBB. |
Phase 2: In Vitro Screening Cascade
This phase aims to identify the biological targets of this compound and assess its basic safety and permeability.
In Vitro Screening and Decision Workflow
Caption: A tiered workflow for the in vitro evaluation of CNS drug candidates.
Protocol: Tier 1 - Broad Receptor Binding Assay
-
Objective: To identify primary molecular targets within the CNS.
-
Method: Outsource to a contract research organization (CRO) for a competitive radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP panel).
-
Panel Selection: Prioritize key CNS GPCRs and transporters commonly modulated by piperazine derivatives, including Dopamine (D₁, D₂, D₃, D₄) and Serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₆, 5-HT₇) receptors.
-
Assay Conditions: Test this compound at a standard concentration (e.g., 10 µM).
-
Endpoint: Percentage inhibition of radioligand binding. A result >50% is considered a significant "hit" and warrants further investigation.
Protocol: Tier 2 - Neuronal Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the general toxicity of the compound on a human neuronal cell line.
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y), a common model for neurotoxicity studies.
-
Method: a. Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine). c. After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. d. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan. e. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol). f. Read the absorbance at ~570 nm using a microplate reader.
-
Endpoint: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity). A high CC₅₀ value (>50 µM) is desirable.
Protocol: Tier 3 - In Vitro Blood-Brain Barrier Permeability Assay
-
Objective: To quantify the ability of the compound to cross a cellular model of the BBB.[9][10]
-
Model: The Transwell assay using a confluent monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) is a widely used model.[10]
-
Method: a. Culture hCMEC/D3 cells on the porous membrane of a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) chamber. b. Validate Barrier Integrity: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the formation of tight junctions.[9] A high TEER value indicates a robust barrier. c. Permeability Assessment: Add this compound (at a known concentration, e.g., 10 µM) to the apical chamber. Include control compounds with known high (e.g., caffeine) and low (e.g., dopamine) BBB permeability. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. e. Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Endpoint: Calculate the apparent permeability coefficient (Papp) in cm/s.
| Papp Value (cm/s) | Predicted BBB Permeation |
| > 2.0 x 10⁻⁶ | High |
| 1.0 - 2.0 x 10⁻⁶ | Medium |
| < 1.0 x 10⁻⁶ | Low |
Part 3: In Vivo Behavioral Profiling
If the compound demonstrates a promising in vitro profile (potent activity, low toxicity, and good BBB permeability), the next phase is to assess its effects on behavior in rodent models.[11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Decision Tree for In Vivo Model Selection
Caption: Decision logic for selecting appropriate in vivo behavioral models.
Protocol: Open Field Test (OFT)
-
Objective: To assess baseline locomotor activity and anxiety-like behavior in a novel environment.[12]
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The area is typically divided into a central zone and a peripheral zone by video tracking software.
-
Method: a. Habituate the animals (mice or rats) to the testing room for at least 1 hour before the test. b. Administer this compound at various doses (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle control 30 minutes prior to the test. Include a positive control if applicable (e.g., caffeine for hyper-locomotion, diazepam for anxiolysis). c. Place the animal in the center of the open field and allow it to explore for 10-15 minutes. d. A video camera mounted above the arena records the session for later analysis.
-
Endpoints:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-like Behavior: Time spent in the center zone versus the periphery. Anxiolytic compounds typically increase the time spent in the center.
-
Exploratory Behavior: Rearing frequency (standing on hind legs).
-
Protocol: Forced Swim Test (FST)
-
Objective: To screen for potential antidepressant-like activity.[5][13] The model is based on the principle that animals will cease attempts to escape an inescapable stressful situation (immobility), and this behavior is reversed by antidepressant drugs.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or climb out.
-
Method: a. Administer the test compound or vehicle control at set times before the test (e.g., 30, 60, and 120 minutes prior). A positive control like imipramine or fluoxetine should be used. b. Place the animal gently into the water for a 6-minute session. c. The session is video-recorded. An observer, blind to the treatment groups, scores the last 4 minutes of the test.
-
Endpoint: The primary measure is the duration of immobility. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Part 4: Data Interpretation and Next Steps
The successful progression of this compound through this evaluation cascade would provide a robust preclinical data package. A promising candidate would exhibit:
-
A clear, potent interaction with a specific CNS target (in vitro binding and functional assays).
-
Low neuronal cytotoxicity (high CC₅₀).
-
High permeability in the in vitro BBB model (high Papp value).
-
A dose-dependent effect in a relevant in vivo behavioral model without significant adverse effects at therapeutic doses.
Positive results would justify advancing the compound into lead optimization, where medicinal chemists would synthesize analogues to improve potency, selectivity, and ADME properties, followed by more extensive safety pharmacology and toxicology studies required for an Investigational New Drug (IND) application.
References
-
de la Torre-López, K. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 259-267. [Link]
-
Daksh Chemicals. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Daksh Chemicals Pvt. Ltd.[Link]
-
Zhang, Y., et al. (2022). Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review. ResearchGate. [Link]
-
Medicilon. (n.d.). CNS Pharmacology Models. Medicilon Inc.[Link]
-
Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(2). [Link]
-
García-Ramos, G., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 114-121. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience, Inc.[Link]
-
The Journal of American Medical Science and Research. (2024). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]
-
NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. NeuroProof GmbH. [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]
-
Rauti, R., et al. (2020). Recent progress in translational engineered in vitro models of the central nervous system. Stem Cell Research & Therapy, 11(1), 466. [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
-
Altasciences. (n.d.). CNS Drug Development Solutions. Altasciences. [Link]
-
Preethi, J. P., et al. (2017). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research, 7(4), 219-223. [Link]
-
Slideshare. (2018). Cns stimulants and depressants screening models. [Link]
-
PrepChem. (n.d.). Synthesis of trans-1-(3-Phenylpropyl)-2,5-dimethyl-4-(5-methyl-3-furoyl)piperazine hydrochloride. PrepChem.com. [Link]
-
PrepChem. (n.d.). Synthesis of N-(2-Furoyl)piperazine. PrepChem.com. [Link]
-
Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]
- Google Patents. (1981). DD153371A1 - Process for preparing pure 1-(2-furoyl)piperazine hydrochloride.
-
Ayurveda Magazine. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurveda Magazine. [Link]
-
MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(21), 7247. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. [Link]
-
ResearchGate. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
-
PMC. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(35), 22695–22722. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 10. medical.researchfloor.org [medical.researchfloor.org]
- 11. medicilon.com [medicilon.com]
- 12. asianjpr.com [asianjpr.com]
- 13. Cns stimulants and depressants screening models | PPTX [slideshare.net]
Application Note: A Modular Approach to the Synthesis of 1-(3-Furoyl)piperazine Analogs for Structure-Activity Relationship (SAR) Studies
Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and versatile chemical reactivity.[1][2] This application note provides a comprehensive guide for the synthesis of a library of 1-(3-furoyl)piperazine analogs, a class of compounds with significant potential in drug discovery. We present a robust and modular synthetic strategy centered on the amide coupling of 3-furoyl chloride with a diverse range of substituted piperazines. This guide details the underlying chemical principles, provides a step-by-step protocol for a representative synthesis, outlines methods for structural characterization, and presents a framework for organizing data for structure-activity relationship (SAR) analysis.
Introduction: The Value of the this compound Scaffold
The piperazine moiety is a cornerstone in modern drug design, valued for its ability to improve solubility, modulate basicity (pKa), and serve as a versatile linker to orient pharmacophoric groups correctly for target engagement.[1][3] When combined with a 3-furoyl group, the resulting scaffold offers a unique combination of hydrogen bond acceptors (amide carbonyl, furan oxygen) and a defined three-dimensional structure. The furan ring itself is a bioisostere for other aromatic systems and can engage in various interactions with biological targets.
Systematic modification of the piperazine ring at the N4 position allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties (ADME). This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to lead optimization in drug development.[4][5] By synthesizing a library of analogs with varied substituents (e.g., alkyl, aryl, benzyl groups) at the N4 position, researchers can probe the specific interactions between the molecule and its biological target, leading to more effective and safer therapeutic agents.[6][7][8]
Synthetic Strategy: The Amide Coupling Approach
The core of this synthetic protocol is the formation of an amide bond between the secondary amine of a piperazine derivative and an activated carboxylic acid, specifically 3-furoyl chloride. This is a classic and highly efficient transformation in organic synthesis.
Rationale for Acyl Chloride Chemistry
The use of an acyl chloride, such as 3-furoyl chloride, is the preferred method for this transformation for several key reasons:
-
High Reactivity: Acyl chlorides are highly electrophilic, ensuring a rapid and often high-yielding reaction with the nucleophilic piperazine amine at moderate temperatures.[9]
-
Simplicity: The reaction does not typically require specialized coupling reagents, which can complicate purification. The primary byproduct is hydrochloric acid (HCl), which is easily neutralized and removed.[9]
-
Availability of Precursors: 3-Furoyl chloride can be readily synthesized from commercially available 3-furoic acid using reagents like oxalyl chloride, thionyl chloride, or phosgene.[10][11][12] A wide variety of N-substituted piperazines are also commercially available or can be synthesized using standard procedures like N-alkylation or reductive amination.[2][13]
An alternative, though often less direct, method involves using a peptide coupling reagent (e.g., DCC, EDC, PyBOP) to activate 3-furoic acid in situ before adding the piperazine. While effective, this adds the cost of the coupling reagent and requires the removal of its corresponding byproducts during purification.
General Synthetic Workflow
The overall process can be visualized as a streamlined workflow from starting materials to the final, characterized analogs ready for biological screening.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 11. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 12. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
Application Notes & Protocols: 1-(3-Furoyl)piperazine as a Versatile Scaffold in Agricultural Chemical Research
Prepared by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers, chemists, and plant scientists on the potential utility of 1-(3-Furoyl)piperazine as a foundational scaffold for the discovery of novel agrochemicals. While public-domain research on the direct application of this specific molecule in agriculture is nascent, its structural motifs—a piperazine ring and a furan moiety—are present in numerous bioactive compounds. This guide, therefore, focuses on the potential applications and provides robust, adaptable protocols for its investigation as a precursor for new fungicides and plant growth regulators.
Introduction: The Rationale for Investigation
The relentless evolution of pesticide resistance and the increasing demand for sustainable agricultural practices necessitate a continuous search for novel chemical entities with desirable biological activities. Scaffolding-based drug discovery, a cornerstone of pharmaceutical research, is an equally potent strategy in agrochemical development. This compound presents itself as an attractive, yet underexplored, starting point.
-
The Piperazine Core: The piperazine ring is a privileged structure in medicinal and agricultural chemistry. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of biological activity and physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors or be functionalized to modulate solubility and target engagement.
-
The Furan Moiety: The furan ring, a five-membered aromatic heterocycle, is a key component in various natural products and synthetic compounds with significant biological activity. It can participate in various intermolecular interactions, including hydrogen bonding and π-stacking, and serves as a stable, rigidifying element within a larger molecule.
This document outlines a series of logical, hypothesis-driven protocols to explore the potential of this compound as a building block for creating new agricultural tools.
Physicochemical Properties of this compound
A thorough understanding of a starting material's properties is critical for reaction planning and formulation development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem |
| Molecular Weight | 180.21 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Varies by supplier |
| CAS Number | 40172-87-6 | PubChem |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=COC=C2 | PubChem |
| Solubility | Soluble in water, methanol, and chloroform. | Varies by supplier |
| Melting Point | 74-78 °C | Varies by supplier |
Application I: A Scaffold for Novel Fungicide Discovery
3.1 Rationale and Hypothesis
Many successful fungicides incorporate N-heterocycles. The piperazine core of this compound can be readily derivatized at the secondary amine (N4 position), providing a straightforward route to generate a library of analogues for screening. Our primary hypothesis is that by adding specific lipophilic moieties to the N4 position, we can create compounds that inhibit crucial fungal enzymes, such as those in the respiratory chain. A plausible, well-established target for novel fungicides is the enzyme Succinate Dehydrogenase (SDH), a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.
3.2 Proposed Mechanism of Action: SDH Inhibition
The diagram below illustrates the hypothetical mechanism by which a derivative of this compound could act as an SDHI. The molecule is proposed to bind to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This blockage disrupts the fungal cell's energy production, leading to cell death.
Caption: Hypothetical inhibition of the fungal SDH enzyme by a this compound derivative.
3.3 Protocol 1: Synthesis of a Candidate Fungicide (Exemplary)
This protocol describes the synthesis of a representative derivative, N-(4-chlorobenzyl)-4-(3-furoyl)piperazine, via reductive amination. This is a robust and widely used method for N-alkylation of secondary amines.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound (1 equivalent) in 30 mL of DCE.
-
Aldehyde Addition: Add 1.1 equivalents of 4-chlorobenzaldehyde to the solution.
-
Acid Catalyst: Add 1-2 drops of glacial acetic acid to catalyze the formation of the iminium ion intermediate.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Reducing Agent Addition: Carefully add 1.5 equivalents of sodium triacetoxyborohydride (STAB) to the mixture in portions over 10 minutes. Note: STAB is a milder reducing agent than sodium borohydride and is ideal for reductive aminations.
-
Reaction Monitoring: Let the reaction stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 30 mL of dichloromethane.
-
Washing: Combine the organic layers and wash with 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the final compound.
3.4 Protocol 2: In Vitro Antifungal Screening Assay
This protocol details a 96-well plate-based assay to determine the efficacy of synthesized derivatives against a common plant pathogen, Botrytis cinerea.
Workflow Diagram:
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Furoyl)piperazine
Welcome to the comprehensive technical support guide for the synthesis of 1-(3-Furoyl)piperazine. This document is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related compounds. Our goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome common synthetic challenges and systematically optimize your reaction conditions for improved yield, purity, and efficiency.
Reaction Overview: The Amide Bond Formation
The synthesis of this compound is a classic example of an amide bond formation, specifically the coupling of 3-furoic acid and piperazine. While seemingly straightforward, this reaction is governed by a delicate interplay of reagents and conditions. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is a critical prerequisite for successful amide bond formation.[1][2]
The most common strategy involves the use of a coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[1][3]
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I am not observing any product formation. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield is a frequent challenge in amide coupling reactions and can stem from several factors, including the quality of your reagents, the reaction conditions, and your workup procedure.[4]
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation:
-
Cause: The chosen coupling reagent may not be sufficiently reactive for this specific substrate combination, or it may have degraded. Carbodiimides like EDC are known to be sensitive to moisture.[4]
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored coupling reagents. For moisture-sensitive reagents like EDC, ensure it is stored in a desiccator and allowed to come to room temperature before opening to prevent condensation.[4]
-
Switch to a More Potent Coupling Reagent: If using a carbodiimide like EDC alone with minimal success, consider adding an activating agent such as 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt).[5] These additives react with the O-acylisourea intermediate to form a more reactive activated ester, which can enhance the reaction rate and final yield.[6][5] For particularly challenging couplings, consider using uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP, which are generally more reactive.[1][7][8][9] HATU, in particular, is often superior in suppressing side reactions and is highly effective for sterically hindered substrates.[7][8][9]
-
-
-
Incorrect Stoichiometry or Order of Addition:
-
Cause: An incorrect ratio of reactants and reagents can lead to incomplete conversion or the formation of side products. For instance, using an excess of the coupling reagent can lead to the formation of guanidinium by-products if the amine is added before the carboxylic acid is fully activated.
-
Solution:
-
Systematic Optimization: Methodically vary the stoichiometry of your reactants and reagents. A good starting point is a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the carboxylic acid.
-
Correct Order of Addition: The generally accepted order of addition is to first activate the carboxylic acid with the coupling reagent and a suitable base (if required) for a short period before adding the amine. This pre-activation step ensures the formation of the reactive intermediate before the nucleophile is introduced.
-
-
-
Suboptimal Reaction Conditions (Solvent, Temperature, Time):
-
Cause: The choice of solvent, reaction temperature, and duration can significantly impact the reaction's success.
-
Solution:
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile are commonly used for amide coupling reactions.[1] DMF is often a good choice due to its ability to dissolve a wide range of reactants.
-
Temperature and Time Optimization: Most amide couplings proceed well at room temperature.[1] However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[10][11][12][13] Prolonged reaction times are not always better and can sometimes lead to the decomposition of products or the formation of side products.
-
-
Issue 2: Presence of Significant Side Products/Impurities
Question: My crude product shows multiple spots on TLC or peaks in the LC-MS, indicating the presence of impurities. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common issue in amide coupling reactions. Identifying these impurities can provide valuable clues for optimizing your reaction conditions.
Common Side Products & Mitigation Strategies:
-
N-Acylurea Formation (with Carbodiimides):
-
Cause: The highly reactive O-acylisourea intermediate, formed when using carbodiimides like DCC or EDC, can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.[1]
-
Solution: The addition of HOBt or HOAt is highly effective in preventing this side reaction.[5] These additives act as acyl transfer agents, rapidly converting the O-acylisourea intermediate into an active ester that is less prone to rearrangement and more reactive towards the amine.[6][5]
-
-
Dipeptide Formation (if using amino acid substrates):
-
Cause: This is more relevant when working with amino acids but is a good example of a common side reaction. The activated carboxylic acid can react with the unreacted starting carboxylic acid to form an anhydride, which can then react with the amine.
-
Solution: Careful control of stoichiometry and the order of addition can minimize this. Using a slight excess of the amine can also help to ensure that the activated carboxylic acid reacts preferentially with the desired nucleophile.
-
-
Epimerization (for chiral carboxylic acids):
-
Cause: If your carboxylic acid has a chiral center at the α-position, there is a risk of epimerization (loss of stereochemical integrity) during the activation step.
-
Solution: The choice of coupling reagent and additives is crucial for suppressing epimerization. Reagents based on HOAt, such as HATU, are known to be particularly effective at minimizing racemization compared to their HOBt-based counterparts like HBTU.[7][8]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What are the best purification strategies?
Answer: Effective purification is key to obtaining your desired product in high purity. The choice of method will depend on the nature of the impurities.
Purification Strategies:
-
Aqueous Work-up:
-
Procedure: After the reaction is complete, quenching with water and performing a liquid-liquid extraction is a standard first step. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted piperazine and any basic impurities. A subsequent wash with a dilute base (e.g., saturated NaHCO3 solution) will remove unreacted 3-furoic acid and acidic byproducts. Finally, a brine wash will help to remove residual water before drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Rationale: This exploits the different acid-base properties of the reactants, product, and byproducts to separate them.
-
-
Column Chromatography:
-
Procedure: If the aqueous work-up is insufficient, column chromatography on silica gel is the most common method for purifying neutral organic compounds.
-
Solvent System: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the product. A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 50% or higher.
-
Tip: Running a TLC with different solvent systems beforehand will help you to determine the optimal mobile phase for separation.
-
-
Recrystallization:
-
Procedure: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexane.
-
-
Acid-Base Extraction for Final Product:
-
Procedure: The product, this compound, still has a basic secondary amine. This can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute acid. The aqueous acidic layer, now containing the protonated product, can be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is basified, and the product is re-extracted into an organic solvent.
-
Rationale: This method is particularly useful for removing non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best for the synthesis of this compound?
There is no single "best" coupling reagent, as the optimal choice can depend on factors like scale, cost, and the desired level of purity. However, a good starting point for many researchers is the use of EDC in combination with HOBt .[5] This combination is cost-effective and generally provides good yields while minimizing the formation of N-acylurea byproducts.[6][5] For more challenging reactions or when higher yields and purities are required, HATU is an excellent choice due to its high reactivity and ability to suppress racemization.[7][8][9]
Q2: What is the role of the base in the coupling reaction?
The base plays a crucial role in the reaction. Typically, a non-nucleophilic organic base like Diisopropylethylamine (DIEA) or triethylamine (Et3N) is used. Its primary functions are:
-
To neutralize any acid that is present as a salt with the amine starting material (e.g., if piperazine is used as a hydrochloride salt).
-
To deprotonate the carboxylic acid, forming the carboxylate which is the active nucleophile that attacks the coupling reagent.
-
To scavenge any acidic byproducts that are formed during the reaction, driving the equilibrium towards product formation.
Q3: How can I monitor the progress of my reaction?
Regularly monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products. The two most common methods are:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. By co-spotting the reaction mixture with the starting materials, you can visually track the progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to not only track the disappearance of reactants and the appearance of the product but also to identify the masses of any intermediates or side products, which can be invaluable for troubleshooting.
Q4: I see a white precipitate in my reaction. What could it be?
If you are using a carbodiimide coupling reagent like DCC or EDC, a white precipitate is often the urea byproduct (dicyclohexylurea or the urea derived from EDC). This is a good indication that the coupling reagent is being consumed. If you are using a uronium/aminium or phosphonium salt-based reagent, the precipitate could be related to the byproducts of these reagents.
Q5: What are the typical spectroscopic data for this compound?
While specific shifts can vary slightly depending on the solvent used for NMR, you can generally expect to see the following in the 1H NMR spectrum:
-
Signals corresponding to the protons on the furan ring.
-
Broad signals for the protons on the piperazine ring. The protons on the carbons adjacent to the amide nitrogen will be shifted downfield compared to those adjacent to the secondary amine.[14][15]
-
A broad singlet for the N-H proton of the secondary amine in the piperazine ring.
The 13C NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, as well as for the carbons of the furan and piperazine rings. Mass spectrometry should show a molecular ion peak corresponding to the mass of this compound.
Experimental Protocols
General Procedure for the Synthesis of this compound using HATU
Caption: Step-by-step workflow for the synthesis of this compound.
-
To a solution of 3-furoic acid (1.0 equivalent) in anhydrous DMF, add DIEA (3.0 equivalents).
-
Add HATU (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes to allow for pre-activation.
-
Add piperazine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Summary Table: Comparison of Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Temperature (°C) | Relative Cost | General Yield Range | Key Advantages |
| EDC | None | DIEA | DCM/DMF | 0 - RT | Low | Moderate | Cost-effective, water-soluble byproducts. |
| EDC | HOBt | DIEA | DCM/DMF | 0 - RT | Low-Moderate | Good | Suppresses N-acylurea formation and epimerization.[5] |
| HBTU | None | DIEA | DMF | RT | Moderate | Good - Excellent | Efficient and rapid coupling. |
| HATU | None | DIEA | DMF | RT | High | Excellent | Highly reactive, minimizes epimerization, good for hindered substrates.[7][8][9] |
References
-
Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). National Institutes of Health. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling reagent: Significance and symbolism. (2025). Synapse. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Optimization of the reaction conditions for synthesis of 3 a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of trans-1-(3-Phenylpropyl)-2,5-dimethyl-4-(5-methyl-3-furoyl)piperazine hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2001). Organic Process Research & Development, 5(5), 491-501.
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Why did my amide syntesis does not work? (2021). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). National Institutes of Health. Retrieved from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. Retrieved from [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 14(2), 528-532.
-
Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2017). Revue Roumaine de Chimie, 62(12), 963-972.
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis - General tips for improving yield? (2020). Reddit. Retrieved from [Link]
-
Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. (1978). Google Patents.
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.). ResearchGate. Retrieved from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025). ResearchGate. Retrieved from [Link]
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2019). Molecules, 24(18), 3349.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(11), 3183.
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2013). Journal of Visualized Experiments, (78), e50582.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. bachem.com [bachem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(3-Furoyl)piperazine by Column Chromatography
Welcome to the technical support center for the purification of 1-(3-Furoyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this polar, basic compound using column chromatography. Here, we address common issues with in-depth, scientifically-grounded explanations and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Method Development & Optimization
Question 1: I'm starting the purification of this compound. How do I select an appropriate solvent system for silica gel column chromatography?
Answer: The selection of a suitable solvent system, or mobile phase, is critical for a successful separation. The goal is to find a solvent mixture that provides a good separation between your target compound and any impurities. For a polar compound like this compound, a good starting point is a mixture of a non-polar and a polar solvent.
Step-by-Step Protocol for Solvent System Selection using Thin-Layer Chromatography (TLC):
-
Prepare a Stock Solution: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Test a Range of Solvents: Develop the TLC plate in a chamber containing a solvent system. Good starting points for polar compounds include mixtures of:
-
Hexane and Ethyl Acetate (e.g., start with 1:1 and adjust ratios)
-
Dichloromethane and Methanol (e.g., start with 95:5 and increase methanol content)
-
-
Visualize the Plate: After development, visualize the spots. Since this compound contains a furan ring, it should be UV active and appear as a dark spot under a UV lamp (254 nm).[1] Staining with potassium permanganate can also be effective for visualizing many organic compounds.[2]
-
Aim for an Ideal Rf Value: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For column chromatography, an Rf value between 0.2 and 0.4 for your target compound is generally ideal as it provides a good balance between separation and elution time.[3]
Pro-Tip: To counteract the basicity of the piperazine moiety, which can cause streaking on the acidic silica gel, add a small amount (0.1-1%) of triethylamine (TEA) to your trial solvent systems.[3] This will help to obtain sharper, more defined spots on the TLC plate.
dot graph TD { A[Start: Crude this compound] --> B{Develop TLC with Hexane/EtOAc (1:1)}; B --> C{Analyze Rf}; C --> D{Rf > 0.4?}; C --> E{Rf < 0.2?}; C --> F[Rf ≈ 0.2-0.4: Optimal]; D --> G[Increase Hexane %]; E --> H[Increase EtOAc %]; G --> B; H --> B; F --> I[Proceed to Column Chromatography]; }
Caption: TLC solvent system optimization workflow.
Question 2: Should I use isocratic or gradient elution for my column?
Answer: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude mixture.
-
Isocratic Elution: This is simpler to perform and is suitable when the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are significantly different).[4][5]
-
Gradient Elution: If your crude mixture contains impurities that are both more and less polar than your product, a gradient elution is often more effective.[4][5] You can start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product, followed by even more polar impurities. This can lead to sharper peaks and a faster overall purification.[4]
Table 1: Comparison of Isocratic and Gradient Elution
| Elution Type | Advantages | Disadvantages | Best For |
| Isocratic | Simple setup, more reproducible. | Can lead to broad peaks for late-eluting compounds, may not resolve complex mixtures.[4] | Simple mixtures with well-separated components. |
| Gradient | Better resolution for complex mixtures, sharper peaks, faster run times.[4] | More complex to set up, requires column re-equilibration for subsequent runs.[4] | Complex mixtures with a wide range of polarities. |
Troubleshooting Common Problems
Question 3: My compound is streaking or "tailing" on the silica gel column, leading to poor separation. What's happening and how can I fix it?
Answer: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[3] The root cause is the interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down the elution of a portion of the compound, resulting in a "tail."
Solutions to Prevent Peak Tailing:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase.[3]
-
Triethylamine (TEA): Adding 0.1-1% (v/v) TEA to your eluent is highly effective. The TEA is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.[6] This allows your compound to elute more symmetrically.
-
Ammonia: For very basic compounds, a solution of ammonia in methanol can be used.
-
-
Use a Different Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, or basic forms. Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, as it minimizes the acidic interactions that cause tailing.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar (C18-coated silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds like this compound will elute earlier. This can be a very effective purification method, especially if normal-phase chromatography is problematic.
-
dot graph TD { subgraph Troubleshooting Peak Tailing { A[Start: Peak Tailing Observed] --> B{Is the compound basic?}; B -- Yes --> C{Add 0.1-1% Triethylamine to Eluent}; C --> D{Re-evaluate separation by TLC}; D --> E{Tailing Improved?}; E -- Yes --> F[Proceed with modified eluent]; E -- No --> G{Consider alternative stationary phase}; G --> H[Basic or Neutral Alumina]; G --> I[Reversed-Phase (C18) Silica]; B -- No --> J[Other issue: e.g., column overloading]; } }
Caption: Decision-making workflow for troubleshooting peak tailing.
Question 4: My compound is not eluting from the column, even with a very polar solvent system.
Answer: If your compound is not eluting, it suggests a very strong interaction with the stationary phase or potential decomposition.
Possible Causes and Solutions:
-
Compound is Too Polar: While this compound is polar, it should elute with a reasonably polar solvent system (e.g., dichloromethane/methanol). If it's not eluting, ensure your solvent polarity is high enough. A gradient up to 10-20% methanol in dichloromethane should be sufficient for most N-acylpiperazines.
-
Irreversible Adsorption or Decomposition: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit in the air for an hour, and then develop it. If you see new spots, your compound may be unstable on silica.
-
Switch to a Milder Stationary Phase: As mentioned previously, neutral alumina or reversed-phase silica are good alternatives that are less likely to cause decomposition.
-
Question 5: I'm getting very low recovery of my compound after column chromatography.
Answer: Low recovery can be due to several factors, from physical loss to irreversible adsorption.
Troubleshooting Low Recovery:
-
Check for Irreversible Adsorption: If your compound is sticking to the column (as discussed in Q4), it will lead to low recovery. Using a modified mobile phase or a different stationary phase can help.
-
Ensure Complete Elution: After your product has eluted (as determined by TLC), flush the column with a very polar solvent (e.g., 50% methanol in dichloromethane) and check these fractions for your compound. This will confirm if any product remained on the column.
-
Proper Sample Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column, leading to poor recovery.
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
A Representative Experimental Protocol
The following is a general protocol for the purification of this compound by silica gel flash column chromatography. This should be optimized based on your specific crude material and the results of your TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Determine an optimal solvent system using TLC as described in Q1. A representative system might be Ethyl Acetate/Hexane (e.g., 70:30) with 0.5% TEA. Aim for an Rf of ~0.3 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 50:50 Ethyl Acetate/Hexane with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent and triethylamine.
-
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Silver, J. (2019). Answer to "What is the advantages of gradient elution over isocratic elution in LC?". ResearchGate. [Link]
-
Welch Materials. (2024). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. [Link]
-
PharmaGuru. (2023). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Zulhilmi, H. (2014). Answer to "How Triethilamine works on a compound separation in a reversed phase column (C18)?". ResearchGate. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- Reddy, P. R., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, an Indian Journal, 10(7), 452-459.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]
-
Wu, A. B., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449. [Link]
-
Welch Materials. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
-
Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 32(15), 2211-2223. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
- Amersham Pharmacia Biotech. (n.d.).
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
Merck Millipore. (n.d.). TLC Tips and Tricks. [Link]
-
Chromatography Forum. (2005). use of Triethylamine. [Link]
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. [Link]
-
ResearchGate. (2009). Silica gel-immobilized Di [N-chloranil piperazinium-bis-sulfosalicylate]: Preparation, characterization and performance for chromatographic separation of metals. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate [Video]. YouTube. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods. [Link]
- Wiley-VCH. (2008).
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Chemistry LibreTexts. (2022). 7.8: TLC Visualization Methods. [Link]
-
ResearchGate. (2014). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]
-
SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. [Link]
- Kitchen, L. J., & Pollard, C. B. (1947). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society, 69(4), 854-855.
-
YouTube. (2023). Silica gel column preparation and compound purification. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Acylation of Piperazine
Welcome to the Technical Support Center for piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine chemistry. Here, we will address common challenges and provide in-depth, field-proven solutions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating piperazine?
The principal challenge in the acylation of piperazine lies in controlling the selectivity between mono-acylation and di-acylation.[1] As a symmetric diamine, both nitrogen atoms are nucleophilic and can react with the acylating agent.[1] This often results in a mixture of mono-substituted, di-substituted (bis-acylation), and unreacted starting material, which complicates purification and reduces the yield of the desired mono-acylated product.[1]
Q2: What are the main strategies to achieve selective mono-acylation?
Several effective strategies can be employed to favor mono-acylation:
-
Use of Protecting Groups: This is one of the most reliable methods. One nitrogen is temporarily blocked with a protecting group like tert-butyloxycarbonyl (Boc).[1] The reaction then proceeds in three stages: protection, acylation of the free amine, and subsequent deprotection.[1]
-
Stoichiometric Control: Using a significant excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[1]
-
In Situ Mono-protonation: By reacting piperazine with one equivalent of an acid, a mono-salt is formed. The protonated nitrogen becomes significantly less nucleophilic, directing the acylation to the non-protonated nitrogen in a one-pot synthesis.[1]
-
Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature, which can greatly enhance selectivity for mono-acylation.[1]
Q3: My reaction is complete, but I'm having trouble with the work-up. The product seems to be water-soluble. Why?
This is a common issue, particularly if a quaternary ammonium salt has formed. Double alkylation on the same nitrogen can lead to a highly water-soluble product.[2] Additionally, if the desired product is a salt (e.g., a hydrochloride salt), it will exhibit significant water solubility. Consider adjusting the pH of the aqueous phase to neutralize the product and increase its partitioning into the organic layer during extraction.
Troubleshooting Guide: Common Side Reactions
Issue 1: Di-acylation (Bis-acylation) - The Most Common Side Reaction
The formation of the N,N'-di-acylated piperazine is the most frequently encountered side reaction.
Causality: The mono-acylated piperazine product still possesses a nucleophilic secondary amine. If a sufficient amount of the acylating agent is present and reaction conditions are favorable, a second acylation will occur.
Diagnostic Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[1] The di-acylated product will typically have a different retention factor (Rf) or retention time compared to the mono-acylated product and starting material.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can definitively identify the presence of the di-acylated product.[3] Symmetrically N,N'-di-acylated piperazines will show a simplified spectrum due to the molecule's symmetry.[3]
Solutions & Preventative Strategies:
| Strategy | Description | Key Parameters & Considerations |
| Excess Piperazine | Using a 2 to 5-fold excess of piperazine increases the statistical probability of the acylating agent reacting with an unreacted piperazine molecule rather than the mono-acylated product.[1] | Simple and cost-effective for readily available piperazine. Requires efficient separation of excess piperazine post-reaction. |
| Slow Addition of Acylating Agent | Adding the acylating agent dropwise at a low temperature (e.g., 0 °C) helps to maintain a low instantaneous concentration, thus minimizing the chance of di-acylation.[1][4] | Crucial for highly reactive acylating agents like acyl chlorides. |
| N-Boc Protection Strategy | A robust, multi-step approach that offers excellent selectivity.[1] | Step 1: Mono-Boc protection of piperazine. Step 2: Acylation of the free secondary amine. Step 3: Deprotection of the Boc group using an acid like trifluoroacetic acid (TFA).[1] |
| Solvent and Base Selection | The choice of solvent and base can influence the reaction's selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[4][5] A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to scavenge the acid byproduct (e.g., HCl) without competing in the acylation.[4] | The polarity of the solvent can affect the nucleophilicity of the amines.[5] |
Experimental Protocol: Mono-acylation via N-Boc Protection [1]
-
Mono-Boc Protection: Dissolve piperazine (2.0 eq) in DCM. Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM over 2-3 hours at room temperature. Stir for 20-24 hours. Purify the resulting 1-Boc-piperazine.
-
Acylation: Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM. Cool to 0 °C. Add the acylating agent (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Deprotection: Dissolve the purified N-acyl-N'-Boc-piperazine in DCM. Add an excess of TFA at 0 °C and stir at room temperature for 1-2 hours. Neutralize and extract the final mono-acylated product.
Issue 2: N-Oxide Formation
The formation of piperazine N-oxides is a potential side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods under certain conditions.
Causality: The tertiary amine nitrogen in the acylated piperazine can be oxidized to an N-oxide.[6][7] This is more common with certain reagents or under specific reaction conditions that promote oxidation.
Diagnostic Protocol:
-
Mass Spectrometry (MS): The most direct method for detection. The N-oxide product will have a molecular weight that is 16 atomic mass units (amu) higher than the expected product.
-
NMR Spectroscopy: The proton signals of the piperazine ring carbons adjacent to the N-oxide will be shifted downfield compared to the parent amine.
Solutions & Preventative Strategies:
| Strategy | Description | Key Parameters & Considerations |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to atmospheric oxygen, reducing the likelihood of oxidation.[4] | Particularly important for sensitive substrates or prolonged reaction times. |
| Reagent Purity | Ensure that all reagents and solvents are free from oxidizing impurities. | Peroxides in solvents like THF can be a source of oxidation. |
| Avoidance of Oxidizing Agents | Be mindful of any reagents in the synthetic sequence that could act as oxidizing agents. | For example, some transition metal catalysts under aerobic conditions can promote oxidation. |
Workflow for Troubleshooting Piperazine Acylation
Caption: Troubleshooting workflow for piperazine acylation side reactions.
Issue 3: Ring Opening and Fragmentation
While less common under standard acylation conditions, ring opening or fragmentation of the piperazine ring can occur under harsh conditions or with certain substrates.
Causality: Highly reactive electrophiles or extreme temperatures can lead to the cleavage of the C-N bonds within the piperazine ring. This can be a more significant issue in the functionalization of C-H bonds adjacent to the nitrogen (α-functionalization), where lithiation is often employed.[8][9][10]
Diagnostic Protocol:
-
Mass Spectrometry (MS): Look for fragments with masses corresponding to opened-ring structures. This often requires careful analysis of the fragmentation pattern.
-
NMR Spectroscopy: The appearance of unexpected signals, particularly in the aliphatic region, that do not correspond to the piperazine ring protons may indicate fragmentation.
Solutions & Preventative Strategies:
| Strategy | Description | Key Parameters & Considerations |
| Milder Reaction Conditions | Avoid excessive temperatures and highly reactive, unhindered electrophiles if fragmentation is observed. | Acyl chlorides are highly reactive; switching to a carboxylic acid with a coupling agent (e.g., EDC, HATU) may provide milder conditions. |
| Steric Hindrance | Introducing sterically bulky groups on the distal nitrogen can sometimes prevent side reactions that lead to fragmentation.[8][10] | This is more relevant for C-H functionalization but can be a consideration. |
Analytical Methods for Product and Impurity Identification
A robust analytical methodology is crucial for successful troubleshooting.
| Analytical Technique | Application in Piperazine Acylation |
| High-Performance Liquid Chromatography (HPLC) | A primary tool for assessing purity and quantifying the ratio of mono- to di-acylated products. Can be coupled with UV or fluorescence detectors (FLD), often after derivatization.[11][12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for all components in the reaction mixture, making it invaluable for identifying side products like N-oxides or fragmentation products.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for analyzing volatile piperazine derivatives. Derivatization may be necessary for some compounds.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information to confirm the desired product and identify impurities. Temperature-dependent NMR can be used to study the conformational behavior of acylated piperazines.[3] |
References
-
Catalytic and Stoichiometric Approaches to the Desymmetrisation of Centrosymmetric Piperazines by Enantioselective Acylation: A Total Synthesis of Dragmacidin A. PubMed. Available at: [Link]
-
A detailed study on the effect of different solvents and bases... ResearchGate. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. National Institutes of Health. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. Available at: [Link]
-
Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Chemical Communications (RSC Publishing). Available at: [Link]
-
Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Organic Chemistry Frontiers. Available at: [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health. Available at: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
- US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents.
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. Available at: [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. PMC - NIH. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health. Available at: [Link]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 7. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qascf.com [qascf.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Solubilizing 1-(3-Furoyl)piperazine in Biological Assays
Introduction
1-(3-Furoyl)piperazine is a versatile heterocyclic compound belonging to a class of molecules that are frequently investigated for a wide range of biological activities.[1] The piperazine moiety is often incorporated into drug candidates to improve pharmacokinetic properties.[2][3] However, researchers frequently encounter a significant hurdle during in vitro and in vivo testing: the compound's limited aqueous solubility. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome solubility challenges with this compound, ensuring the generation of reliable and reproducible data in your biological assays.
Section 1: Understanding the Physicochemical Properties
Q1: Why is this compound often difficult to dissolve in standard aqueous assay buffers?
A1: The solubility behavior of this compound is dictated by its dual chemical nature. The structure consists of two key parts: a furoyl group and a piperazine ring.
-
Hydrophobic Furoyl Group: The furoyl ring is an aromatic, nonpolar moiety that contributes to the molecule's overall hydrophobicity, leading to poor solubility in water.
-
Basic Piperazine Ring: The piperazine ring contains two nitrogen atoms. One is acylated by the furoyl group, but the other remains a secondary amine. This nitrogen is basic, meaning it can accept a proton. The parent piperazine molecule has two pKa values, ~5.4 and ~9.7.[4] While the acylation will modify these values, the remaining free amine allows the molecule's overall charge—and thus its solubility—to be highly dependent on the pH of the solvent.
In standard physiological buffers (pH ~7.4), the basic nitrogen is only partially protonated, resulting in a molecule with significant hydrophobic character and limited aqueous solubility. A close analog, 1-(Tetrahydro-2-furoyl)piperazine, is explicitly described as being sparingly soluble in water while showing moderate solubility in polar organic solvents.[5]
Section 2: Initial Stock Preparation and Troubleshooting
Q2: What is the standard first-line procedure for preparing a stock solution of this compound?
A2: The universally accepted starting point for compounds with low aqueous solubility is to create a high-concentration stock solution in a strong, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard.[6][7]
-
Solvent Selection: Use anhydrous (or low-water content) DMSO to prevent compound degradation over time.
-
Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.
-
Dissolution: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM to 50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the solid does not fully dissolve, use a brief (5-10 minute) sonication bath. Gentle warming (to 30-37°C) can also be applied, but you must first confirm the compound's thermal stability.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I successfully dissolved my compound in DMSO, but it precipitates immediately when I add it to my cell culture media or assay buffer. What is happening and what should I do?
A3: This phenomenon, commonly known as "crashing out," is the most frequent problem encountered.[8][9] It occurs because the highly solubilizing DMSO environment is drastically diluted by the aqueous buffer, which cannot maintain the compound in solution at that concentration.
The key is to ensure the final concentration of your compound in the assay does not exceed its maximum kinetic solubility in the final assay medium (including the low percentage of DMSO). Follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Causality Behind the Steps:
-
Check Final DMSO Concentration: Most cell lines can tolerate 0.1-0.5% DMSO without significant toxicity, but this must be empirically determined.[10] If your final DMSO concentration is too high, it can cause artifacts or cytotoxicity. If it's too low, it may not be sufficient to help solubilize the compound. The goal is to use the highest tolerable, yet lowest effective, final DMSO concentration.
-
Modify Dilution Technique: Avoid adding a small volume of DMSO stock into a large, static volume of buffer. Instead, add the DMSO stock to a tube of buffer while it is actively vortexing. This rapid, high-energy mixing can prevent localized high concentrations that initiate precipitation. Another technique is to perform serial dilutions in media containing the target percentage of DMSO.[11]
-
Lower the Working Concentration: Your target concentration may simply be above the compound's solubility limit in the final buffer. Perform a solubility test by preparing a serial dilution of your compound in the final assay buffer and visually inspecting for precipitation after a relevant incubation period. This will define the upper concentration limit for your experiments.
Section 3: Advanced Solubilization Strategies
If the basic troubleshooting steps are insufficient, more advanced formulation strategies may be required.
Q4: Can I leverage the basicity of the piperazine ring to improve solubility?
A4: Yes. This is an excellent strategy based on the compound's chemical properties. By lowering the pH of the solvent, you can protonate the basic nitrogen on the piperazine ring. This introduces a positive charge, significantly increasing the molecule's polarity and its affinity for water.
-
Prepare an Acidic Stock Buffer: Prepare your assay buffer at a lower pH (e.g., pH 5.0-6.5). Note: This is only feasible for biochemical assays where enzyme activity is stable at this pH.
-
Direct Modification of DMSO Stock: For a 10 mM DMSO stock, add a molar equivalent of a strong acid like HCl (e.g., add 1 µL of 10 M HCl to 1 mL of 10 mM stock to form the hydrochloride salt in situ). This pre-protonates the compound.
-
Dilution: Dilute the acidified stock into your final assay buffer. The compound is now more likely to remain in its soluble, charged form.
Critical Consideration: You must validate that the final pH of your assay is not altered to a degree that would affect the biological system (e.g., cell viability, enzyme kinetics). Always run a "vehicle control" with the acidified solvent to confirm it has no independent biological effect.[12]
Q5: What are co-solvents or solubility enhancers, and how can they help?
A5: If pH modification is not an option, you can use additional excipients in your formulation. These molecules help bridge the polarity gap between your compound and the aqueous buffer.
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small percentages, can increase the solubility of hydrophobic compounds.[13]
| Co-Solvent | Typical Final Conc. | Pros | Cons / Considerations |
| Ethanol | 1-2% | Readily available, effective. | Can be toxic to some cell lines; potential for evaporation. |
| PEG 300/400 | 1-5% | Low toxicity, commonly used. | Can be viscous; may affect some protein assays. |
| Glycerol | 1-10% | Very low toxicity, protein stabilizer. | High viscosity; may not be as effective for highly nonpolar compounds. |
Cyclodextrins are ring-shaped sugar molecules with a hydrophobic interior and a hydrophilic exterior.[14] They can encapsulate the hydrophobic part of a drug molecule (the furoyl group), effectively shielding it from the water and presenting a soluble sugar-like exterior. This is a powerful technique for significantly boosting aqueous solubility.[15]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Prepare HP-β-CD Solution: Make a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in water or your assay buffer.
-
Add Compound: Add your this compound DMSO stock solution to the HP-β-CD solution at a 1:1 or higher molar ratio (HP-β-CD:compound).
-
Equilibrate: Vortex and let the solution incubate (e.g., 1-2 hours at room temperature or overnight at 4°C) to allow for the formation of the inclusion complex.
-
Use in Assay: Use this aqueous, high-concentration complex as your new stock for dilutions into the final assay medium.
Section 4: Validation and Best Practices
Q6: I've found a method that keeps my compound in solution. How do I ensure the method itself isn't affecting my experimental results?
A6: This is a critical final step. Any additive—be it DMSO, acid, co-solvents, or cyclodextrins—can potentially interfere with a biological assay.[10] Rigorous controls are non-negotiable.
-
Run a Vehicle Control: This is the most important control. Prepare a "mock" solution containing everything you used to dissolve your compound (e.g., assay buffer + 0.5% DMSO + 2% PEG 400) but without the this compound. This control must be run in parallel in all experiments. It will tell you if your solubilization cocktail has any baseline effect on cell viability, enzyme activity, or signal readout.
-
Test Positive and Negative Controls: Ensure that known positive and negative control compounds for your assay behave as expected in the presence of your chosen vehicle. This confirms the vehicle is not masking or artificially creating biological effects.
-
Confirm Lack of Cytotoxicity: For cell-based assays, perform a standard cytotoxicity assay (e.g., MTT, LDH) with your vehicle alone at the final concentration to ensure it is not harming the cells.
By systematically applying these principles—understanding the molecule, troubleshooting precipitation, employing advanced strategies, and running rigorous controls—researchers can confidently work with this compound and obtain accurate, high-quality data.
References
-
Wikipedia. Piperazine. [Online]. Available: [Link]
-
Nielsen, G. D., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. [Online]. Available: [Link]
-
SINTEF. Solid liquid solubility of piperazine. [Online]. Available: [Link]
-
PubChem. 1-(Tetrahydro-2-furoyl)piperazine. [Online]. Available: [Link]
-
SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Online]. Available: [Link]
-
Lane, T. R., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Online]. Available: [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Online]. Available: [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Online]. Available: [Link]
-
Khan, I., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. RSC Advances. [Online]. Available: [Link]
-
ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media?. [Online]. Available: [Link]
-
Olatunji, I. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Online]. Available: [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. [Online]. Available: [Link]
-
Malamatari, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Online]. Available: [Link]
-
ResearchGate. Influence of pH of Piperazine strip ionization and fraction of.... [Online]. Available: [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Online]. Available: [Link]
-
Al-Adhami, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Online]. Available: [Link]
-
gChem Global. DMSO. [Online]. Available: [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Online]. Available: [Link]
-
Encyclopedia.pub. Cyclodextrin-Based Drug Delivery Systems. [Online]. Available: [Link]
-
ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Online]. Available: [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Online]. Available: [Link]
-
Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Online]. Available: [Link]
-
Wikipedia. Dimethyl sulfoxide. [Online]. Available: [Link]
-
Alfa Chemistry. Cyclodextrin Derivatives – Versatile Carriers in Modern Science. [Online]. Available: [Link]
-
Georgikopoulou, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]
-
ACS Omega. An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. [Online]. Available: [Link]
-
Lavan, M. & Knipp, G.T. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Online]. Available: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Online]. Available: [Link]
-
Bolla, G., et al. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. CrystEngComm. [Online]. Available: [Link]
-
Kumar, S. & Singh, S. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Online]. Available: [Link]
-
Singh, M., et al. (2002). Cyclodextrins in drug delivery: An updated review. Journal of Pharmacy and Pharmacology. [Online]. Available: [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Online]. Available: [Link]
-
Wager, T. T., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. [Online]. Available: [Link]
-
Bobbala, S., et al. (2019). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Polymers. [Online]. Available: [Link]
-
Bowles, D. M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to 1-(3-Furoyl)piperazine Stability in DMSO
From the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-(3-Furoyl)piperazine in their experimental workflows. The use of Dimethyl Sulfoxide (DMSO) as a solvent for compound storage is nearly universal in drug discovery, prized for its exceptional solubilizing power.[1][2] However, this practice is not without its challenges, particularly concerning the long-term chemical and physical stability of the dissolved compounds.[3][4]
This document provides a comprehensive overview of the potential stability issues associated with this compound in DMSO solutions. While specific, peer-reviewed stability data for this exact molecule is limited, this guide synthesizes field-proven insights and established principles of medicinal chemistry to help you anticipate, troubleshoot, and mitigate common problems. Our goal is to ensure the integrity of your experiments and the reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound DMSO stocks.
Q1: What are the primary stability concerns for this compound when dissolved in DMSO?
There are two primary concerns:
-
Chemical Instability (Degradation): The most probable point of failure is the amide bond connecting the furan ring to the piperazine moiety. This bond is susceptible to hydrolysis, which would break the molecule into 3-furoic acid and piperazine. This reaction is significantly accelerated by the presence of water, which DMSO readily absorbs from the atmosphere.[5][6]
-
Physical Instability (Precipitation): Like many compounds, this compound may precipitate out of DMSO solution upon freezing or during freeze-thaw cycles.[4] This is often a more immediate and frequent problem than chemical degradation, leading to an erroneously low concentration in the supernatant used for experiments.
Q2: What is the recommended storage temperature for my this compound stock solutions?
There is a critical trade-off between preventing chemical degradation and avoiding precipitation.
-
For Long-Term Storage (>1 month): Storage at -80°C is recommended to minimize the rate of chemical degradation.
-
For Short-Term Storage (<1 month): Storage at -20°C is generally acceptable. Studies on other small molecules show that decomposition is minimal at this temperature over several weeks.[7]
Crucial Caveat: Regardless of the temperature, the most important practice is to aliquot your stock solution into single-use volumes . This avoids repeated freeze-thaw cycles that promote both water absorption and precipitation.[4][7]
Q3: How can I minimize water absorption into my DMSO and stock solutions?
DMSO is extremely hygroscopic.[5][8] Minimizing water contamination is the single most effective way to prevent hydrolytic degradation.
-
Start with high-purity, anhydrous DMSO.
-
Purchase DMSO in smaller bottles to limit the exposure of the bulk solvent to air each time it's opened.
-
Store DMSO under an inert gas (like argon or nitrogen) and use a syringe with a septum cap to withdraw the solvent.
-
When preparing stock solutions, work quickly and in a low-humidity environment if possible.
-
Ensure that storage vials have tight-fitting caps with high-quality seals. Consider wrapping the cap with parafilm for extra protection.
Q4: I thawed my stock solution and it has a visible precipitate. What should I do?
Do not assume the precipitate will redissolve upon dilution into aqueous media. The concentration of your active compound is no longer what you think it is.
-
Attempt to Re-solubilize: Gently warm the vial in a 37°C water bath and vortex or sonicate for several minutes.[3]
-
Inspect Carefully: Check if the solution is completely clear. If any particulate matter remains, the solution should not be used, as its concentration is unknown.
-
If Unsuccessful: The best practice is to discard the solution and prepare a fresh stock. Forcing a precipitated compound back into solution can be unreliable.
Q5: My DMSO stock solution has turned a pale yellow. Is it still usable?
A change in color is a strong indicator of chemical degradation. Do not use the solution. The discoloration is likely due to the formation of conjugated degradation products. The integrity of the stock is compromised, and using it will lead to unreliable and unpublishable results.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments.
Issue 1: Inconsistent or Non-Reproducible Bioassay Results
Your assay results are fluctuating between experiments, or you cannot replicate a previously observed effect.
Causality Explained: Inconsistent results are often traced back to compromised compound integrity. The logical flow prioritizes the quickest and most definitive checks first. A visual inspection [B] is immediate. If the stock looks fine, a rapid analytical check like LC-MS [E] is the gold standard to confirm that the molecular weight of the expected compound is present and is the major peak, definitively ruling out degradation as the primary cause before spending time on more complex assay optimizations [G, H].
Issue 2: Unexpected Peaks in Analytical Data (LC-MS, NMR)
You are performing quality control on your DMSO stock and observe significant peaks that do not correspond to this compound.
-
Likely Cause: Chemical degradation via hydrolysis. The amide bond is the most labile part of the molecule under these conditions.
-
Troubleshooting Steps:
-
Identify Potential Products: The most likely degradation products are 3-furoic acid and piperazine .
-
Confirm by MS/MS: Use tandem mass spectrometry (MS/MS) to fragment the parent ion of the unexpected peak. Compare the fragmentation pattern to known standards of the suspected degradants.
-
NMR Analysis: For a definitive structural confirmation, ¹H NMR of a concentrated, degraded sample can be used. You would expect to see the disappearance of signals corresponding to the full molecule and the appearance of new signals matching the spectra of 3-furoic acid and piperazine.
-
Section 3: Protocols and Best Practices
Adhering to rigorous protocols is the best defense against compound stability issues.
Protocol 3.1: Best Practices for Preparing and Storing DMSO Stock Solutions
-
Material Preparation: Use an analytical balance to accurately weigh the this compound solid. Use only new, unopened anhydrous DMSO (≥99.9%).
-
Dissolution: Add the correct volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly and sonicate briefly in a water bath if needed to ensure complete dissolution.
-
Inert Gas Overlay: Before capping, gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace atmospheric oxygen and moisture.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding micro-tubes. The volume should be appropriate for one experiment.
-
Sealing: Use vials with high-quality screw caps containing O-rings. For long-term storage, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and aliquot number.
-
Storage: Place the aliquots in a labeled freezer box and store them at -20°C for short-term use or -80°C for long-term archival. Log the location and details in your lab's inventory system.
Protocol 3.2: Annual Quality Control Check for Long-Term Stocks
For valuable compounds stored for over a year, a quality control check is prudent.
-
Select a Test Aliquot: Thaw one randomly selected aliquot from the stored batch.
-
Visual Inspection: Note any color change or precipitation.
-
Analytical Verification: Dilute the sample to an appropriate concentration (e.g., 1 µM in 50:50 acetonitrile:water) and analyze by LC-MS.
-
Data Analysis: Check for the presence and intensity of the parent ion corresponding to the correct mass of this compound. The peak area should be >95% of the total ion chromatogram area for a high-quality sample.
-
Decision: If significant degradation (>5-10%) or impurities are observed, the entire batch should be discarded.
Section 4: Scientific Rationale & Mechanistic Insights
4.1 The Chemistry of Instability: Amide Hydrolysis
The amide functional group, while generally stable, is the Achilles' heel of many drug-like molecules. Its hydrolysis is the reverse of its formation.[9] This reaction is typically slow but can be catalyzed by acidic or basic conditions.[10][11] Water absorbed by DMSO can provide the necessary reagent, and trace acidic or basic impurities in either the compound or the solvent can act as catalysts.
Section 5: Data Summary Table
This table summarizes the risks and benefits of different storage conditions based on general compound stability studies. [7][12]
| Storage Condition | Pros | Cons | Recommendation |
|---|---|---|---|
| Room Temp (20-25°C) | - Maximizes compound solubility.- Avoids freeze-thaw issues. | - Highest risk of chemical degradation over time. [12] | Not recommended for anything other than immediate, same-day use. |
| Refrigerated (+4°C) | - Slows degradation relative to RT.- Avoids freezing of pure DMSO. | - Risk of precipitation for less soluble compounds.- Significant degradation still possible over weeks/months. | Suitable for short-term (1-7 days) working solutions. |
| Frozen (-20°C) | - Greatly reduces the rate of chemical degradation. [7] | - High risk of precipitation upon thawing.- Freeze-thaw cycles exacerbate problems. | Good for mid-term storage (1-6 months). Must be aliquoted. |
| Deep-Frozen (-80°C) | - Gold standard for minimizing chemical degradation.- Optimal for long-term archival. | - Highest risk of precipitation upon thawing.- Energy intensive. | Best for long-term storage (>6 months). Aliquoting is mandatory. |
References
-
Kühn, F., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Available at: [Link]
- Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry. (Note: Abstract available, full text may require subscription).
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Available at: [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Presentation. Available at: [Link]
- Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. (Note: Abstract available, full text may require subscription).
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Zhang, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Discussion. Available at: [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]
-
Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]
- ResearchGate. (n.d.). Thermal Degradation of Piperazine Blends with Diamines.
-
Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. White Paper. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
- ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
-
Keser, Z., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. Available at: [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2014). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Monograph. Available at: [Link]
-
Zhang, Y., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. (Note: General analytical journal, specific article may require subscription).
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Amides. Retrieved from [Link]
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Preventing di-acylation of piperazine in 1-(3-Furoyl)piperazine synthesis
Technical Support Center: Synthesis of 1-(3-Furoyl)piperazine
A Guide to Preventing Di-acylation and Optimizing Mono-acylation Selectivity
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine derivatives, specifically focusing on the challenges associated with the acylation of piperazine to produce this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common hurdles in your research.
The primary challenge in the acylation of a symmetric diamine like piperazine is controlling the reaction to favor the desired mono-acylated product over the di-acylated byproduct.[1] Since both nitrogen atoms are nucleophilic, the reaction can readily proceed to form 1,4-di(3-furoyl)piperazine, which complicates purification and significantly reduces the yield of your target compound.[1][2] This guide will explore the causative factors behind di-acylation and provide field-proven strategies to maximize the selectivity for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis.
Q1: My reaction yielded a significant amount of the 1,4-di(3-furoyl)piperazine byproduct, confirmed by LC-MS and NMR. What are the likely causes and how can I fix this?
A1: This is the most common issue and typically points to an excess of the acylating agent relative to the available mono-acylated piperazine intermediate or reaction conditions that favor the second acylation. Here’s a breakdown of the causality and corrective actions:
-
Causality: The mono-acylated product, this compound, still possesses a nucleophilic secondary amine. If unreacted 3-furoyl chloride is present under favorable conditions, it will react with this secondary amine to form the di-acylated product. High temperatures and prolonged reaction times can exacerbate this issue.[3]
-
Corrective Actions:
-
Stoichiometric Control: The most direct approach is to use a significant excess of piperazine relative to the 3-furoyl chloride (e.g., 4-10 equivalents of piperazine).[3] This statistically favors the reaction of the acylating agent with the more abundant and unreacted piperazine, minimizing its reaction with the already-formed mono-acylated product.
-
Controlled Addition: Add the 3-furoyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, further favoring the initial reaction with piperazine.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Quench the reaction as soon as the 3-furoyl chloride has been consumed to prevent further reaction.
-
Q2: I'm finding it difficult to separate this compound from the di-acylated byproduct and unreacted piperazine. What purification strategies are most effective?
A2: Separation can be challenging due to the similar nature of the compounds. However, their differing basicity and polarity can be exploited.
-
Causality: The mono-acylated product has a basic secondary amine, while the di-acylated product has two amide nitrogens and is significantly less basic. Unreacted piperazine is a strong base.
-
Purification Strategies:
-
Acid-Base Extraction: After the reaction, you can perform a liquid-liquid extraction. By acidifying the organic layer (e.g., with dilute HCl), the basic mono-acylated product and any unreacted piperazine will move to the aqueous layer as their hydrochloride salts, while the non-basic di-acylated product remains in the organic layer. The aqueous layer can then be isolated, basified (e.g., with NaOH), and re-extracted with an organic solvent to recover the purified mono-acylated product.
-
Selective Precipitation: A highly effective method is to precipitate the desired product as its hydrochloride salt.[5] After extracting the crude product into an inert organic solvent like chloroform or ethyl acetate, bubbling dry HCl gas through the solution or adding a solution of HCl in an organic solvent will cause the this compound hydrochloride to precipitate, leaving the di-acylated byproduct in solution.[5]
-
Column Chromatography: Silica gel chromatography is a viable option.[6] A gradient elution, starting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol or triethylamine to the ethyl acetate), can effectively separate the non-polar di-acylated product from the more polar mono-acylated product and the highly polar piperazine.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to achieve selective mono-acylation of piperazine?
A1: There are three primary, field-proven strategies to direct the reaction towards mono-acylation:
-
Use of Protecting Groups: This is a robust, multi-step method that involves protecting one of the piperazine nitrogens with a removable group, most commonly a tert-butyloxycarbonyl (Boc) group.[1][6] The synthesis involves (i) protection of piperazine to form N-Boc-piperazine, (ii) acylation of the remaining free amine, and (iii) deprotection to yield the final mono-acylated product.[7] While reliable, this method adds steps and cost to the synthesis.[7]
-
Stoichiometric Control (Excess Piperazine): As detailed in the troubleshooting section, using a large excess of piperazine is a simple and direct one-pot method to statistically favor mono-acylation.[1][3] The main drawback is the need to remove the excess piperazine during workup.
-
In Situ Mono-protonation: This is an elegant and efficient one-pot method. It involves reacting piperazine with a single equivalent of an acid (e.g., HCl) to form the piperazine mono-salt.[1] The protonated nitrogen becomes significantly less nucleophilic, effectively acting as an in situ protecting group and directing acylation to the non-protonated nitrogen.[8][9]
Q2: When should I choose a protecting group strategy over a direct approach like mono-protonation?
A2: The choice depends on your specific experimental goals, scale, and purity requirements.
-
Choose a Protecting Group Strategy when:
-
You require very high purity and other methods result in difficult-to-separate byproducts.
-
The cost and additional synthetic steps are justifiable for your project (e.g., in late-stage pharmaceutical development).[10]
-
Your acylating agent or subsequent reaction steps are incompatible with the conditions of the direct methods.
-
-
Choose a Direct Approach (Mono-protonation or Excess Piperazine) when:
-
You need a more atom-economical and cost-effective synthesis.
-
You are working on a larger scale where minimizing steps is crucial.
-
The separation of the final product from excess piperazine or its salt is straightforward for your specific derivative. The mono-protonation method is often preferred as it avoids large excesses of starting material.[8]
-
Data Presentation
Table 1: Comparison of Mono-acylation Strategies
| Strategy | Key Principle | No. of Steps | Typical Selectivity | Pros | Cons |
| Protecting Group | One nitrogen is chemically blocked, acylation occurs at the other, followed by deprotection.[6][11] | 3 | High to Excellent | High purity, reliable, avoids large excess of reagents. | Multi-step, costly, generates more waste.[7] |
| Stoichiometric Control | A large excess of piperazine statistically favors mono-acylation.[3] | 1 | Moderate to Good | Simple, one-pot procedure. | Requires a large excess of piperazine, which must be removed. |
| In Situ Mono-protonation | One nitrogen is deactivated by protonation, directing acylation to the free nitrogen.[1][9] | 1 | Good to Excellent | Efficient, one-pot, avoids protecting groups and large excesses. | Requires careful control of pH and stoichiometry of the acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via In Situ Mono-protonation
This protocol is adapted from general principles of selective acylation of symmetric diamines.[1][8]
Reagents:
-
Piperazine (4.0 eq)
-
3-Furoyl chloride (1.0 eq)
-
Hydrochloric acid (e.g., 6N HCl)
-
Sodium hydroxide (e.g., 10% w/v solution)
-
Dichloromethane (DCM) or Chloroform
-
Water
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve piperazine (4.0 eq) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrochloric acid (3.0 eq relative to piperazine) to the solution while stirring. This generates the piperazine mono-hydrochloride in situ, leaving one equivalent of free piperazine. The final pH should be weakly acidic.
-
Dissolve 3-furoyl chloride (1.0 eq) in DCM.
-
Add the 3-furoyl chloride solution dropwise to the cooled piperazine solution over 1 hour, ensuring the temperature remains below 10 °C.
-
Simultaneously, add a solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 9. This neutralizes the HCl generated during the acylation.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction completion by TLC (See Protocol 2).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or selective precipitation as needed.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates
-
Eluent: 9:1 Dichloromethane:Methanol
-
Visualization: UV lamp (254 nm) and/or Potassium Permanganate stain
Procedure:
-
Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture + starting material), and the 3-furoyl chloride starting material on the TLC plate baseline.
-
Develop the plate in a chamber containing the eluent.
-
Visualize the plate under a UV lamp. 3-furoyl chloride and this compound should be UV active.
-
Further visualize by dipping the plate in a potassium permanganate solution. Piperazine will appear as a yellow spot.
-
The reaction is complete when the spot corresponding to 3-furoyl chloride is no longer visible.
Visualization
Reaction Scheme
The following diagram illustrates the desired mono-acylation reaction pathway and the competing, undesired di-acylation side reaction.
Caption: Troubleshooting workflow for low mono-acylation yield.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
CoLab. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. Retrieved from [Link]
-
Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available at: [Link]
- Wang, Z., et al. (2014). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions.
-
PrepChem. (n.d.). Synthesis of trans-1-(3-Phenylpropyl)-2,5-dimethyl-4-(5-methyl-3-furoyl)piperazine hydrochloride. Retrieved from [Link]
-
Schäfer, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry, 56(10), 982-992. Available at: [Link]
-
Ballou, Y. (2025). SELECTIVE MONO-ACYLATION OF PIPERAZINE WITH FATTY ACIDS USING TERT-BUTOXYCARBONYL (BOC) PROTECTION–DEPROTECTION STRATEGY. Prezi. Retrieved from [Link]
-
Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. Available at: [Link]
- Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, 13(1), 170-175.
-
Pazdera, P. (2013). Direct N1-monosubstitution of piperazine. ResearchGate. Available at: [Link]
-
Xie, K., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 7(4), 1362-1370. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-(2-Furoyl)piperazine. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2016). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4828-4834.
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(2-Furoyl)piperazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
- Google Patents. (n.d.). Purification of piperazine.
- Weinreb, S. M. (2009). Comprehensive Organic Synthesis (2nd ed.). Elsevier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prezi.com [prezi.com]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Furoyl)piperazine for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(3-Furoyl)piperazine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As research programs transition from discovery to preclinical development, the demand for this intermediate increases significantly, necessitating a robust and scalable synthetic process. Moving from milligram- to kilogram-scale production introduces challenges related to reaction control, impurity profiles, and product isolation.
This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up the synthesis of this compound. It provides in-depth, field-proven insights in a question-and-answer format, addressing common issues encountered during process development and offering practical, validated solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most direct and industrially viable route is the nucleophilic acyl substitution of piperazine with 3-furoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for amide synthesis.[1][2] The reaction is typically performed in a biphasic system or in a suitable organic solvent with an acid scavenger.
The core transformation is as follows:
The primary challenge in this synthesis is achieving high selectivity for the mono-acylated product, as the secondary amine of the product can react with another equivalent of 3-furoyl chloride to form the di-acylated byproduct.
Q2: How can I selectively synthesize the mono-acylated product and avoid the 1,4-bis(3-furoyl)piperazine byproduct?
Controlling selectivity is the most critical aspect of this synthesis. The formation of the di-acylated byproduct is a consecutive reaction that must be kinetically disfavored. Several strategies are employed:
-
Stoichiometric Control: Use a significant excess of piperazine (typically 3-5 equivalents). This statistically favors the reaction of 3-furoyl chloride with the more abundant starting material (piperazine) over the mono-acylated product.
-
Controlled Addition: Add the 3-furoyl chloride solution slowly to the piperazine solution. This maintains a low concentration of the acylating agent, preventing localized "hot spots" where the mono-acylated product might successfully compete for the acyl chloride.[3]
-
Low Temperature: Conduct the reaction at reduced temperatures (e.g., 0-10 °C). This slows down the rate of both the desired reaction and the undesired second acylation, but the energy barrier for the second acylation is often higher, leading to improved selectivity at lower temperatures.
-
Use of a Biphasic System: Employing a Schotten-Baumann setup with an organic solvent (like dichloromethane or toluene) and an aqueous base (like NaOH or K₂CO₃) can be effective.[4][5] The piperazine and 3-furoyl chloride react in the organic phase, while the generated HCl is immediately neutralized by the aqueous base. This prevents the protonation of piperazine, which would render it non-nucleophilic.
Q3: What are the recommended starting materials and solvents for a scalable process?
-
Piperazine: Anhydrous piperazine is preferred to avoid side reactions with the acyl chloride. However, piperazine hexahydrate can also be used, particularly if the reaction is run in a solvent system that can azeotropically remove water or if an aqueous workup is planned.[6]
-
Acylating Agent: 3-Furoyl chloride is the most common and reactive acylating agent. It can be purchased or prepared from 3-furoic acid using reagents like thionyl chloride or oxalyl chloride.[7] For scale-up, ensure its purity is high (>98%), as impurities can complicate the reaction and purification. 3-Furoic anhydride is a possible alternative but is generally less reactive.[8]
-
Solvents: The choice of solvent is critical for reaction control, workup, and product isolation.
-
Dichloromethane (DCM): Excellent solvent for the reactants, but its use is increasingly restricted due to environmental and safety concerns.
-
Toluene: A good alternative to DCM, allowing for higher reaction temperatures if needed and is less dense than water, which can simplify workup.
-
Acetonitrile (ACN): A polar aprotic solvent that can facilitate the reaction.
-
Bio-based Solvents: Newer, greener solvents like Cyrene™ have been shown to be effective for amide synthesis and may be considered for a more sustainable process.[9][10]
-
Section 2: Troubleshooting Guide
Problem 1: My reaction yield is consistently low, even though TLC/LC-MS shows full consumption of the 3-furoyl chloride.
This is a common scale-up issue. If the limiting reagent is consumed but the product yield is low, the cause is likely one of the following:
Answer:
-
Probable Cause A: Formation of Inactive Reactants. The HCl generated as a byproduct will protonate the basic nitrogen atoms of piperazine, forming piperazine hydrochloride salts. This salt is not nucleophilic and will not react with the acyl chloride. If you are not using a base to scavenge the acid, up to half of your piperazine will be deactivated for every equivalent of acyl chloride that reacts.
-
Solution: Ensure at least two equivalents of a base are present relative to the 3-furoyl chloride. One equivalent of piperazine itself can act as the base, but this is inefficient. A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a better choice in an organic system.[11] In a biphasic system, an inorganic base like NaOH or K₂CO₃ is used.
-
-
Probable Cause B: Hydrolysis of 3-Furoyl Chloride. Acyl chlorides are highly sensitive to moisture. If your piperazine, solvent, or reaction atmosphere is not sufficiently dry, the 3-furoyl chloride will hydrolyze to the unreactive 3-furoic acid.
-
Solution: Use anhydrous piperazine and high-purity, dry solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If you suspect the quality of your acyl chloride, it may be beneficial to re-distill it or prepare it fresh from 3-furoic acid immediately before use.
-
-
Probable Cause C: Significant Product Loss During Workup/Purification. The product, this compound, has some water solubility, especially in its protonated form. Unreacted piperazine is highly water-soluble. Aggressive aqueous washes or improper pH adjustment during extraction can lead to significant yield loss.
-
Solution: After quenching the reaction, adjust the pH of the aqueous phase to >11 before extraction to ensure both the product and unreacted piperazine are in their free-base form. Extract with a suitable organic solvent (e.g., DCM, Toluene, or Ethyl Acetate) multiple times (e.g., 3 x volume). To minimize loss, consider a back-extraction of the combined aqueous layers.
-
Problem 2: My final product is contaminated with high levels of 1,4-bis(3-furoyl)piperazine.
Answer: This indicates a loss of selectivity and is the primary synthetic challenge.
-
Probable Cause A: Incorrect Stoichiometry. Not using a sufficient excess of piperazine is the most common reason.
-
Solution: On a larger scale, ensure you are using at least 3-5 equivalents of piperazine. The cost of the excess piperazine is often offset by the improved yield and simplified purification. The excess piperazine can often be recovered from the aqueous phase during workup.
-
-
Probable Cause B: Poor Mass and Heat Transfer. On a larger scale, mixing is less efficient. If the 3-furoyl chloride is added too quickly, it creates localized areas of high concentration. In these zones, the newly formed this compound can successfully compete with piperazine for the acyl chloride, leading to di-acylation. The reaction is also exothermic, and poor heat transfer can lead to a temperature spike, further accelerating the second addition.
-
Solution:
-
Improve Agitation: Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitch-blade or anchor) to ensure vigorous mixing.
-
Dilution: Run the reaction at a more dilute concentration than the lab-scale experiment to help dissipate heat and improve mixing.
-
Slow Addition: Extend the addition time of the 3-furoyl chloride. For a pilot-scale batch, this could be over 1-3 hours.
-
Temperature Control: Use a reactor with a cooling jacket and monitor the internal temperature closely. Maintain a strict temperature range (e.g., 0-5 °C) throughout the addition.
-
-
Problem 3: I am struggling to remove unreacted piperazine from the final product.
Answer: Piperazine can be a tenacious impurity due to its basicity and polarity.
-
Probable Cause A: Inefficient Extraction. If the workup is not performed correctly, significant amounts of piperazine can be carried through in the organic layer.
-
Solution: Perform multiple acidic washes. After the initial extraction of the product into an organic solvent, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate the highly basic piperazine, making it very soluble in the aqueous phase, while the less basic amide product remains in the organic layer. Follow with a base wash (e.g., sat. NaHCO₃) to remove acid residue and a brine wash before drying.
-
-
Probable Cause B: Co-distillation or Co-precipitation. Piperazine is volatile and can sometimes co-distill with solvents under vacuum. It can also get trapped in the crystal lattice of the product during crystallization.
-
Solution: Purification via Salt Formation. A highly effective method for removing residual piperazine is to isolate the product as its hydrochloride salt.[6] After the initial workup and solvent swap to a suitable medium like chloroform or isopropanol, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol. The this compound hydrochloride will precipitate, while the more soluble piperazine dihydrochloride tends to remain in the mother liquor, especially if the pH is carefully controlled.[6] The pure salt can then be filtered, washed, and either used directly or converted back to the free base.
-
Problem 4: My product fails to crystallize and remains an oil, making isolation difficult.
Answer: This is typically due to impurities preventing the formation of a stable crystal lattice.
-
Probable Cause A: Residual Solvent. The presence of residual solvents from the reaction or workup (e.g., DCM, Toluene, TEA) can inhibit crystallization.
-
Solution: Ensure your product is fully dried under high vacuum. Consider performing a solvent swap to a solvent from which the product is known to crystallize well (e.g., Ethyl Acetate, Isopropanol, or mixtures with heptane).
-
-
Probable Cause B: Impurities. Even small amounts of the di-acylated byproduct or unreacted piperazine can act as crystal growth inhibitors.
-
Solution: Re-purify the material. Flash column chromatography is an option at the lab scale but is not ideal for large quantities.[12] The recommended approach is the salt formation described in Problem 3, as this is both a purification and an isolation/crystallization step. Alternatively, perform a re-crystallization from a carefully selected solvent system.
-
Section 3: Recommended Scale-Up Protocol
This protocol is a robust starting point for a 100-gram scale synthesis. It incorporates principles of controlled addition, stoichiometric excess, and purification via salt formation.
Materials:
-
Piperazine, anhydrous (258 g, 3.0 mol, 5.0 equiv)
-
3-Furoic acid (70 g, 0.625 mol, 1.05 equiv)
-
Thionyl chloride (SOCl₂) (78 g, 0.656 mol, 1.1 equiv)
-
Toluene (1.5 L)
-
Triethylamine (TEA) (121 g, 1.2 mol, 2.0 equiv)
-
Hydrochloric Acid, 1M solution (~500 mL)
-
Sodium Hydroxide, 5M solution (~500 mL)
-
Isopropanol (IPA) (~750 mL)
-
Anhydrous HCl (gas or solution in IPA)
Procedure:
Part A: Preparation of 3-Furoyl Chloride (in situ)
-
Charge a 1 L, 3-neck round-bottom flask equipped with an overhead stirrer, condenser (with gas outlet to a scrubber), and thermocouple with 3-furoic acid (70 g) and toluene (350 mL).
-
Add a catalytic amount of DMF (3-4 drops).
-
Slowly add thionyl chloride (78 g) via an addition funnel over 30 minutes. The temperature may rise slightly.
-
Heat the mixture to 70-75 °C and stir for 2-3 hours. Monitor the reaction by quenching a small sample with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.
-
Cool the solution to room temperature. This light-brown solution of 3-furoyl chloride in toluene will be used directly in the next step.
Part B: Acylation Reaction 6. In a separate 3 L reactor, charge piperazine (258 g), triethylamine (121 g), and toluene (1 L). 7. Cool the piperazine slurry to 0-5 °C using an ice bath. 8. Slowly add the 3-furoyl chloride solution from Part A to the piperazine slurry via an addition funnel or pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. 9. Once the addition is complete, allow the reaction to stir at 0-5 °C for another hour. 10. In-Process Control (IPC): Take a small sample, quench with water, extract with DCM, and analyze by TLC or LC-MS to confirm the absence of 3-furoyl chloride.
Part C: Workup and Isolation 11. Quench the reaction by slowly adding 500 mL of water. 12. Separate the layers. Wash the organic layer with 1M HCl (2 x 250 mL) to remove excess piperazine and TEA. 13. Wash the organic layer with 5M NaOH (1 x 250 mL) to remove any unreacted 3-furoic acid, followed by a brine wash (1 x 250 mL). 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or semi-solid.
Part D: Purification via HCl Salt Formation 15. Dissolve the crude product in isopropanol (750 mL). 16. Cool the solution to 10-15 °C. 17. Slowly bubble dry HCl gas into the solution or add a solution of HCl in IPA until the pH of the slurry reaches 1-2 (test with a wetted pH strip). 18. A white precipitate of this compound hydrochloride will form. Stir the slurry for 1-2 hours at room temperature. 19. Filter the solid product, wash with cold isopropanol (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight. 20. Final Product: Typically yields >100 g (>75%) of high-purity product (>99% by HPLC).
Section 4: Data Summary & Reagent Considerations
Table 1: Key Process Parameters - Lab vs. Scale-Up
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100-500 g) | Rationale for Change |
| Piperazine Equiv. | 3 - 10 equiv | 4 - 5 equiv | Balances selectivity with material cost and throughput. |
| Solvent Volume | 10-15 mL/g | 15-20 mL/g | Aids in heat dissipation and improves mixing efficiency. |
| Addition Time | 5-15 minutes | 2-3 hours | Critical for controlling local concentration and temperature. |
| Temp. Control | Ice Bath | Jacketed Reactor | Essential for maintaining a narrow temperature range. |
| Purification | Chromatography | Crystallization / Salt Formation | Scalable, more economical, and often yields higher purity. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Reddy, K. L., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(12), 2245. Available from: [Link]
- Sun Pharmaceutical Industries Ltd. (2003). Method for the preparation of piperazine and its derivatives. Google Patents. (US6603003B2).
- VEB Arzneimittelwerk Dresden. (1981). PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. Google Patents. (DD153371A1).
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Available from: [Link]
-
Hassan, A., et al. (2020). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 502, 119360. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Altan, B., et al. (2016). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164-171. Available from: [Link]
- Jefferson Chemical Company. (1959). Purification of piperazine. Google Patents. (US2919275A).
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (2021). An improved method of amide synthesis using acyl chlorides. Available from: [Link]
-
Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]
-
Organic Syntheses. (2012). 1,3,5-[tris-piperazine]-triazine. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Why is formyl chloride unstable while higher acyl chlorides are stable? Available from: [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Available from: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available from: [Link]
-
ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? Available from: [Link]
-
ResearchGate. (2020). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Available from: [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Available from: [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Available from: [Link]
- Google Patents. (2019). The preparation method of furoyl chloride. (CN106674166B).
-
BYJU'S. (2019). Schotten Baumann Reaction. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Available from: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Characterization of 1-(3-Furoyl)piperazine Isomers
Welcome to the technical support guide for navigating the analytical challenges in the characterization of 1-(3-Furoyl)piperazine and its positional isomer, 1-(2-Furoyl)piperazine. Differentiating these isomers is a critical task in drug development and quality control, as their pharmacological and toxicological profiles can differ significantly. This guide provides expert-driven answers, troubleshooting protocols, and validated methodologies to ensure accurate identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing between 1-(2-Furoyl)piperazine and this compound?
The primary challenge lies in their remarkably similar physicochemical properties. As positional isomers, they share the same molecular weight and elemental composition, leading to identical responses in standard mass spectrometry.[1] Their structural similarity also results in very close polarity and hydrophobicity, making chromatographic separation difficult. The key to differentiation lies in exploiting the subtle electronic and steric differences imparted by the position of the carbonyl group on the furan ring.
Q2: Can mass spectrometry (MS) alone be used to differentiate the isomers?
Typically, no. Standard electron ionization mass spectrometry (EI-MS) will produce nearly identical fragmentation patterns for both isomers because the initial fragmentation is often dominated by the piperazine ring.[2][3] The major fragment ions arise from cleavages within the piperazine moiety, which are common to both structures. While minor differences in the relative abundance of some fragment ions may exist, these are often not reliable enough for unambiguous identification without reference standards for both isomers.[1] Advanced techniques like tandem mass spectrometry (MS/MS) might induce specific fragmentation of the furoyl ring that could potentially differ, but this requires careful method development.
Q3: Which analytical techniques are most effective for isomer differentiation?
A multi-technique approach is most effective and scientifically robust.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separation. Success hinges on selecting a column that provides an alternative separation mechanism beyond simple hydrophobicity.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can offer high-resolution separation, especially with high-efficiency capillary columns. The challenge remains the similarity in mass spectra, but chromatographic separation is often achievable.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The substitution pattern on the furan ring creates unique chemical shifts and coupling constants for the furan protons, providing unambiguous proof of structure.[7]
-
Gas Chromatography-Infrared Detection (GC-IRD): This technique can provide confirmatory data, as the vapor-phase infrared spectra can reveal differences based on the substitution pattern.[1][2]
Q4: How does NMR spectroscopy provide a definitive answer?
NMR spectroscopy is the gold standard for isomer identification. The electronic environment of the protons on the furan ring is distinct for the 2- and 3-substituted isomers.
-
For 1-(2-Furoyl)piperazine: You will observe three distinct signals for the furan protons, typically around 7.5 ppm (H5), 6.5 ppm (H4), and 7.1 ppm (H3). The coupling constants between these protons (J-coupling) will follow a predictable pattern for a 2-substituted furan.
-
For this compound: You will also see three furan proton signals, but their chemical shifts and coupling patterns will be different. The proton at the 2-position (often a singlet or a narrow doublet) will typically be the most downfield, appearing around 8.0 ppm.
These distinct "fingerprints" in the NMR spectrum allow for unambiguous assignment. Dynamic NMR studies have also shown that N-substituted piperazines can exhibit complex spectra due to conformers, which may require temperature-controlled experiments to resolve.[8][9]
Troubleshooting Guides
Problem: Co-elution of Isomers in Reversed-Phase HPLC
-
Probable Cause: The selected column (e.g., a standard C18) separates primarily based on hydrophobicity, which is too similar between the two isomers.
-
Solution Workflow:
Caption: Decision tree for resolving furoylpiperazine isomer co-elution in HPLC.
Problem: Ambiguous ¹H NMR Spectra
-
Probable Cause: Broad signals or overlapping peaks may be caused by the presence of rotational isomers (rotamers) around the amide C-N bond or by piperazine ring inversion.[8] This is a known phenomenon in N-acyl piperazines. Concentration effects or sample purity issues can also contribute.
-
Solution Protocol:
-
Verify Purity: First, confirm sample purity via a high-resolution chromatographic method (HPLC or GC). An impure sample will needlessly complicate spectral interpretation.
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures (e.g., 25°C, 50°C, 80°C). If rotamers are the cause, you will observe a coalescence of the broad or doubled signals into sharper, averaged signals as the temperature increases and the rate of interconversion exceeds the NMR timescale.[9]
-
Use a Different Solvent: Solvents can influence the equilibrium between conformers. Acquiring spectra in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) can sometimes simplify the spectrum.[9]
-
Perform 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will definitively show which protons are coupled to each other, allowing you to trace the connectivity of the furan ring protons even in a complex spectrum.
-
Validated Experimental Protocols
Protocol 1: HPLC-UV Method for Isomer Separation
This method leverages a PFP column to achieve separation. The protocol must be validated in your laboratory.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column Selection: A Pentafluorophenyl (PFP) column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Gradient: 10% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
-
System Suitability Test (SST):
-
Prepare a solution containing both isomers.
-
Acceptance Criterion: The chromatographic resolution between the 1-(2-Furoyl)piperazine and this compound peaks must be greater than 1.5.
-
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Column | Pentafluorophenyl (PFP) or Phenyl-Hexyl | Provides alternative selectivity (dipole, π-π) crucial for resolving positional isomers.[5] |
| Mobile Phase | Acetonitrile/Water with Acidic Modifier (e.g., Formic Acid) | Ensures protonation of the piperazine nitrogen for good peak shape and reproducibility. |
| Temperature | 35-40°C | Improves efficiency and can help sharpen peaks. |
| Detection | 254 nm | The furoyl moiety provides strong UV absorbance at this wavelength. |
Protocol 2: Isomer Identification Workflow
This workflow outlines the logical progression from initial analysis to definitive identification.
Caption: A comprehensive workflow for the separation and identification of furoylpiperazine isomers.
References
- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445–451. [Link available upon request]
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4825-4831. [Link available upon request]
-
Mashabela, G. P. (2015). The synthesis, analysis and characterisation of piperazine based drugs. University of Lincoln. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]
-
El-Kassem, L. T., et al. (2014). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS. Forensic Science International, 236, 137-145. [Link]
- Acquavia, M. A., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 57(1), e4797. [Link available upon request]
- DeRuiter, J., et al. (2009). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 54(1), 122-130. [Link available upon request]
- Adamowicz, P., et al. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs. Forensic Science International, 266, 248-256. [Link available upon request]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2490. [Link]
-
Tirkiz, S. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 10887. [Link]
-
Clark, C. R. (2012). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
-
Wuest, M., et al. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 733-743. [Link]
- Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-46. [Link available upon request]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link]
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. COSMOSIL. [Link]
- Kumar, A., et al. (2012). Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. Medicinal Chemistry Research, 21(8), 1732-1743. [Link available upon request]
-
Majchrzak, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Applied Biological Chemistry, 64(1), 59. [Link]
Sources
- 1. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. aru.figshare.com [aru.figshare.com]
- 7. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-(3-Furoyl)piperazine by ¹H and ¹³C NMR
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(3-Furoyl)piperazine. In the absence of directly published experimental spectra for this specific isomer, this document presents a detailed prediction of its NMR characteristics. This analysis is grounded in fundamental principles of NMR spectroscopy and draws comparisons with the known spectral data of its constitutional isomer, 1-(2-Furoyl)piperazine, and other acylated piperazine derivatives. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and quality control.
Introduction: The Significance of Positional Isomerism in Drug Discovery
In the realm of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount to its biological activity. Positional isomers, such as this compound and 1-(2-Furoyl)piperazine, can exhibit markedly different pharmacological and toxicological profiles. Consequently, unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities. NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular framework.[1] This guide focuses on elucidating the expected NMR spectral features of this compound, providing a valuable reference for its identification and differentiation from its 2-furoyl counterpart.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The structural analysis of this compound by NMR is predicated on the distinct electronic environments of each proton and carbon atom. The following predictions are based on established chemical shift theory and observed trends in similar heterocyclic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the protons of the furan and piperazine rings.
-
Furan Protons: The furan ring of the 3-furoyl moiety possesses three aromatic protons. H-2, positioned between the oxygen atom and the carbonyl group, is expected to be the most deshielded, appearing as a singlet or a narrow triplet. H-5, adjacent to the oxygen, will also be significantly downfield, likely appearing as a singlet or a narrow multiplet. H-4, situated between two carbon atoms, is predicted to be the most upfield of the furan protons, presenting as a multiplet.
-
Piperazine Protons: The piperazine ring contains eight protons on four methylene groups. Due to the restricted rotation around the amide bond, a phenomenon common in acylated piperazines, the protons on the piperazine ring may exhibit complex splitting patterns or broad signals at room temperature.[2][3] The four protons on the carbons adjacent to the carbonyl-bound nitrogen (positions 2' and 6') are expected to be more deshielded than the four protons on the carbons adjacent to the secondary amine (positions 3' and 5'). The latter will also be coupled to the N-H proton, which may appear as a broad singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will provide a count of the unique carbon environments.
-
Furan Carbons: The furan ring will exhibit five distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal. The quaternary carbon C-3, attached to the carbonyl group, will also be significantly downfield. The oxygen-bound carbons, C-2 and C-5, will appear at characteristic chemical shifts for furanoid systems, with C-2 being more deshielded. The remaining furan carbon, C-4, will be the most upfield of the aromatic carbons.
-
Piperazine Carbons: The piperazine ring will show two or potentially four distinct signals for the methylene carbons, depending on the rate of ring inversion and amide bond rotation at the temperature of analysis.[4] The carbons adjacent to the amide nitrogen (C-2' and C-6') will be downfield compared to the carbons adjacent to the secondary amine (C-3' and C-5').
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~162-165 |
| C-2 | ~7.8-8.0 | ~145-148 |
| C-3 | - | ~120-123 |
| C-4 | ~6.4-6.6 | ~110-113 |
| C-5 | ~7.4-7.6 | ~140-143 |
| C-2', C-6' | ~3.6-3.8 (broad) | ~45-48 |
| C-3', C-5' | ~2.8-3.0 (broad) | ~43-46 |
| N-H | ~1.5-2.5 (broad) | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Comparative Analysis: this compound vs. 1-(2-Furoyl)piperazine
The key to differentiating between the 3-furoyl and 2-furoyl isomers lies in the distinct substitution pattern of the furan ring, which directly influences the chemical shifts and coupling constants of the furan protons.
-
¹H NMR Comparison: In 1-(2-Furoyl)piperazine, the furan ring protons exhibit a characteristic three-proton system with observable vicinal and long-range couplings. In contrast, the 3-furoyl isomer will present a different splitting pattern for its three furan protons, as described in the prediction above. The chemical shifts will also differ due to the altered electronic effects of the carbonyl group's position. For instance, the proton at position 2 in the 3-furoyl isomer is expected to be more deshielded than any of the furan protons in the 2-furoyl isomer.
-
¹³C NMR Comparison: The chemical shifts of the furan carbons will be a clear diagnostic marker. The position of the quaternary carbon signal (C-3 in the 3-furoyl isomer vs. C-2 in the 2-furoyl isomer) relative to the other furan carbon signals will be a definitive indicator of the substitution pattern.
Alternative Analytical Methodologies
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. While the mass spectra of the 2-furoyl and 3-furoyl isomers are likely to be very similar, subtle differences in the fragmentation patterns might be observable upon careful analysis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present, such as the amide carbonyl (C=O) and the N-H bond of the secondary amine. The exact position of the carbonyl stretch may differ slightly between the two isomers due to the different electronic environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for separating isomers.[5] The two furoylpiperazine isomers would likely have different retention times on a GC column, allowing for their separation and individual mass spectral analysis.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.[1]
Sample Preparation
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition
-
Set the spectral width to encompass the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a significantly larger number of scans compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.
Visualizing the Molecular Structure and Logic
Caption: Molecular structure of this compound with atom numbering.
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, and by comparing them to the known data of the 2-furoyl isomer, researchers can confidently identify and characterize this compound. The principles and comparative logic outlined herein serve as a robust framework for the structural elucidation of novel furoylpiperazine derivatives and other related heterocyclic compounds, underscoring the power of NMR spectroscopy in modern chemical research.
References
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41379. [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2492. [Link]
-
Kour, J., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]
-
Hughes, D. L. (2015). The synthesis, analysis and characterisation of piperazine based drugs. University of Hertfordshire. [Link]
Sources
- 1. aceschem.com [aceschem.com]
- 2. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aru.figshare.com [aru.figshare.com]
A Comparative Guide to HPLC-MS for the Purity Assessment of 1-(3-Furoyl)piperazine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. 1-(3-Furoyl)piperazine is a key building block in the synthesis of various pharmaceutical agents. Its purity profile directly influences the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with alternative analytical techniques for the comprehensive purity assessment of this compound.
The Imperative of Purity Profiling
The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[1][2] Regulatory bodies such as the FDA and EMA mandate stringent control of these impurities.[3] Therefore, a highly sensitive and specific analytical method is not just a quality control requirement but a critical component of the drug development lifecycle.[4]
The Gold Standard: A High-Performance HPLC-MS Method
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is widely regarded as the gold standard for pharmaceutical purity analysis due to its high precision, sensitivity, and versatility.[5] This combination allows for the separation of complex mixtures (HPLC) and the unequivocal identification and quantification of individual components based on their mass-to-charge ratio (MS).[6]
Rationale for Method Selection
For a molecule like this compound, which contains both polar (piperazine ring) and non-polar (furoyl group) moieties, a reversed-phase HPLC method provides excellent separation capabilities. The addition of a mass spectrometer detector is crucial for several reasons:
-
Specificity: It can distinguish between compounds with similar chromatographic retention times but different masses, providing unambiguous identification.
-
Sensitivity: MS detectors offer significantly lower limits of detection (LOD) and quantification (LOQ) compared to standard UV detectors, which is essential for trace-level impurity analysis.[3]
-
Structural Elucidation: Fragmentation data from MS/MS experiments can help in the structural identification of unknown impurities without the need for isolating them.
Detailed Experimental Protocol
This section outlines a validated HPLC-MS method for the purity assessment of this compound.
Instrumentation and Reagents
-
HPLC System: A UHPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive |
| Scan Mode | Full Scan (m/z 50-500) and SIM/MRM for target impurities |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
Sample and Standard Preparation
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to achieve a final concentration of 1.0 mg/mL.
-
System Suitability: Perform serial dilutions of the standard solution to prepare solutions for linearity, LOD, and LOQ determination.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the HPLC-MS purity assessment.
Caption: Workflow for HPLC-MS Purity Assessment.
Performance Deep Dive: Method Validation
The reliability of any analytical method hinges on its validation. The proposed HPLC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
Comparative Performance Data (Illustrative)
| Parameter | HPLC-MS Method | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | >0.999 | >0.998 | >0.995 (with derivatization) |
| LOD | 0.005% | 0.05% | 0.01% (volatile impurities) |
| LOQ | 0.015% | 0.15% | 0.03% (volatile impurities) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | <2.0% | <3.0% | <5.0% |
Comparative Analysis: How Does HPLC-MS Stack Up?
While HPLC-MS is the preferred method, it is essential to understand its performance relative to other available techniques.
Alternative Method 1: HPLC with UV Detection (HPLC-UV)
HPLC with a Diode Array Detector (DAD) or UV detector is a workhorse in many QC labs.[9]
-
Advantages: Lower cost of instrumentation and simpler operation compared to HPLC-MS.
-
Disadvantages: Lacks the specificity of MS, as it relies solely on retention time and UV spectra for peak identification. It is also significantly less sensitive, making it difficult to detect and quantify trace-level impurities.[10] Co-eluting impurities with similar UV spectra can go undetected.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5]
-
Advantages: Excellent for identifying residual solvents and certain volatile synthetic by-products.
-
Disadvantages: this compound is not sufficiently volatile for direct GC analysis and would require a chemical derivatization step.[11] This adds complexity, time, and a potential source of analytical error to the workflow. Furthermore, it is not suitable for non-volatile degradation products.[12]
Alternative Method 3: Capillary Electrophoresis (CE)
CE offers high separation efficiency and low solvent consumption, making it a "green" analytical technique.[13]
-
Advantages: Can provide orthogonal separation to HPLC, which is useful for method cross-validation.
-
Disadvantages: Generally exhibits lower sensitivity and can have issues with reproducibility compared to modern HPLC systems. Its adoption in routine QC environments is less widespread.[6]
Qualitative Comparison of Analytical Techniques
| Attribute | HPLC-MS | HPLC-UV | GC-MS | Capillary Electrophoresis |
| Specificity | Excellent | Good | Excellent | Very Good |
| Sensitivity | Excellent | Moderate | Very Good | Good |
| Throughput | High | High | Moderate | Moderate |
| Cost | High | Low | Moderate | Moderate |
| Versatility | Excellent | Good | Limited (volatiles) | Good (charged species) |
Senior Scientist's Notebook: Practical Insights
-
Mobile Phase Modifier: The use of formic acid is critical. It protonates the piperazine nitrogen, leading to better peak shape and improved ionization efficiency in positive ESI mode.
-
Ion Suppression: When analyzing crude samples, the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as ion suppression. To mitigate this, ensure adequate chromatographic separation and consider using a divert valve to direct the high-concentration main peak away from the MS source.
-
Orthogonal Methods: For comprehensive purity profiling, especially during method development and validation, employing an orthogonal method like Quantitative NMR (qNMR) can provide an independent and absolute measure of purity.[14]
Conclusion
For the comprehensive purity assessment of this compound, the HPLC-MS method stands out as the most robust, sensitive, and specific technique. It provides unparalleled capabilities for the detection, identification, and quantification of a wide range of potential impurities. While alternative methods like HPLC-UV and GC-MS have their specific applications, they do not offer the same level of comprehensive analysis required for ensuring the quality and safety of this critical pharmaceutical intermediate. The adoption of a well-validated HPLC-MS method is a strategic investment in the integrity of the drug development process.
References
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Vertex AI Search.
- Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- A new validated RP-HPLC method for the determination of Piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
- A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. (2025). BenchChem.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). International Journal of Research and Analytical Reviews.
- Determination of piperazine derivatives in “Legal Highs”. (2014).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1996).
- A Review of HPLC Method Development and Validation as per ICH Guidelines. (2018). Asian Journal of Pharmaceutical Analysis.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2023).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
- Piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica.
- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. (1981).
- Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. (2012).
- Methods for the catalytic synthesis of piperazine. (2015).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. rroij.com [rroij.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. ijrar.org [ijrar.org]
- 11. jocpr.com [jocpr.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the X-ray Crystallography of 1-(3-Furoyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including structural rigidity and the capacity for hydrogen bonding, often impart favorable pharmacokinetic profiles.[3] When combined with a furoyl moiety, the resulting 1-furoylpiperazine derivatives present a compelling class of compounds with diverse biological activities, ranging from antimicrobial to anticancer agents.[4] Understanding the three-dimensional architecture of these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
This guide provides an in-depth technical comparison of the X-ray crystallography of furoylpiperazine derivatives, with a focus on the nuances of the less-explored 1-(3-furoyl)piperazine scaffold. While crystallographic data for 3-furoyl derivatives are not as readily available in the public domain as their 2-furoyl counterparts, this guide will leverage a detailed analysis of a closely related 1-(2-furoyl)piperazine derivative to provide a comparative framework and predictive insights.
The Significance of Furoylpiperazines in Drug Discovery
The furoylpiperazine core is a versatile building block in the synthesis of complex bioactive molecules. The furan ring, an aromatic heterocycle, offers unique electronic properties and acts as a valuable pharmacophore. The piperazine ring, with its two nitrogen atoms, provides a flexible yet constrained linker that can be readily functionalized to modulate solubility, basicity, and interactions with biological targets.[3] This combination has led to the development of compounds with a wide spectrum of therapeutic applications.
Comparative Structural Analysis: 2-Furoyl vs. 3-Furoyl Piperazine Derivatives
While the electronic and steric differences between the 2- and 3-substituted furan rings may seem subtle, they can significantly impact the solid-state packing and intermolecular interactions of the resulting piperazine derivatives. A comprehensive understanding of these differences is crucial for predicting crystal habits, polymorphism, and ultimately, the bioavailability of a drug candidate.
To illustrate the key structural features, we will examine the crystal structure of a derivative of 1-(2-furoyl)piperazine, as detailed in the work by Gökmen et al. (2018).[5] This will serve as our primary reference for comparison with hypothetical and other known piperazine structures.
Case Study: A 1-(2-Furoyl)piperazine Derivative
In a study by Gökmen et al., a new piperazine derivative was synthesized from 1-(2-furoyl)piperazine and an S-substituted-3-nitro-1,3-butadiene.[5] The resulting compound, a complex piperazine derivative, was subjected to single-crystal X-ray diffraction analysis.
Table 1: Crystallographic Data for a 1-(2-Furoyl)piperazine Derivative [5]
| Parameter | Value |
| Empirical Formula | C_x_H_y_N_z_O_w_S |
| Crystal System | Monoclinic |
| Space Group | P2_1_/c |
| a (Å) | 12.5503(2) |
| b (Å) | 11.2039(2) |
| c (Å) | 14.1007(4) |
| β (°) | Not specified in abstract |
| Z | 4 |
| R_1_ | 0.031 |
Note: The full empirical formula and β angle were not available in the provided abstract.
The piperazine ring in its derivatives typically adopts a chair conformation, as this is the most energetically favorable arrangement.[6][7] The orientation of the furoyl group relative to the piperazine ring is a critical conformational feature. In the case of the 2-furoyl derivative, the carbonyl group is directly attached to the nitrogen of the piperazine ring, and the furan ring's position is influenced by steric and electronic factors.
For a hypothetical this compound derivative, the attachment point on the furan ring is shifted. This would alter the overall shape of the molecule and the presentation of potential hydrogen bond donors and acceptors, likely leading to different crystal packing arrangements. The change in the dipole moment of the furan ring between 2- and 3-substitution could also influence intermolecular interactions.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful crystallographic analysis of this compound derivatives begins with their synthesis and the growth of high-quality single crystals.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the coupling of furan-3-carboxylic acid or its activated derivatives with piperazine or a substituted piperazine.
Step-by-Step Synthesis Protocol:
-
Activation of Furan-3-carboxylic Acid: Furan-3-carboxylic acid is converted to a more reactive species, such as an acyl chloride or an activated ester. A common method is to react the carboxylic acid with thionyl chloride or oxalyl chloride.
-
Coupling Reaction: The activated furan-3-carbonyl species is then reacted with the desired piperazine derivative in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
-
Workup and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove salts and unreacted starting materials. The organic layer is then dried and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Diagram 1: General Synthesis of this compound Derivatives
Caption: A workflow for the synthesis of this compound derivatives.
Crystallization Techniques
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the specific compound's solubility and physical properties.
-
Slow Evaporation: This is the most common and straightforward method. The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is insoluble but miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.
X-ray Diffraction and Structure Elucidation
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Diagram 2: X-ray Crystallography Workflow
Caption: The workflow for determining a crystal structure using X-ray diffraction.
Step-by-Step X-ray Crystallography Protocol:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Conclusion and Future Directions
The crystallographic analysis of this compound derivatives is a critical step in understanding their structure-property relationships and advancing their development as potential therapeutic agents. While a wealth of information exists for piperazine derivatives in general, a specific focus on the 3-furoyl isomers is needed to build a comprehensive structural database. The methodologies and comparative insights provided in this guide, based on closely related analogs, offer a solid foundation for researchers venturing into this promising area of medicinal chemistry. Future work should prioritize the synthesis and crystallographic characterization of a diverse range of this compound derivatives to enable more direct and detailed comparative studies.
References
-
Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]
-
PubChem. (n.d.). 1-(furan-3-carbonyl)piperazine hydrochloride. Retrieved January 22, 2026, from [Link]
-
Yilmaz, F., & Emirik, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1015-1022. [Link]
-
PubChem. (n.d.). 1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine. Retrieved January 22, 2026, from [Link])
-
Mahesha, M., et al. (2022). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 963–969. [Link]
-
Wikipedia. (2023, December 29). Piperazine. In Wikipedia. [Link]
-
Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(Pt 2), 219–227. [Link]
-
Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1671. [Link]
-
RSC Publishing. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
-
Bentham Science. (2023). A Profound Insight into the Structural Modification of Natural Bioactive Compounds Containing Piperazine Moiety: A Comprehensive Review. [Link]
-
Zahoor, A. F., et al. (2023). Structures of FDA-approved piperazine-based drugs. ResearchGate. [Link]
-
Patel, R., & Park, S. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(11), 1579–1601. [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]
-
MDPI. (2018). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(3-Furoyl)piperazine and Other Piperazine Amides: A Guide for Researchers
Introduction: The Versatile Piperazine Amide Scaffold in Neuropharmacology
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and the ability of its two nitrogen atoms to be substituted allow for the fine-tuning of pharmacological activity.[3] When one of these nitrogens is acylated to form a piperazine amide, a distinct class of compounds emerges with a diverse range of biological activities. These activities often involve modulation of key neurotransmitter systems, including dopamine and serotonin pathways, making them attractive candidates for the development of antipsychotic, antidepressant, and anxiolytic agents.[2][4]
This guide provides a comparative analysis of 1-(3-Furoyl)piperazine and two other representative piperazine amides: 1-Benzoylpiperazine and 1-Acetylpiperazine. Due to a notable scarcity of publicly available pharmacological data for this compound, this analysis will also draw upon information available for its isomer, 1-(2-Furoyl)piperazine, and extrapolate potential properties based on established structure-activity relationships within the broader class of piperazine derivatives.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these molecules and to provide a framework for their experimental evaluation.
Chemical Structures and Synthesis Overview
The fundamental difference between the compounds under analysis lies in the nature of the acyl group attached to the piperazine ring.
-
This compound incorporates a furoyl group, a five-membered aromatic heterocycle, at the 3-position. Its isomer, 1-(2-Furoyl)piperazine , is more commonly documented in chemical and pharmaceutical literature.[5][6]
-
1-Benzoylpiperazine features a benzoyl group, a phenyl ring attached to a carbonyl. This compound is known to be a psychoactive substance and serves as a precursor for various CNS-active drugs.[7]
-
1-Acetylpiperazine has a simple acetyl group, representing a non-aromatic amide substituent. It is primarily utilized as a synthetic intermediate in the creation of more complex pharmaceutical agents.[]
The general synthesis of these piperazine amides involves the acylation of piperazine with the corresponding acyl chloride or anhydride. The reaction conditions can be tailored to favor mono-acylation over di-acylation.
Experimental Protocol: General Synthesis of Piperazine Amides
This protocol describes a general method for the synthesis of 1-acylpiperazines.
Materials:
-
Piperazine
-
Acyl chloride (e.g., 3-furoyl chloride, benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve piperazine (2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the acyl chloride (1 equivalent) dissolved in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-acylpiperazine.
Causality Behind Experimental Choices: The use of excess piperazine and the slow addition of the acyl chloride at low temperature are crucial to minimize the formation of the di-substituted byproduct. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Comparative Physicochemical and Pharmacological Profiles
A direct, quantitative comparison of the pharmacological activities of this compound, 1-Benzoylpiperazine, and 1-Acetylpiperazine is challenging due to the limited availability of published data for this compound. However, we can infer potential differences based on their structural characteristics and the known pharmacology of related compounds.
| Compound | Acyl Group | Aromaticity of Acyl Group | Known/Potential Biological Activities | Key Physicochemical Properties |
| This compound | 3-Furoyl | Yes (Heteroaromatic) | Largely uncharacterized; potential for CNS activity based on piperazine core. | Expected to be a solid at room temperature. |
| 1-(2-Furoyl)piperazine | 2-Furoyl | Yes (Heteroaromatic) | Tyrosinase inhibitor, antiplatelet activity.[5][] Intermediate for CNS drugs.[9] | Melting point: 67-70 °C. |
| 1-Benzoylpiperazine | Benzoyl | Yes (Aromatic) | Psychoactive; precursor for anxiolytics and antidepressants.[7] Derivatives are GlyT1 inhibitors.[10] | Melting point: 68 °C.[5] |
| 1-Acetylpiperazine | Acetyl | No | Synthetic intermediate for CNS agents.[] | Melting point: 31-34 °C.[11] |
Structure-Activity Relationship (SAR) Insights
The nature of the acyl group is a critical determinant of the pharmacological profile of piperazine amides.
-
Aromatic Acyl Groups (Furoyl and Benzoyl): The presence of an aromatic ring in this compound and 1-Benzoylpiperazine suggests the potential for interactions with aromatic-binding pockets within receptors. The furan ring in the furoyl group, with its oxygen heteroatom, can act as a hydrogen bond acceptor, potentially leading to different receptor interactions compared to the purely carbocyclic benzoyl group. The position of the carbonyl group on the furan ring (2- vs. 3-position) can also influence the molecule's conformation and how it presents its pharmacophoric features to a target receptor.
-
Non-Aromatic Acyl Group (Acetyl): The simple acetyl group in 1-Acetylpiperazine lacks the extended π-system of its aromatic counterparts. This generally results in weaker interactions with receptors that have aromatic binding domains. Consequently, 1-Acetylpiperazine itself is not typically considered a potent pharmacological agent but rather a versatile building block.
Hypothesized Receptor Interactions and Signaling
Many piperazine derivatives exert their effects by interacting with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[2] The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by these compounds, leading to downstream cellular responses.
Caption: Hypothetical GPCR signaling pathway modulated by piperazine amides.
Experimental Workflows for Comparative Pharmacological Characterization
To definitively compare the pharmacological profiles of these piperazine amides, a series of in vitro assays are required. The following protocols outline standard methodologies for determining receptor binding affinity and functional activity.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT1A receptors)
-
Radioligand with known affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors)
-
Test compounds (this compound, 1-Benzoylpiperazine, 1-Acetylpiperazine) at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at varying concentrations, the radioligand at a fixed concentration, and the cell membrane preparation. Include wells for total binding (no test compound) and non-specific binding.
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocol: In Vitro Functional Assay (cAMP Assay)
This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at a GPCR that couples to adenylyl cyclase.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human dopamine D2 receptors)
-
Test compounds at various concentrations
-
A known agonist for the receptor
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add the test compounds at various concentrations and incubate.
-
Antagonist Mode: Pre-incubate the cells with the test compounds at various concentrations, then add a fixed concentration of a known agonist.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.
-
Conclusion and Future Directions
The piperazine amide scaffold represents a fertile ground for the discovery of novel CNS-active agents. While 1-Benzoylpiperazine has a known psychoactive profile and 1-Acetylpiperazine is an established synthetic building block, the pharmacological space of this compound remains largely unexplored. The structural features of the 3-furoyl moiety suggest the potential for unique interactions with biological targets compared to its 2-furoyl isomer and benzoyl analogue.
The lack of direct comparative data underscores the need for systematic experimental evaluation of this compound. The protocols provided in this guide offer a starting point for researchers to elucidate its receptor binding profile and functional activity. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent or a valuable research tool for probing the intricacies of neurotransmitter receptor function. Future work should also focus on in vivo studies to assess the pharmacokinetic properties and behavioral effects of this intriguing molecule.
References
-
The Role of 1-Acetylpiperazine in Drug Development & Discovery. (n.d.). Retrieved January 22, 2026, from [Link]
-
1-Benzylpiperazine | C11H16N2 | CID 75994. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
1-Benzoylpiperazine | C11H14N2O | CID 762654. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Benzylpiperazine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved January 22, 2026, from [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Role of 1-Acetylpiperazine (CAS 13889-98-0) in Modern Pharmaceutical Manufacturing. (2026, January 20). Retrieved January 22, 2026, from [Link]
-
Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2017). Toxicology and Industrial Health. Retrieved January 22, 2026, from [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). Retrieved January 22, 2026, from [Link]
-
1-Acetylpiperazine | C6H12N2O | CID 83795. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. (2011). In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 22, 2026, from [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of the Iranian Chemical Society. Retrieved January 22, 2026, from [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. (2019). Current Organic Synthesis. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Novel class of arylpiperazine containing N-acylated amino acids: Their Synthesis, 5-HT1A, 5HT2A receptor affinity, and in vivo pharmacological evaluation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Heterocycle piperazine derivatives and receptor binding affinities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Some pharmacological properties of piperazine. (1969). British Journal of Pharmacology. Retrieved January 22, 2026, from [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and biological evaluation of new 3-[(4-aryl)piperazin-1-yl]-1-arylpropane derivatives as potential antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor antagonism. (2007). Bioorganic & Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Bioactive conformation of 1-arylpiperazines at central serotonin receptors. (1987). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). PMC. Retrieved January 22, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. Retrieved January 22, 2026, from [Link]
-
Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: Structure-Activity Relationship Studies of CNS Agents. Part 6. Effect of the Terminal Amide Fragment on 5-HT1A and 5-HT2 Receptor Affinity for N-(3-(4-Aryl-1-piperazinyl)propyl) Derivatives of 3,4- Dihydroquinolin-2(1H)-one and Its Is. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Retrieved January 22, 2026, from [Link]
Sources
- 1. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 1-(2-Furoyl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 1-(3-Furoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-(3-Furoyl)piperazine, a heterocyclic amide with potential pharmacological applications, rigorous structural validation is not merely a procedural step but a critical determinant of data integrity and the ultimate success of a research program. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of synthesized this compound, offering insights into the causality behind experimental choices and presenting supporting data for a comprehensive understanding.
The Synthetic Pathway: A Brief Overview
The synthesis of this compound is typically achieved through the acylation of piperazine with a 3-furoyl derivative. A common and effective method involves the reaction of piperazine with 3-furoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction, a classic example of nucleophilic acyl substitution, is favored for its generally high yields and straightforward procedure.
Caption: General synthesis workflow for this compound.
A Multi-Pronged Approach to Structural Validation
No single analytical technique can unequivocally determine the structure of a newly synthesized organic molecule.[1] A robust validation strategy relies on the convergence of data from multiple, complementary spectroscopic and chromatographic methods. This guide will focus on the "big three" of structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.
Caption: A multi-technique approach for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms, NMR is indispensable for confirming the successful synthesis of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as its residual peaks should not obscure key signals of the analyte.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative Spectral Analysis
To illustrate the power of NMR, we will compare the predicted ¹H and ¹³C NMR data for This compound with the known data for its structural isomers and analogs: 1-(2-Furoyl)piperazine and 1-Benzoylpiperazine .
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~8.05 (s, 1H, furan), ~7.40 (t, 1H, furan), ~6.70 (d, 1H, furan), ~3.75 (t, 4H, piperazine), ~3.55 (t, 4H, piperazine) | ~162 (C=O), ~147 (furan), ~144 (furan), ~125 (furan), ~110 (furan), ~46 (piperazine), ~43 (piperazine) |
| 1-(2-Furoyl)piperazine | ~7.45 (d, 1H, furan), ~7.05 (d, 1H, furan), ~6.45 (dd, 1H, furan), ~3.80 (t, 4H, piperazine), ~3.60 (t, 4H, piperazine) | ~160 (C=O), ~147 (furan), ~144 (furan), ~116 (furan), ~111 (furan), ~46 (piperazine), ~42 (piperazine) |
| 1-Benzoylpiperazine | ~7.40 (m, 5H, phenyl), ~3.80 (br s, 2H, piperazine), ~3.50 (br s, 2H, piperazine), ~2.90 (br s, 4H, piperazine) | ~170 (C=O), ~136 (phenyl), ~129 (phenyl), ~128 (phenyl), ~127 (phenyl), ~48 (piperazine), ~43 (piperazine) |
Causality Behind the Chemical Shifts:
-
Furan Protons: The chemical shifts and coupling patterns of the furan protons are highly diagnostic. For the 3-furoyl isomer, one would expect a singlet for the proton at the 2-position, a triplet for the proton at the 4-position, and a doublet for the proton at the 5-position. In contrast, the 2-furoyl isomer displays three distinct coupled signals.
-
Piperazine Protons: The piperazine protons typically appear as two broad triplets or multiplets in the range of 3.5-3.8 ppm. The protons on the carbons adjacent to the amide nitrogen are generally more deshielded (downfield) than those adjacent to the secondary amine.
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is a key indicator of the electronic environment. The furan ring, being more electron-rich than a phenyl ring, results in a slightly more shielded (upfield) carbonyl signal compared to 1-Benzoylpiperazine.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups in a molecule. For this compound, the most important vibrations are the carbonyl (C=O) stretch of the amide and the C-N and C-H stretches.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for similar functional groups.
Comparative Vibrational Frequencies
| Functional Group | This compound (Expected, cm⁻¹) | 1-(2-Furoyl)piperazine (cm⁻¹) | 1-Benzoylpiperazine (cm⁻¹) |
| Amide C=O Stretch | ~1630-1650 | ~1635 | ~1633 |
| C-N Stretch | ~1200-1300 | ~1230 | ~1280 |
| Furan/Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | ~2800-3000 | ~2800-3000 | ~2800-3000 |
| N-H Stretch (Piperazine) | ~3200-3400 (broad) | ~3250 (broad) | ~3300 (broad) |
Interpretation of Vibrational Modes:
-
The strong absorption in the 1630-1650 cm⁻¹ region is a definitive indicator of the amide carbonyl group. The exact position is influenced by conjugation with the furan ring.
-
The presence of a broad absorption in the N-H stretching region confirms the secondary amine of the piperazine ring.
-
Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons (the furan ring), while those below 3000 cm⁻¹ correspond to the sp³-hybridized carbons of the piperazine ring.
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the crucial information of the molecule's mass, allowing for the determination of its molecular formula. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum.
Comparative Fragmentation Analysis
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 180 | 95 (furoyl cation), 85 (piperazine fragment) |
| 1-(2-Furoyl)piperazine | 180 | 95 (furoyl cation), 85 (piperazine fragment) |
| 1-Benzoylpiperazine | 190 | 105 (benzoyl cation), 85 (piperazine fragment) |
Deciphering the Fragmentation Pathway:
Caption: Primary fragmentation pathway of this compound in EI-MS.
The most common fragmentation pathway for N-acylpiperazines is the cleavage of the amide bond (α-cleavage). This results in the formation of a stable acylium ion (in this case, the 3-furoyl cation at m/z 95) and a piperazine-containing fragment (at m/z 85). The observation of the correct molecular ion peak at m/z 180 and these characteristic fragment ions provides strong evidence for the proposed structure.
High-Performance Liquid Chromatography (HPLC): Ensuring Purity
While spectroscopic methods confirm the structure, they do not provide a robust measure of purity. HPLC is the industry standard for assessing the purity of synthesized compounds.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.
-
Method Development: Develop a gradient elution method using a mixture of water and an organic solvent (e.g., acetonitrile) to achieve good separation of the main product from any impurities.
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks. For regulatory purposes, a purity of ≥95% is often required.
Comparative Purity Assessment
| Compound | Typical Purity (by HPLC) | Common Impurities |
| This compound | >98% | Unreacted piperazine, di-acylated piperazine |
| 1-(2-Furoyl)piperazine | >98% | Unreacted piperazine, di-acylated piperazine |
| 1-Benzoylpiperazine | >98% | Unreacted piperazine, di-acylated piperazine |
The Importance of a Single, Sharp Peak:
A high-purity sample will exhibit a single, sharp, and symmetrical peak in the HPLC chromatogram. The presence of additional peaks indicates the presence of impurities, which could be unreacted starting materials, byproducts, or degradation products.
Conclusion: A Symphony of Analytical Evidence
The structural validation of a synthesized compound like this compound is a meticulous process that requires the convergence of data from multiple analytical techniques. NMR spectroscopy provides the detailed blueprint of the molecular structure, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation clues. Finally, HPLC ensures the purity of the synthesized compound. By employing this multi-faceted approach, researchers can have high confidence in the identity and quality of their synthesized molecules, a critical foundation for any subsequent biological or medicinal chemistry studies.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2559-2573. [Link]
-
PubChem. (n.d.). 1-Benzoylpiperazine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-(2-Furoyl)piperazine. National Center for Biotechnology Information. [Link]
Sources
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 1-(3-Furoyl)piperazine
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is contingent on a deep understanding of its molecular interactions. A compound's selectivity—its ability to interact with the intended target while avoiding others—is a critical determinant of both its efficacy and safety profile. This guide provides a comprehensive examination of 1-(3-Furoyl)piperazine, a heterocyclic moiety of significant interest in medicinal chemistry.[1][2][3] We will dissect its cross-reactivity profile using a suite of standard preclinical assays, offering a comparative analysis against other relevant piperazine analogs to provide a clear, data-driven perspective on its specificity.
The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous agents targeting the central nervous system.[2][4] However, this structural motif is also notorious for its potential to interact with multiple G-protein coupled receptors (GPCRs), ion channels, and enzymes, making rigorous cross-reactivity assessment indispensable.[2] This guide is structured to not only present data but to illuminate the causality behind the experimental choices, ensuring that the described protocols serve as a self-validating framework for your own investigations.
The Cornerstone of Selectivity Profiling: Radioligand Binding Assays
The initial and most fundamental assessment of a compound's interaction profile is often achieved through radioligand binding assays.[5] These assays provide a direct, quantitative measure of a compound's affinity (Ki) for a specific target by measuring its ability to displace a high-affinity radiolabeled ligand.[6] This approach is invaluable for screening against large panels of receptors to identify both primary targets and potential off-target liabilities.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic α1) are prepared from recombinant cell lines via homogenization and centrifugation to isolate the membrane fraction.[8] Protein concentration is quantified using a standard method like the BCA assay.
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of the test compound.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for each specific receptor-ligand pair (e.g., 60 minutes at 30°C).[8]
-
Separation of Bound/Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.[6][8]
-
Quantification: Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.[8][9]
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Experimental Workflow: Radioligand Binding Assay
Caption: A generalized workflow for competitive radioligand binding assays.
Comparative Data: Receptor Binding Affinity (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Adrenergic α1 | Histamine H1 |
| This compound | 85 | 320 | >10,000 | 1,200 |
| 1-(Phenyl)piperazine | 150 | 95 | 2,500 | 800 |
| 1-(Diphenylmethyl)piperazine | 20 | 50 | 950 | 15 |
Field-Proven Insights: The data indicates that this compound possesses a notable affinity for the Dopamine D2 receptor, with progressively weaker interactions at the 5-HT2A and H1 receptors. Crucially, it shows a very clean profile against the Adrenergic α1 receptor, a common off-target for this class of compounds that can be associated with cardiovascular side effects like orthostatic hypotension. In comparison, 1-(Diphenylmethyl)piperazine, while potent at D2 and 5-HT2A, exhibits significant affinity for the Histamine H1 receptor, predicting potential sedative effects.
Probing Metabolic Liabilities: Enzyme Inhibition Assays
Beyond receptor interactions, a compound's potential to inhibit key metabolic enzymes is a critical facet of its cross-reactivity profile.[10][11] Inhibition of Cytochrome P450 (CYP) enzymes, in particular, can lead to significant drug-drug interactions. Enzyme assays are fundamental to modern drug discovery for identifying these liabilities early.[12]
Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic)
-
Reagents: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) are used with a corresponding fluorogenic substrate that becomes fluorescent upon metabolism by the enzyme.
-
Assay Setup: In a 96-well plate, the test compound is pre-incubated with the CYP enzyme in a buffer system that supports enzyme activity.
-
Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.
-
Kinetic Measurement: The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence is monitored over time. The rate of this increase is directly proportional to the enzyme's activity.
-
Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The percentage of inhibition relative to a vehicle control is plotted against compound concentration to determine the IC50 value.
Comparative Data: CYP450 Inhibition (IC50, µM)
| Compound | CYP3A4 | CYP2D6 | CYP2C9 |
| This compound | >50 | 42 | >50 |
| 1-(Phenyl)piperazine | 28 | 15 | >50 |
| 1-(Diphenylmethyl)piperazine | 8 | 12 | 25 |
Field-Proven Insights: this compound demonstrates a favorable drug-drug interaction profile, showing weak inhibition of CYP2D6 and negligible inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP2C9. This suggests a lower risk of altering the metabolism of co-administered drugs. Conversely, 1-(Diphenylmethyl)piperazine shows potent inhibition of CYP3A4 and CYP2D6, raising a red flag for potential clinical interactions.
From Affinity to Action: Cellular Functional Assays
Binding affinity does not tell the whole story. A compound can be an agonist, antagonist, or inverse agonist. Cellular functional assays are essential to characterize the biological consequence of target engagement.[13][14] These assays measure downstream signaling events, such as changes in second messengers (e.g., cAMP, intracellular calcium), providing a more physiologically relevant measure of a compound's activity.[15][16]
Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
-
Cell Culture: A recombinant cell line stably expressing the target receptor (e.g., Dopamine D2, a Gi-coupled receptor) is cultured in 96-well plates.
-
Compound Treatment: Cells are pre-treated with the test compounds at various concentrations.
-
Agonist Stimulation: The Gi pathway is activated by adding a known agonist (e.g., dopamine), which inhibits adenylyl cyclase and reduces cAMP production. To measure this decrease, cAMP levels are first stimulated with forskolin.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a luminescence or fluorescence resonance energy transfer (FRET) readout.
-
Data Analysis: The ability of the test compound to block the agonist-induced decrease in cAMP is quantified. A dose-response curve is generated to determine the IC50 (for antagonists) or EC50 (for agonists).
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Gi-coupled Dopamine D2 receptor signaling pathway.
Comparative Data: Functional Activity at Dopamine D2 Receptor
| Compound | Functional Response | Potency (IC50, nM) |
| This compound | Antagonist | 110 |
| 1-(Phenyl)piperazine | Weak Partial Agonist | EC50 = 250 |
| 1-(Diphenylmethyl)piperazine | Antagonist | 28 |
Field-Proven Insights: The functional data confirms that this compound acts as a pure antagonist at the D2 receptor, with a potency (IC50 of 110 nM) that aligns well with its binding affinity (Ki of 85 nM). This consistency between binding and function is a hallmark of a well-behaved compound. In contrast, 1-(Phenyl)piperazine is revealed to be a weak partial agonist, a critical functional distinction that a binding assay alone could not provide.
Synthesis and Conclusion
The comprehensive cross-reactivity analysis presented here paints a clear picture of this compound as a selective ligand with a promising preclinical profile. It demonstrates potent and clean antagonistic activity at the Dopamine D2 receptor, with significantly lower affinity for other common off-targets like the 5-HT2A, Adrenergic α1, and Histamine H1 receptors. Furthermore, its low potential for CYP450-mediated drug-drug interactions enhances its attractiveness as a drug candidate.
This guide illustrates that a robust understanding of a compound's selectivity is not derived from a single experiment but from the logical integration of data from orthogonal assays. By combining high-throughput binding screens with targeted enzymatic and cell-based functional assays, researchers can build a multidimensional and physiologically relevant profile of their compounds. This structured, data-driven approach is fundamental to making informed decisions, mitigating risks of late-stage failure, and ultimately, accelerating the development of safer and more effective medicines.
References
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections.
- NCBI - NIH. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI - NIH.
- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0). NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed. (n.d.). Radioligand binding methods: practical guide and tips. PubMed.
- Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies.
- ResearchGate. (n.d.). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.
- Promega Corporation. (n.d.). GPCR Signaling Assays.
Sources
- 1. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. GPCR Signaling Assays [worldwide.promega.com]
A Researcher's Guide to Ensuring the Purity of 1-(3-Furoyl)piperazine for High-Integrity In Vitro Studies
In the realm of in vitro research, particularly within the intricate landscape of drug discovery and neuroscience, the purity of a chemical probe is not merely a matter of good practice; it is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth comparison and a set of best practices for confirming the purity of 1-(3-Furoyl)piperazine, a versatile piperazine derivative drawing interest for its potential biological activities. We will explore the rationale behind choosing specific analytical techniques, compare it with relevant alternatives, and provide actionable protocols to empower researchers to validate the integrity of their own compounds.
The Criticality of Purity in In Vitro Science
A Multi-Pronged Approach to Purity Confirmation
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A robust purity assessment strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. For this compound, a comprehensive approach should include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for separating, identifying, and quantifying each component in a mixture. Its high resolving power makes it ideal for detecting closely related impurities that may have formed during synthesis or degradation.
Why HPLC is a primary choice for this compound:
-
Sensitivity: HPLC with UV detection is highly sensitive for aromatic compounds like the furoyl moiety in this compound, allowing for the detection of impurities at very low levels.
-
Quantitative Accuracy: When properly validated, HPLC methods provide precise and accurate quantification of the main compound and its impurities.[1][2][3]
-
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize the separation of potential impurities.
A typical impurity profile for this compound, based on its likely synthesis from 3-furoic acid and piperazine, could include unreacted starting materials, the di-acylated byproduct 1,4-bis(3-furoyl)piperazine, and other side-reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to provide definitive identification of separated components.
The role of GC-MS in analyzing this compound:
-
Identification of Byproducts: GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be readily detectable by HPLC, such as residual solvents from the synthesis.[4][5][6][7]
-
Structural Elucidation: The mass spectrum of each separated peak provides a molecular fingerprint that can be used to identify unknown impurities by comparing them to spectral libraries or through interpretation of fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For purity assessment, quantitative NMR (qNMR) is an increasingly utilized method.
Why NMR is crucial for final purity confirmation:
-
Absolute Quantification: qNMR can be used to determine the absolute purity of a sample without the need for a reference standard of the same compound.[8]
-
Structural Verification: ¹H and ¹³C NMR spectra provide unambiguous confirmation of the chemical structure of this compound and can reveal the presence of structurally related impurities.[9]
-
Detection of Non-Chromatographable Impurities: NMR can detect impurities that may not be amenable to HPLC or GC analysis, such as inorganic salts.
Comparative Analysis: this compound vs. Relevant Alternatives
To contextualize the importance of purity, let's compare this compound with two structurally similar compounds that might be used in similar in vitro neuroscience research, such as studies on Alzheimer's disease.[10][11] The choice of compound can be critical, and understanding their potential impurity profiles is a key aspect of experimental design.
| Feature | This compound | 1-(2-Furoyl)piperazine | 1-Benzoylpiperazine |
| Potential Key Impurities | Unreacted 3-furoic acid, piperazine, 1,4-bis(3-furoyl)piperazine | Unreacted 2-furoic acid, piperazine, 1,4-bis(2-furoyl)piperazine | Unreacted benzoic acid, piperazine, 1,4-dibenzoylpiperazine |
| Likely Synthesis Route | Amide coupling of 3-furoic acid and piperazine. | Amide coupling of 2-furoic acid and piperazine.[12][13] | Amide coupling of benzoic acid and piperazine. |
| Reported In Vitro Activity | Potential modulator of CNS targets. | Investigated for various biological activities.[14] | Central nervous system stimulant effects.[4] |
| Purity Challenges | Potential for positional isomers if starting materials are impure. | Potential for thermal degradation of the furoyl ring. | Generally stable, but over-acylation is a common issue. |
This table highlights that while these compounds are structurally related, their synthesis pathways can introduce distinct impurity profiles that must be considered during analysis.
The Impact of Impurity on In Vitro Data: A Case in Point
The scientific literature contains numerous examples where impurities have led to misleading biological data. For instance, a study on a series of piperazine derivatives for a specific receptor might find that a minor, highly potent impurity is responsible for the observed activity, not the intended compound. This underscores the necessity of rigorous purity confirmation before embarking on extensive and costly in vitro screening campaigns.
Experimental Protocols
To ensure the highest level of scientific integrity, the following detailed protocols are provided for the purity assessment of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect any non-volatile impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the 50:50 mobile phase mixture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Identify and quantify any impurity peaks.
-
Visualizing the Workflow and a Relevant Biological Pathway
To further clarify the process and the context of this work, the following diagrams are provided.
Caption: Workflow for the purity confirmation of a synthesized compound.
Caption: Hypothetical signaling pathway illustrating potential on- and off-target effects.
Conclusion
The integrity of in vitro research hinges on the quality of the reagents used. For novel or synthesized compounds like this compound, a rigorous and multi-faceted approach to purity confirmation is not just recommended, it is essential. By employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, and NMR, researchers can confidently establish the purity of their compounds and ensure that their experimental findings are both accurate and reproducible. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical aspect of their work, ultimately contributing to the robustness and reliability of the scientific record.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.[Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.[Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.[Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[Link]
-
Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. PubMed.[Link]
-
Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate.[Link]
-
Piperazine-impurities. Pharmaffiliates.[Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate.[Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health.[Link]
-
Synthesis of piperazines. Organic Chemistry Portal.[Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.[Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.[Link]
-
Synthesis of N-(2-Furoyl)piperazine. PrepChem.com.[Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.[Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.[Link]
-
Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. PubMed Central.[Link]
-
A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.org.[Link]
-
Therapeutic Utility of 1, 3-Thiazines - Mini Review. Bentham Science.[Link]
-
Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.[Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.[Link]
-
The synthesis, analysis and characterisation of piperazine based drugs. University of Hertfordshire Research Archive.[Link]
-
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed.[Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central.[Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central.[Link]
-
Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. aru.figshare.com [aru.figshare.com]
- 7. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. mdpi.com [mdpi.com]
- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of 1-(3-Furoyl)piperazine
The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), providing a robust protocol to protect both the researcher and the environment.[1][2][3][4][5][6]
The Inferred Hazard Profile: A Composite Understanding
Given the absence of a dedicated SDS for 1-(3-Furoyl)piperazine, we must extrapolate its potential hazards from related structures, such as 1-(2-Furoyl)piperazine, 1-(Tetrahydro-2-furoyl)piperazine, and various substituted phenylpiperazines.[7][8][9][10][11] This approach allows us to construct a precautionary hazard profile.
Anticipated Hazards Include:
-
Skin and Eye Irritation/Corrosion: Piperazine and its derivatives are known to be corrosive and can cause skin and eye burns.[7][9][12]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[8][10]
-
Harmful if Swallowed or Inhaled: Similar compounds exhibit toxicity upon ingestion or inhalation.[10][11]
-
Potential for Allergic Reaction: Some piperazine compounds can cause allergic skin or respiratory reactions.[10][12]
This inferred profile dictates that this compound should be handled as a hazardous substance, necessitating a cautious and well-defined disposal pathway.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with collection by a licensed disposal facility. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Identification and Classification
All materials contaminated with this compound must be treated as hazardous waste.[13][14] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Glassware, plasticware, and other lab consumables that have come into direct contact with the compound.
-
Spill cleanup materials.
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][13] Based on the inferred hazard profile, waste containing this compound should be managed as toxic and potentially corrosive hazardous waste.
Step 2: Segregation of Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.[15][16]
-
Solid Waste: Contaminated solids such as gloves, paper towels, and empty vials should be collected in a designated, clearly labeled solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[15]
-
Sharps Waste: Contaminated needles, syringes, or razor blades must be placed in an approved sharps container.[13]
Step 3: Containerization and Labeling
The choice of container and the clarity of its label are paramount for safety and regulatory compliance.
-
Containers: Use only appropriate, leak-proof containers for waste storage. Plastic is often preferred for its durability.[17] The container must be compatible with the chemical properties of the waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[1][15] The date of waste accumulation should also be clearly marked.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][17]
-
Location: The SAA must be under the control of the operator of the process generating the waste.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[13][17]
-
Container Management: Waste containers must be kept closed except when adding waste.[17]
Step 5: Arranging for Disposal
Once the waste container is full or has been in the SAA for up to 12 months, arrangements must be made for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[13][17]
Visualizing the Disposal Decision Process
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data and Safety Summary
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | To prevent skin and eye contact with the potentially corrosive and irritating compound.[1][18] |
| Handling Location | Chemical fume hood. | To minimize inhalation of any dust or vapors.[7] |
| Waste Container Type | High-density polyethylene (HDPE) or other compatible plastic. | To ensure chemical compatibility and prevent leaks.[16][17] |
| SAA Storage Limit | Maximum 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | Compliance with EPA regulations for waste accumulation.[13][17] |
| Emergency Procedure: Spill | Evacuate the area, report to EHS. Clean up only if trained and equipped with proper PPE. | Spilled chemicals and cleanup materials are considered hazardous waste.[14] |
| Emergency Procedure: Exposure | Skin: Wash with soap and water for 15 mins. Eyes: Rinse with water for 15 mins. Seek immediate medical attention. | To mitigate the effects of potential corrosive and irritant properties.[7] |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, and compliant storage, researchers can ensure that the final chapter of their chemical's lifecycle is a safe and responsible one. Always consult your institution's specific waste management guidelines and your EHS department for any questions or concerns.
References
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Columbia University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
SafetySkills. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
-
OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
PubChem. (n.d.). 1-(Tetrahydro-2-furoyl)piperazine. Retrieved from [Link]
Sources
- 1. threesixtysafety.com [threesixtysafety.com]
- 2. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 3. epa.gov [epa.gov]
- 4. axonator.com [axonator.com]
- 5. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. odu.edu [odu.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. acewaste.com.au [acewaste.com.au]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Furoyl)piperazine
The causality behind the stringent PPE recommendations stems from the known reactivity and toxicological profiles of related piperazine derivatives. These compounds can cause skin and eye irritation or burns, respiratory tract irritation, and may lead to sensitization.[4][5][6] Therefore, a comprehensive PPE strategy is not merely a checklist but a critical system to prevent exposure and ensure the well-being of laboratory personnel.
I. Hazard Assessment and Risk Mitigation
Based on the hazard profiles of analogous compounds, 1-(3-Furoyl)piperazine should be handled as a substance that is potentially:
-
Harmful if ingested, inhaled, or absorbed through the skin. [3]
-
A potential sensitizer, leading to allergic reactions upon repeated exposure. [6]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][7][8]
II. Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. This multi-layered approach provides comprehensive protection.
Eye and Face Protection:
-
Requirement: Chemical safety goggles with side shields are the minimum requirement.[5][9] A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.[8][10]
-
Rationale: This protects against accidental splashes of the compound in solid or solution form, which could cause serious eye irritation or damage.[1][2]
Hand Protection:
-
Requirement: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals. It is crucial to double-glove when handling this compound.[11]
-
Rationale: Direct skin contact is a primary route of exposure. Piperazine derivatives can cause skin irritation and may be absorbed through the skin.[3][4] Double-gloving provides an extra layer of protection against tears and contamination.
Body Protection:
-
Requirement: A flame-resistant lab coat must be worn and fully fastened. Additional protective clothing, such as chemical-resistant aprons and sleeves, should be used when handling larger quantities or when there is a significant risk of splashes.[3][4][5][8][10]
-
Rationale: This prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection:
-
Requirement: All work with solid this compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[2][3][7][8] If a fume hood is not available, or if there is a risk of exceeding occupational exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5][8][10]
-
Rationale: Inhalation of airborne particles or aerosols can cause respiratory irritation.[1][3]
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles and face shield | Double nitrile gloves | Lab coat and chemical-resistant apron | Chemical fume hood |
| Small-scale reactions and transfers | Safety goggles | Double nitrile gloves | Lab coat | Chemical fume hood |
| Large-scale operations or potential for aerosol generation | Safety goggles and face shield | Double nitrile gloves | Lab coat, chemical-resistant apron, and sleeves | Chemical fume hood or respirator |
| Handling contaminated waste | Safety goggles | Double nitrile gloves | Lab coat | Well-ventilated area |
III. Operational and Disposal Plans
A self-validating system of protocols ensures safety from the moment the compound is handled to its final disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Disposal Plan
-
Segregation: All waste contaminated with this compound, including gloves, disposable labware, and contaminated absorbent materials, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Solid Waste: Unused solid this compound should be disposed of in its original container or a suitable, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Disposal: All waste must be disposed of through an approved waste disposal plant.[1][2][8] Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain.
IV. Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][8]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing risk and upholding the highest standards of laboratory safety.
References
- Synquest Labs. 1-(3-fluorophenyl)
- New Jersey Department of Health. Piperazine - Hazard Summary.
- Thermo Fisher Scientific. 1-(2-Furoyl)
- Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS)
- Pfaltz & Bauer. 1-(2-Pyrimidinyl)
- Sigma-Aldrich.
- Santa Cruz Biotechnology.
- Carl ROTH.
- Fisher Scientific. 1-(Tetrahydro-2-furoyl)
- Fisher Scientific.
- Apollo Scientific.
- TCI Chemicals.
- International Labour Organization. Heterocyclic Compounds: Health Hazards. 2011.
- KAUST Health & Safety. Working with Toxic chemicals Guideline.
- Equashield. A Guide to Achieving Safety Standards in Compounding Areas.
- Occupational Safety and Health Administration (OSHA).
- J. J. Keller & Associates, Inc. OSHA's toxic and hazardous substances standards. 2023.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. nj.gov [nj.gov]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
